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  • Product: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
  • CAS: 1239460-52-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride

Abstract This technical guide details the chemical synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 91468-85-8 for free base), a substituted aminopyrazole scaffold frequently utilized as a building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the chemical synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 91468-85-8 for free base), a substituted aminopyrazole scaffold frequently utilized as a building block in the development of kinase inhibitors (e.g., TrkA, Aurora kinase) and other bioactive heterocyclic compounds.[1][2] The synthesis follows a convergent pathway involving the Claisen-type condensation of propionitrile with ethyl propionate to form a


-ketonitrile intermediate, followed by cyclocondensation with hydrazine and subsequent hydrochloride salt formation. This document provides mechanistic insights, detailed experimental protocols, and critical process safety parameters.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals a 3,4-disubstituted aminopyrazole core. The most efficient disconnection involves the cleavage of the N-N bond (retro-cyclization) and the C-N bonds, tracing back to a


-ketonitrile precursor and hydrazine.
Strategic Disconnections
  • Target: 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl.

  • Precursor 1 (Heterocycle Formation): 2-Methyl-3-oxopentanenitrile.[3] This intermediate dictates the regiochemistry of the ethyl and methyl substituents.

  • Precursor 2 (Carbon Backbone): The

    
    -ketonitrile is constructed via a base-mediated cross-condensation between propionitrile  (providing the 
    
    
    
    -methyl and nitrile motif) and ethyl propionate (providing the ethyl ketone moiety).

Retrosynthesis cluster_legend Legend Target 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl FreeBase Free Base (3-Ethyl-4-methyl-1H-pyrazol-5-amine) Target->FreeBase HCl/Dioxane KetoNitrile 2-Methyl-3-oxopentanenitrile (β-Ketonitrile Intermediate) FreeBase->KetoNitrile Cyclocondensation Hydrazine Hydrazine Hydrate FreeBase->Hydrazine Propionitrile Propionitrile (Nucleophile) KetoNitrile->Propionitrile NaOEt/Toluene Cross-Condensation EthylProp Ethyl Propionate (Electrophile) KetoNitrile->EthylProp TargetNode Target InterMed Intermediate StartMat Starting Material

Caption: Retrosynthetic tree illustrating the disconnection to commercially available propionitrile and ethyl propionate.

Reaction Mechanism & Pathway[4][5][6]

Step 1: Formation of 2-Methyl-3-oxopentanenitrile

This step involves the nucleophilic attack of the


-lithio or 

-sodio nitrile species on the ester carbonyl.
  • Deprotonation: A strong base (Sodium Ethoxide or Sodium Amide) deprotonates Propionitrile at the

    
    -position.
    
  • Acylation: The resulting carbanion attacks Ethyl Propionate.

  • Elimination: Loss of ethoxide generates the

    
    -ketonitrile.
    
Step 2: Pyrazole Cyclization

The reaction with hydrazine proceeds via a regioselective condensation-cyclization sequence.

  • Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile), forming a hydrazone intermediate.[4]

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon.

  • Tautomerization: An imine-enamine tautomerization sequence yields the aromatic aminopyrazole system.

Mechanism Step1 Propionitrile (Deprotonation) Step2 Attack on Ethyl Propionate Step1->Step2 NaOEt Step3 β-Ketonitrile Intermediate Step2->Step3 -EtOH Step4 Hydrazone Formation Step3->Step4 + N2H4 Step5 5-exo-dig Cyclization Step4->Step5 Intramolecular Step6 Aromatization (Tautomerization) Step5->Step6 Final Aminopyrazole Product Step6->Final

Caption: Mechanistic flow from starting materials to the aromatic pyrazole core.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Methyl-3-oxopentanenitrile

Reagents: Propionitrile (1.0 eq), Ethyl Propionate (1.1 eq), Sodium Ethoxide (1.2 eq), Toluene (Solvent).

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Base Preparation: Charge the flask with anhydrous Toluene and Sodium Ethoxide (powder). Cool to 0–5°C.

  • Addition: Mix Propionitrile and Ethyl Propionate in a separate vessel. Add this mixture dropwise to the base suspension over 1 hour, maintaining temperature <10°C.

    • Critical Control: Exothermic reaction. Rapid addition may lead to self-condensation side products.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. A thick precipitate (the sodium enolate salt) will form.

  • Workup: Cool to room temperature. Quench with ice-cold water. Separate the aqueous layer (containing the product salt).[5] Acidify the aqueous layer with HCl to pH 4–5 to liberate the free

    
    -ketonitrile oil.
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over

    
     and concentrate in vacuo.
    
  • Purification: Vacuum distillation is recommended if purity is <90%.

Phase 2: Cyclization to 3-Ethyl-4-methyl-1H-pyrazol-5-amine

Reagents: 2-Methyl-3-oxopentanenitrile (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Abs.).

  • Dissolution: Dissolve the crude

    
    -ketonitrile in Absolute Ethanol (5-10 volumes).
    
  • Cyclization: Add Hydrazine Hydrate dropwise at room temperature.

    • Observation: Mild exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of the nitrile.

  • Isolation: Concentrate the reaction mixture to dryness. The residue is often an oil that solidifies upon standing or trituration with cold ether/hexanes.

Phase 3: Hydrochloride Salt Formation

Reagents: Crude Pyrazole, 4M HCl in Dioxane (or Ethanol).

  • Solubilization: Dissolve the crude free base in a minimum amount of Ethanol or Dioxane.

  • Salt Precipitation: Add 4M HCl in Dioxane (1.1 eq) dropwise with stirring at 0°C.

  • Crystallization: A white to off-white precipitate should form immediately. Stir for 30 minutes.

  • Filtration: Filter the solid, wash with cold Diethyl Ether to remove impurities and excess acid.

  • Drying: Dry under high vacuum at 40°C.

Analytical Characterization (Expected)

TechniqueExpected Signal / ResultInterpretation
HPLC Single peak, >98% purityRetention time distinct from precursors.
1H NMR (DMSO-d6)

1.10 (t, 3H, Ethyl-CH3)
Ethyl terminal methyl.

1.95 (s, 3H, Ring-CH3)
Methyl group at position 4.

2.45 (q, 2H, Ethyl-CH2)
Ethyl methylene group.

9-10 (br s, 3-4H)
Exchangeable NH (amine + pyrazole NH + HCl).
MS (ESI+) m/z = 126.1 [M+H]+Consistent with Free Base Formula

.
Appearance White to pale yellow crystalline solidHygroscopic salt.

Troubleshooting & Optimization

  • Regioselectivity Issues: While the reaction of hydrazines with

    
    -ketonitriles is generally regioselective, steric bulk can influence the outcome. For this specific substrate, the nucleophilic hydrazine nitrogen preferentially attacks the ketone (sterically accessible ethyl ketone) rather than the nitrile, ensuring the correct isomer.
    
  • Moisture Sensitivity: The sodium enolate intermediate in Step 1 is moisture-sensitive. Ensure anhydrous conditions to prevent hydrolysis back to starting materials.

  • Salt Stoichiometry: Excess HCl can lead to dihydrochloride formation or degradation. Use exactly 1.05–1.1 equivalents of anhydrous HCl.

References

  • General Synthesis of 5-Aminopyrazoles

    • Title: "Approaches towards the synthesis of 5-aminopyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
    • URL:[Link]

  • Precursor Synthesis (Beta-Ketonitriles)

    • Title: "Propionitrile in Pharmaceutical Manufacturing" (General application note on nitrile alkyl
    • Source: Rock Chemicals Inc.
    • URL:[Link] (Analogous procedure for alkylation of nitriles).

  • Specific Intermediate Preparation (Patent)
  • Commercial Reference & CAS Data: Title: "3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride Product Page." Source: Sigma-Aldrich.

Sources

Exploratory

Rational Design and Physicochemical Profiling of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyrazole scaffold is a privileged structure in modern medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, particularly protein kinase inhibitors (PKIs) and anti-inflammatory agents[1]. 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1239460-52-6) is a highly versatile, functionalized building block. The specific substitution pattern—an ethyl group at C3, a methyl group at C4, and a primary amine at C5—provides a unique combination of steric bulk, electron-donating properties, and hydrogen-bonding capacity.

This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic utility, and characterization protocols for this compound, ensuring that researchers can seamlessly integrate it into pre-formulation workflows and structure-activity relationship (SAR) campaigns.

Molecular Identity & Physicochemical Data

Before deploying a building block into high-throughput synthesis or biological assays, its fundamental physical properties must be defined. The hydrochloride salt form is generally preferred over the free base (which is typically an oil[2]) due to its enhanced solid-state stability, improved aqueous solubility, and ease of handling[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue (HCl Salt)Value (Free Base)
CAS Number 1239460-52-6[3]91468-85-8[2]
Molecular Formula C₆H₁₂ClN₃C₆H₁₁N₃
Molecular Weight 161.63 g/mol [3]125.17 g/mol
Physical Form Solid (Powder/Crystalline)[3]Oil[2]
InChIKey NVDWGDRSXXLANA-UHFFFAOYSA-N[3]KPWCURLGTSCHNE-UHFFFAOYSA-N[2]
Storage Condition Room Temperature (Desiccated)[3]Room Temperature[2]

Mechanistic Insights: The Pyrazole Scaffold in Drug Design

Bioisosterism and Kinase Hinge Binding

The planar 1H-pyrazole ring functions as an excellent bioisostere for other aromatic systems (such as phenyl or pyridine rings), enabling it to fit precisely into the ATP-binding pocket of various kinases (e.g., CDKs, JAKs, and Aurora kinases)[4][5].

The causality behind selecting the 3-ethyl-4-methyl-1H-pyrazol-5-amine motif lies in its highly optimized interaction profile:

  • The 5-Amine Group: Acts as a critical hydrogen bond donor. In kinase targets, this amine frequently interacts with the backbone carbonyls of the kinase hinge region, anchoring the inhibitor[6].

  • The 1H-Pyrazole Nitrogen: Acts as a complementary hydrogen bond acceptor, often pairing with the backbone amide NH of the same hinge region[7].

  • 3-Ethyl & 4-Methyl Substituents: These alkyl groups project into the hydrophobic sub-pockets (often the "gatekeeper" adjacent regions) of the ATP binding site. The electron-donating nature of these alkyl groups also increases the electron density of the pyrazole ring, subtly raising the pKa of the basic nitrogens and strengthening hydrogen bond interactions[1][6].

Pharmacological Pathway

When incorporated into a mature drug molecule, the pyrazole core drives competitive inhibition at the kinase active site. The logical relationship of this target engagement is visualized below.

Pathway Inhibitor Pyrazole-based Inhibitor (e.g., CDK/JAK Target) Kinase Target Kinase (ATP Pocket) Inhibitor->Kinase Competitive Binding (H-bonds at Hinge) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Blocked Downstream Downstream Signaling (Proliferation/Survival) Phosphorylation->Downstream Attenuated Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Shift in Cell Fate

Fig 1. Pharmacological mechanism of pyrazole-based kinase inhibitors.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies are designed to prevent artifacts (e.g., supersaturation, electrode drift) during the characterization of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to metastable supersaturation. For rigorous pre-formulation, thermodynamic solubility is mandatory to determine the true equilibrium state of the solid lattice in an aqueous medium.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl into a 1.5 mL glass vial.

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., PBS pH 7.4 or SGF pH 1.2). Ensure visible excess solid remains (if the solution is clear, add more API to maintain the solid-liquid equilibrium).

  • Equilibration: Seal the vial and incubate in an orbital shaker at 37°C ± 0.5°C at 200 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 14,000 × g for 15 minutes at 37°C to pellet the undissolved solid. Self-Validation Step: Extract an aliquot at 24h and 48h; if the concentration is identical, equilibrium is confirmed.

  • Quantification: Dilute the supernatant appropriately and quantify the compound using HPLC-UV (detection typically at 210-230 nm for the pyrazole chromophore) against a standard calibration curve.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The protonation state of the primary amine and the pyrazole ring dictates the molecule's lipophilicity (logD) and membrane permeability. Potentiometric titration provides a highly accurate, label-free measurement of these ionization constants.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the amine and pyrazole nitrogens are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH in small increments (e.g., 0.05 mL) under an inert argon atmosphere to prevent CO₂ absorption.

  • Data Analysis: Plot the volume of titrant vs. pH. Use the Bjerrum function or derivative plotting (dpH/dV) to identify the inflection points corresponding to the pKa values. Self-Validation Step: Perform a blank titration (solvent only) and subtract it from the sample curve to eliminate solvent buffering artifacts.

Analytical & Spectroscopic Expectations

When synthesizing or verifying the identity of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl, researchers should expect the following spectroscopic hallmarks:

  • ¹H NMR (DMSO-d₆): The ethyl group will present as a classic triplet (CH₃) around 1.1 ppm and a quartet (CH₂) around 2.4 ppm. The C4-methyl group will appear as a sharp singlet near 1.9 ppm. Due to the HCl salt, the primary amine and pyrazole NH protons will likely exchange rapidly and appear as a broad downfield signal (often integrated together if moisture is present, or distinct broad singlets >7.0 ppm in strictly anhydrous conditions).

  • LC-MS (ESI+): The exact mass of the free base is 125.0956 Da. In positive electrospray ionization, the dominant peak will be the [M+H]⁺ adduct at m/z 126.1[8].

  • FT-IR: Expect strong, broad absorption bands in the 3200–2800 cm⁻¹ region corresponding to the N-H stretching of both the primary amine and the pyrazole ring, compounded by the hydrochloride salt formation.

Pre-Formulation Workflow

The integration of synthesis, physicochemical profiling, and formulation is a continuous pipeline. The diagram below illustrates the logical progression of characterizing this building block before deploying it into biological assays.

Workflow Start Compound Synthesis (3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa Spectroscopy Spectroscopic Profiling (NMR, LC-MS, IR) Start->Spectroscopy Formulation Pre-formulation & Assay Design Solubility->Formulation pKa->Formulation Spectroscopy->Formulation

Fig 2. Physicochemical characterization workflow for pyrazole derivatives.

References

  • PubChemLite. "3-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3)." University of Luxembourg. Available at: [Link]

  • Fathalla, M., et al. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." ResearchGate (2023). Available at:[Link]

  • Ansari, A., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." PMC / National Institutes of Health (2021). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel heterocyclic compound, 3-Ethyl-4-methyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel heterocyclic compound, 3-Ethyl-4-methyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of compounds in medicinal chemistry and drug development, making the precise determination of their structure a critical endeavor.[1][2][3] This document moves beyond a simple recitation of analytical techniques, offering a logical and experience-driven workflow. It details the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The rationale behind the selection of each technique and the interpretation of the resulting data are explained, providing a robust framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The specific arrangement and nature of substituents on the pyrazole ring are paramount in dictating the molecule's pharmacological profile. Therefore, unambiguous structure determination is a foundational requirement for advancing any pyrazole-based compound through the drug discovery pipeline. This guide will use 3-Ethyl-4-methyl-1H-pyrazol-5-amine as a case study to illustrate a holistic and scientifically rigorous approach to structure elucidation.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The initial steps in any structure elucidation workflow are to ascertain the molecular formula and identify the principal functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and FT-IR Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using a soft ionization technique like Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Determine the accurate mass of the [M+H]⁺ ion to at least four decimal places.

Data Interpretation:

For 3-Ethyl-4-methyl-1H-pyrazol-5-amine, the expected molecular formula is C₆H₁₁N₃. The calculated monoisotopic mass for the neutral molecule is 125.0953 g/mol .[5][6] The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z that closely matches the theoretical value for C₆H₁₂N₃⁺ (126.1026 m/z). This high degree of mass accuracy is crucial for confirming the elemental composition and ruling out other potential formulas.

ParameterExpected Value
Molecular FormulaC₆H₁₁N₃
Monoisotopic Mass125.0953 Da
[M+H]⁺ (calculated)126.1026 m/z
Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Prepare the sample for analysis. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present.

Data Interpretation:

FT-IR spectroscopy provides a "molecular fingerprint" and is particularly adept at identifying key functional groups.[7] For 3-Ethyl-4-methyl-1H-pyrazol-5-amine, the following characteristic peaks are anticipated:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (amine & pyrazole N-H)
2960-2850C-HStretching (aliphatic)
~1640C=N / C=CStretching (pyrazole ring)
~1580N-HBending (amine)

The presence of strong, broad absorptions in the N-H stretching region is a key indicator of the amine and pyrazole N-H groups. The aliphatic C-H stretches confirm the presence of the ethyl and methyl substituents.

Elucidating the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms within a molecule. A systematic approach utilizing a series of NMR experiments is essential.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC ¹J(C-H) 13C_NMR ¹³C NMR 13C_NMR->HSQC ¹J(C-H) HMBC HMBC HSQC->HMBC ²⁻³J(C-H) Final_Structure Final Structure HMBC->Final_Structure Long-Range Connectivity

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR: Proton Environment Analysis

Protocol:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling patterns (J).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2Triplet3H-CH₂CHAliphatic methyl protons coupled to the adjacent methylene group.
~2.0Singlet3H-CHAromatic methyl protons with no adjacent protons to couple with.
~2.5Quartet2H-CH ₂CH₃Methylene protons coupled to the adjacent methyl group.
~4.5Broad Singlet2H-NHAmine protons, often broad due to exchange and quadrupole effects.
~8-12Broad Singlet1HNH Pyrazole N-H proton, chemical shift can be highly variable and dependent on solvent and concentration.
¹³C NMR and DEPT: Carbon Skeleton Mapping

Protocol:

  • Using the same sample, acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
~10PositiveNo Signal-CH₂C H₃
~12PositiveNo Signal-C H₃
~20NegativeNo Signal-C H₂CH₃
~100-110No SignalNo SignalC4 (quaternary)
~135-145No SignalNo SignalC3 (quaternary)
~150-160No SignalNo SignalC5 (quaternary)

The DEPT experiments are crucial for confirming the assignments of the carbon signals, particularly the quaternary carbons of the pyrazole ring.

2D NMR: Assembling the Pieces

The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For 3-Ethyl-4-methyl-1H-pyrazol-5-amine, a cross-peak between the triplet at ~1.2 ppm and the quartet at ~2.5 ppm would definitively confirm the presence of the ethyl group.

HSQC correlates directly bonded carbon and proton atoms. This experiment is invaluable for unambiguously assigning the protonated carbons.

Caption: Expected HSQC correlations for the aliphatic substituents.

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between carbons and protons that are two or three bonds apart. Key expected HMBC correlations for confirming the substitution pattern on the pyrazole ring are:

  • Protons of the ethyl group's methylene (-CH₂-) to C3 and C4 of the pyrazole ring. This confirms the ethyl group is attached to C3.

  • Protons of the methyl group (-CH₃) to C3, C4, and C5 of the pyrazole ring. This places the methyl group at the C4 position.

  • Amine protons (-NH₂) to C5 of the pyrazole ring. This confirms the position of the amino group.

Final Structure Confirmation and Conclusion

References

  • PubChem. 3-ethyl-4-methyl-1h-pyrazol-5-amine. Available at: [Link].

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link].

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link].

  • ResearchGate. Structures of pyrazole derivatives with anti-inflammatory activity. Available at: [Link].

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link].

  • Universal Lab. Performance Comparison of Py-GCMS and FTIR. Available at: [Link].

  • Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link].

  • Pharmatutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link].

  • International Journal of Pharmaceutical Sciences and Research. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link].

  • National Center for Biotechnology Information. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Available at: [Link].

  • Royal Society of Chemistry. 1H- and 13C-NMR for. Available at: [Link].

  • PubMed. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Available at: [Link].

Sources

Exploratory

Engineering Bioactivity: A Technical Guide to the Pharmacological Profiling of Substituted 5-Aminopyrazoles

Executive Summary The 5-aminopyrazole scaffold has cemented its status as a privileged structure in modern medicinal chemistry. Because the pyrazole ring is rarely found in nature—owing to the biosynthetic difficulty of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold has cemented its status as a privileged structure in modern medicinal chemistry. Because the pyrazole ring is rarely found in nature—owing to the biosynthetic difficulty of forming N–N bonds in living organisms—its derivatives are exclusively the product of rational synthetic design[1]. Substituted 5-aminopyrazoles serve as highly versatile building blocks, not only exhibiting intrinsic bioactivity but also acting as binucleophilic precursors for complex fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond a mere catalog of properties. This whitepaper explores the mechanistic basis of 5-aminopyrazole bioactivity, dissects the causality behind their target affinity, and outlines the rigorous, self-validating experimental protocols required to evaluate their efficacy in drug development.

Mechanistic Basis of Biological Activity

The pharmacological versatility of 5-aminopyrazoles stems directly from their unique hydrogen-bonding topology. The 5-amino group, coupled with the adjacent nitrogen atoms of the pyrazole ring, creates a highly specific pharmacophore capable of anchoring into the hinge region of various kinases[4][5].

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: 5-aminopyrazole derivatives are potent inhibitors of p38 MAPK, a critical regulator of pro-inflammatory cytokines such as TNF-α[6]. By acting as ATP-competitive inhibitors, they block the phosphorylation cascade, making them prime candidates for treating inflammatory disorders[7].

  • Calcium-Dependent Protein Kinase 1 (CDPK1) Inhibition: In apicomplexan parasites like Toxoplasma gondii, 5-aminopyrazole-4-carboxamides have been developed as "bumped" kinase inhibitors. They exploit the uniquely small glycine "gatekeeper" residue in the parasite's kinase active site, achieving high selectivity over mammalian kinases[4][8].

  • Aurora Kinase Inhibition: Compounds such as AZD1152 utilize the 5-aminopyrazole core to selectively inhibit Aurora-B kinase, disrupting the mitotic machinery in cancer cells[3].

Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) Receptor Cell Surface Receptors (TLR4, TNFR) Stimulus->Receptor MAPKKK MAP3K (ASK1, TAK1) Receptor->MAPKKK MAPKK MAP2K (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Downstream Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 ATP-competitive inhibition

p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

Quantitative Structure-Activity Relationship (SAR) Profiling

To optimize the biological activity of 5-aminopyrazoles, systematic SAR studies are conducted. Modifying the substituents at the N1, C3, and C4 positions drastically alters the compound's lipophilicity, target affinity, and off-target toxicity[8][9]. The table below summarizes representative SAR data demonstrating how structural tuning of the 5-aminopyrazole scaffold dictates kinase selectivity.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Selectivity ProfileKey Structural Feature
Pyrazolopyrimidine (PP) TgCDPK1~5High over mammalian kinasesRigid fused bicyclic core
5-Aminopyrazole-4-carboxamide TgCDPK18 - 10>450-fold over human SRCPiperidine substitution at N1
5-Aminopyrazole (AZD1152) Aurora-B<10Aurora-B selectiveUnfused 5-aminopyrazole core

Experimental Workflows and Validation Protocols

The transition from in silico design to a validated bioactive compound requires a self-validating experimental pipeline. Biological assays must be designed with built-in orthogonal controls to establish true causality.

Workflow Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Enzymatic Assays Synthesis->InVitro Cellular Cell-Based Assays InVitro->Cellular InVivo In Vivo Efficacy Cellular->InVivo

Experimental Workflow for the Discovery of Bioactive 5-Aminopyrazole Derivatives.

Detailed Protocol: Cellular Evaluation of p38 MAPK Inhibitors

The following protocol details the evaluation of 5-aminopyrazole derivatives for anti-inflammatory activity, emphasizing the scientific rationale behind each step[6].

Step 1: Cell Culture and Pre-incubation

  • Procedure: Seed RAW 264.7 murine macrophages in 96-well plates. Pre-treat cells with varying concentrations of the synthesized 5-aminopyrazole derivative for exactly 1 hour.

  • Causality: This 1-hour pre-incubation is not arbitrary; it is kinetically required to allow the small molecule to permeate the lipid bilayer and achieve steady-state binding within the intracellular p38 MAPK ATP-binding pocket before the inflammatory cascade is triggered.

Step 2: Inflammatory Stimulation

  • Procedure: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) and incubate for 18 hours.

  • Causality: LPS acts as an exogenous ligand for Toll-Like Receptor 4 (TLR4), initiating the MAP kinase signaling cascade. The 18-hour window provides the necessary biological time for the transcription, translation, and extracellular secretion of TNF-α to reach a quantifiable steady state in the culture medium.

Step 3: Supernatant Collection and Biomarker Quantification

  • Procedure: Harvest the supernatant and quantify TNF-α using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ based on dose-response curves.

  • Causality: Extracellular TNF-α serves as a reliable, downstream surrogate biomarker for intracellular p38 MAPK activity. Inhibition of TNF-α release directly correlates with the binding affinity of the 5-aminopyrazole inhibitor.

Step 4: Orthogonal Validation via MTT Assay (Critical Step)

  • Procedure: Wash the remaining adherent cells and perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay[9].

  • Causality: This is the most critical control in the workflow. A reduction in TNF-α could be a false positive caused by compound cytotoxicity (i.e., dead cells do not secrete cytokines). The MTT assay validates that the observed anti-inflammatory effect is mechanistically genuine and driven by specific kinase inhibition, rather than generalized cell death.

Conclusion

The 5-aminopyrazole scaffold remains a cornerstone in the development of targeted therapeutics. By understanding the structural basis of their kinase affinity and employing rigorous, self-validating experimental protocols, researchers can continue to unlock the full pharmacological potential of these versatile heterocycles, driving the next generation of anti-inflammatory and oncological therapies.

References

  • Source: scirp.
  • Source: benchchem.
  • Source: rsc.
  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C.
  • Source: nih.
  • Source: mdpi.
  • Source: beilstein-journals.
  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.
  • Source: acs.

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Foundational

Chemo- and Regioselective Functionalization of 5-Aminopyrazoles: A Guide to Scaffold Diversification

Executive Summary The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the cornerstone for kinase inhibitors (e.g., Zaleplon, Indiplon) and anti-inflammatory agents. Its utility stems fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the cornerstone for kinase inhibitors (e.g., Zaleplon, Indiplon) and anti-inflammatory agents. Its utility stems from its unique electronic duality: it functions simultaneously as an enamine, a guanidine-like base, and an ambident nucleophile.

This technical guide dissects the reactivity profiles of 5-aminopyrazoles, providing researchers with the mechanistic insights required to control regioselectivity. We focus on three critical transformations: the construction of fused pyrazolo[1,5-a]pyrimidines, electrophilic substitution at the C4 position, and the handling of unstable diazonium intermediates.

The Electronic Landscape: Tautomerism and Nucleophilic Hierarchy

To predict reactivity, one must first understand the tautomeric equilibrium and electron density distribution. In


-unsubstituted systems, 3-aminopyrazole and 5-aminopyrazole exist in equilibrium. However, in solution, the 5-amino tautomer is often the reactive species leading to fused systems involving the ring nitrogen.
Nucleophilic Sites

The 5-aminopyrazole scaffold presents four potential sites for electrophilic attack, ranked generally by nucleophilicity under neutral conditions:

  • Exocyclic Amine (

    
    ):  The primary kinetic nucleophile.
    
  • Ring Nitrogen (

    
    ):  The secondary nucleophile, critical for cyclization.
    
  • C4 Carbon: Highly nucleophilic due to the enamine character induced by the 5-amino group.

  • Ring Nitrogen (

    
    ):  Typically the least reactive lone pair due to its pyridine-like character.
    
Visualization: Reactivity Map

The following diagram illustrates the tautomeric equilibrium and the competing nucleophilic sites.

G Tautomer3 3-Aminopyrazole (Less Reactive Form) Tautomer5 5-Aminopyrazole (Reactive Scaffold) Tautomer3->Tautomer5 Tautomeric Equilibrium Sites Nucleophilic Sites: 1. Exocyclic NH2 (Kinetic) 2. Ring N1 (Cyclization) 3. C4 (Soft Electrophiles) Tautomer5->Sites Reactivity Profile

Figure 1: Tautomeric equilibrium and nucleophilic ranking of the aminopyrazole scaffold.

Synthesis of Pyrazolo[1,5-a]pyrimidines (The "Drug Hunter" Pathway)

The condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones,


-ketoesters) is the primary route to pyrazolo[1,5-a]pyrimidines. This reaction is regioselective but sensitive to steric bulk and solvent acidity.
Mechanistic Insight

The reaction typically proceeds via a Michael-type addition of the exocyclic amine to the activated double bond (or carbonyl) of the dielectrophile, followed by intramolecular cyclodehydration at


.

Crucial Regiochemistry: When reacting with unsymmetrical 1,3-diketones (


), two isomers are possible (5-substituted vs. 7-substituted).
  • Control: Reaction in acidic media (AcOH) tends to favor attack at the less hindered carbonyl by the exocyclic amine, dictating the final substitution pattern.

Validated Protocol: Cyclocondensation with 1,3-Diketones

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 5-Amino-1H-pyrazole (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5-aminopyrazole (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add 2,4-pentanedione (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: Neutralize carefully with saturated

    
     if necessary (often the product precipitates directly from acid). Filter the solid precipitate.
    
  • Purification: Recrystallize from Ethanol.

Self-Validation Check:

  • Success Indicator: Disappearance of the broad amine peak (3.0–5.0 ppm) in

    
    H NMR. Appearance of a singlet aromatic proton for the pyrimidine ring (approx. 6.5–7.0 ppm).
    
Visualization: Cyclization Pathway

Reaction Start 5-Aminopyrazole + 1,3-Diketone Inter Intermediate: Enaminone Formation (Attack by Exocyclic NH2) Start->Inter Acid Cat. (- H2O) Cyclic Intramolecular Cyclization at N1 Inter->Cyclic Ring Closure Product Pyrazolo[1,5-a]pyrimidine Cyclic->Product Aromatization (- H2O)

Figure 2: Step-wise mechanism for the formation of the fused pyrazolo[1,5-a]pyrimidine system.

Reactivity at the C4 Position: Electrophilic Aromatic Substitution

The amino group at C5 strongly donates electron density into the ring, activating the C4 position toward Electrophilic Aromatic Substitution (EAS). This is often a competing pathway during acylation if the electrophile is "soft" or if the amine is sterically hindered.

Key Transformations
Reaction TypeReagentProductNotes
Halogenation

-halosuccinimides (NCS/NBS)
4-Halo-5-aminopyrazoleHighly rapid; requires controlled temperature (

C) to prevent poly-halogenation.
Nitrosation

/

4-Nitroso-5-aminopyrazoleOften an intermediate to 4,5-diaminopyrazoles (precursors to purine mimics).
Vilsmeier-Haack

/ DMF
4-Formyl-5-aminopyrazoleC4 formylation occurs preferentially over N-formylation under standard Vilsmeier conditions.

Causality: The enamine resonance structure (


) places a significant partial negative charge on C4, making it a "soft" nucleophilic center compared to the "hard" nitrogen centers.

Diazotization: Handling Instability[1]

Unlike simple anilines, 5-aminopyrazoles form diazonium salts that are inherently unstable. They possess a high propensity for internal cyclization or decomposition, making standard Sandmeyer reactions challenging.

The Stability Challenge

When diazotized in aqueous acid, the diazonium group at C5 is in close proximity to the ring nitrogen and C4.

  • Risk: If C4 is unsubstituted, the diazonium species may couple with C4 of an unreacted molecule, forming azo-dimers.

  • Cyclization: If a suitable nucleophile is present at N1 (e.g., an amide), the diazonium intermediate will cyclize to form pyrazolo[1,5-d][1,2,4]triazines.

Protocol: Non-Aqueous Diazotization (Doyle-Type Conditions)

To successfully replace the amine with a halide (Sandmeyer-like) or hydrogen (Deamination), avoid water.

  • Solvent: Use anhydrous Acetonitrile or THF.

  • Nitrite Source: tert-Butyl nitrite (

    
    -BuONO).
    
  • Halogen Source:

    
     or 
    
    
    
    .
  • Procedure: Add

    
    -BuONO to a solution of the aminopyrazole and halide source at 
    
    
    
    C to
    
    
    C. The reaction proceeds via a radical mechanism, bypassing the unstable diazonium ion accumulation.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1][2] Bentham Science. [3][4][5][6][7][8][9]

  • Aggarwal, R., et al. (2018).[3] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3][5][7] Beilstein Journal of Organic Chemistry. 5

  • El-Emary, T. I. (2006). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds.[1][4][5][6][7][10][11][12][13] 8[3][4][5][6][7][8][9][14][15]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][5][6][7][8][9][13][15] Beilstein Journal of Organic Chemistry. 6

  • Filimonov, V. D., et al. (2008).[16] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[16] Organic Letters.[16] 16[3][4][8]

Sources

Exploratory

A Technical Guide to Therapeutic Target Identification for Pyrazole-Based Compounds

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the abi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in drug discovery.[3] This versatility allows pyrazole-containing molecules to form critical interactions within the active sites of a diverse array of biological targets, leading to a significant number of FDA-approved drugs for a wide range of diseases.[3][4][5] This guide provides an in-depth exploration of the major therapeutic target classes for pyrazole-based compounds, details the mechanistic basis for their activity, and furnishes field-proven experimental protocols for target validation and compound screening. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for novel therapeutic innovation.

The Pyrazole Scaffold: A Foundation for Versatility

The pyrazole ring's structure is key to its success. It is an aromatic system with six delocalized π-electrons, conferring stability. The two nitrogen atoms are not equivalent; one is a pyrrole-like H-bond donor, while the other is a pyridine-like H-bond acceptor.[3] This duality, combined with the ring's planarity and tunable lipophilicity, allows for precise orientation within protein binding pockets, making it an ideal bioisostere for other aromatic rings like benzene or imidazole but with improved physicochemical properties.[3] This adaptability has enabled the development of pyrazole-based drugs targeting enzymes, G-protein coupled receptors (GPCRs), and protein kinases.[6][7][8]

Major Therapeutic Target Classes

The pharmacological reach of pyrazole derivatives is extensive. This section details the most prominent and clinically validated target classes.

Enzymes

2.1.1. Cyclooxygenase-2 (COX-2)

  • Biological Role: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and highly expressed at sites of inflammation.[11]

  • Mechanism of Inhibition: Pyrazole-based selective COX-2 inhibitors, most notably Celecoxib (Celebrex®) , exploit a structural difference between the two enzyme isoforms.[11][12] Celecoxib's polar sulfonamide side chain binds to a hydrophilic side pocket present in COX-2 but absent in COX-1, granting it a 10-20 times greater selectivity for the target enzyme.[9][11] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11][13]

Diagram: COX-2 Inhibition by Pyrazole-Based Drugs

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: Pyrazole derivatives like Celecoxib selectively inhibit COX-2.

2.1.2. Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for cancer and inflammatory diseases.[7] The pyrazole scaffold has proven exceptionally effective at targeting the ATP-binding pocket of many kinases.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating signals from cytokines and growth factors involved in hematopoiesis and immune function.[14] Dysregulated JAK signaling is a key driver of myeloproliferative neoplasms (MPNs).[14][15]

    • Ruxolitinib (Jakafi®) is a potent, selective inhibitor of JAK1 and JAK2.[15][16] It acts as an ATP-competitive inhibitor, blocking the phosphorylation of STAT proteins, thereby reducing cell proliferation and inflammatory cytokine production.[16] Ruxolitinib is approved for treating myelofibrosis and polycythemia vera.[14][15][17]

  • Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK4 and CDK6, are essential for cell cycle progression from the G1 to the S phase.[18][19] Their hyperactivity is a common feature in hormone receptor (HR)-positive breast cancer.

    • Palbociclib (Ibrance®) is a selective inhibitor of CDK4 and CDK6.[18] By blocking these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[18] It is used in combination with endocrine therapy for advanced HR-positive, HER2-negative breast cancer.[20]

  • Other Kinase Targets: The pyrazole scaffold has been successfully employed to target a wide range of other kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and MET, which are critical in angiogenesis and tumor growth.[21][22]

Diagram: Generalized Kinase Inhibition Workflow

Kinase_Inhibition cluster_kinase Kinase Activity cluster_effect Cellular Effect Kinase Kinase (e.g., JAK2, CDK4/6) ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phospho_Substrate->Signaling Proliferation Cell Proliferation / Survival Signaling->Proliferation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib, Palbociclib) Pyrazole_Inhibitor->Kinase Blocks ATP Binding Site

Caption: Pyrazole kinase inhibitors compete with ATP to block phosphorylation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are involved in a vast number of physiological processes, making them highly valuable drug targets.

  • Muscarinic M3 Receptor: The M3 receptor is a key mediator of bladder smooth muscle contraction. Antagonizing this receptor is a primary strategy for treating overactive bladder (OAB).[23]

    • Darifenacin (Enablex®) is a selective M3 muscarinic receptor antagonist.[23][24][25] Its selectivity for M3 over other muscarinic subtypes (e.g., M1 in the brain, M2 in the heart) is thought to provide efficacy in treating OAB symptoms with a lower incidence of certain side effects.[23][26][27]

Case Studies: Approved Pyrazole-Based Drugs

The versatility of the pyrazole scaffold is best illustrated by the number and diversity of drugs that have reached the market.

Drug NameBrand Name(s)Primary Target(s)Therapeutic AreaYear of First FDA Approval
Celecoxib Celebrex®Cyclooxygenase-2 (COX-2)Anti-inflammatory, Pain1999
Sildenafil Viagra®Phosphodiesterase-5 (PDE5)Erectile Dysfunction, PAH1998
Ruxolitinib Jakafi®, Jakavi®Janus Kinase 1/2 (JAK1/2)Oncology, Myelofibrosis2011
Palbociclib Ibrance®Cyclin-Dependent Kinase 4/6 (CDK4/6)Oncology, Breast Cancer2015
Apixaban Eliquis®Factor XaAnticoagulant2012
Crizotinib Xalkori®ALK / ROS1 / MET KinasesOncology, Lung Cancer2011
Darifenacin Enablex®Muscarinic M3 ReceptorOveractive Bladder2004

Data compiled from multiple sources.[5][11][15][20][25][27][28]

Experimental Workflows for Target Validation

As a Senior Application Scientist, I emphasize that robust, reproducible assays are the bedrock of successful drug discovery. The following protocols are foundational for characterizing pyrazole-based compounds against their targets.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a protein kinase.

  • Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-based system generates a luminescent signal that is inversely proportional to kinase activity.

  • Materials:

    • Recombinant Kinase (e.g., JAK2, CDK4)

    • Kinase Substrate (specific peptide or protein)

    • Test Compound (pyrazole derivative) dissolved in DMSO

    • Kinase Assay Buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)[29]

    • ATP solution at 2x the final desired concentration (typically near the Km for the kinase)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well assay plates

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the pyrazole test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add this mix to all wells except the "no enzyme" controls.

    • Reaction Initiation: Initiate the kinase reaction by adding the 2x ATP solution to all wells. The final reaction volume is typically 10-20 µL.

    • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

      • Scientist's Note: The incubation time is critical. It must be within the linear range of the reaction, where product formation is proportional to time. This is determined during assay development.

    • Reaction Termination & Detection: a. Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent. This contains luciferase and luciferin, which react with the newly synthesized ADP to produce light. Incubate for 30-60 minutes in the dark.

    • Data Acquisition: Read the luminescence signal on a plate reader.

    • Data Analysis: a. Subtract the background signal ("no enzyme" control) from all other readings. b. Normalize the data, setting the "no inhibitor" control as 100% kinase activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[30]

Protocol: GPCR Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound for a GPCR by measuring its ability to displace a known radiolabeled ligand.

  • Principle: A fixed concentration of a high-affinity radioligand (e.g., ³H-labeled) is incubated with a membrane preparation containing the target GPCR. In the presence of an unlabeled competitor (the pyrazole compound), the amount of bound radioactivity will decrease in a concentration-dependent manner.

  • Materials:

    • Cell membrane preparation expressing the target GPCR (e.g., M3 receptor)

    • Radioligand (e.g., [³H]darifenacin)

    • Test Compound (unlabeled pyrazole derivative)

    • Assay Buffer (e.g., Tris-HCl, MgCl2, BSA)

    • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand.

    • Glass fiber filter mats and a cell harvester

    • Scintillation fluid and a scintillation counter

  • Methodology:

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, membrane prep, and radioligand.

      • Non-Specific Binding (NSB): Assay buffer, membrane prep, radioligand, and a saturating concentration of the NSB control compound.

      • Competition: Assay buffer, membrane prep, radioligand, and serial dilutions of the pyrazole test compound.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[31]

      • Scientist's Note: Ensuring the binding reaction has reached equilibrium is paramount for accurate affinity determination.[31] For high-affinity ligands, this may require extended incubation times.

    • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration using a cell harvester. The membranes with bound radioligand are trapped on the glass fiber filters, while the unbound ligand passes through.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: a. Calculate Specific Binding: (Total Binding CPM) - (NSB CPM). b. Plot the percent specific binding against the log of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to obtain the IC50 value. d. Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Future Directions and Emerging Targets

While the success of pyrazoles is well-established in the targets discussed, research is continually expanding into new areas. Emerging targets where pyrazole scaffolds are showing promise include:

  • Antimicrobial Targets: Pyrazole derivatives are being investigated for their antibacterial and antifungal properties.[1]

  • Antiviral Targets: Certain pyrazole-containing compounds have shown activity against various viruses, including influenza and Newcastle disease virus.[32]

  • Neurodegenerative Disease Targets: Kinases and other enzymes implicated in diseases like Alzheimer's are being explored as potential targets for novel pyrazole inhibitors.

The structural simplicity, synthetic tractability, and proven clinical success of the pyrazole scaffold ensure its continued prominence in the future of drug discovery.

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  • CELEBREX celecoxib capsules Cardiovascular Risk - accessd
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  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Future Oncology. (URL: [Link])

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. (URL: [Link])

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  • Pyrazoline as a medicinal scaffold. (2019). BIONATURA. (URL: [Link])

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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. (URL: [Link])

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  • DARIFENACIN, A MUSCARINIC RECEPTOR ANTAGONIST WITH SELECTIVITY FOR M3 RECEPTORS, REDUCES INCONTINENCE AND NOCTURIA IN PATIENTS W. International Continence Society. (URL: [Link])

  • Palbociclib, a Selective CDK4/6 Inhibitor, Administered Before and After Chemoradiotherapy for Human Papillomavirus–Negative, Locally Advanced Head and Neck Squamous Cell Carcinoma: A Single-Arm, Phase II Trial. (2025). JCO Precision Oncology. (URL: [Link])

  • Some FDA approved drugs based on the pyrazole ring. (URL: [Link])

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2024). EPJ Web of Conferences. (URL: [Link])

  • Darifenacin: An M3-selective muscarinic antagonist for the treatment of overactive bladder. (2024). (URL: [Link])

  • In Vitro Kinase Inhibition Assay. (URL: [Link])

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Chemistry. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. (URL: [Link])

  • Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. (2017). Gut. (URL: [Link])

  • Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. (2004). Expert Opinion on Investigational Drugs. (URL: [Link])

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. (URL: [Link])

  • Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder. (2004). European Urology. (URL: [Link])

  • In vitro kinase assay. (2024). protocols.io. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). (URL: [Link])

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Foundational

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride for Advanced Research Abstract This technical guide provides a comprehensive overview of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS No: 1239460-52-6), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. This document details the physicochemical properties, a proposed synthetic pathway, the inherent chemical reactivity, and potential applications of this specific aminopyrazole derivative. It is intended to serve as a foundational resource for researchers in drug discovery, process development, and materials science, offering insights into the molecule's utility as a versatile chemical building block. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

The pyrazole ring system is a cornerstone of modern medicinal chemistry. Its five-membered aromatic structure, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and a rigid conformational framework. These attributes allow pyrazole-containing molecules to effectively bind to a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The presence of an amine group at the 5-position, as in the title compound, offers a crucial reactive handle for further chemical elaboration, enabling its use as a versatile synthon for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Physicochemical Properties of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

The fundamental properties of this compound are summarized below. This data is critical for planning chemical reactions, developing analytical methods, and understanding the compound's disposition in biological assays.

PropertyValueSource(s)
CAS Number 1239460-52-6[3]
Molecular Formula C₆H₁₂ClN₃[4]
Molecular Weight 161.63 g/mol [3][4]
Appearance Solid[3]
Purity ≥95% (Typical)[3]
InChI Key NVDWGDRSXXLANA-UHFFFAOYSA-N[3][4]
SMILES String NC1=C(C)C(CC)=NN1.[H]Cl[4]
Storage Temperature Room Temperature[3]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While multiple routes to substituted aminopyrazoles exist, a common and effective strategy involves the condensation of a β-ketonitrile with hydrazine or its derivatives. The synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride can be logically proposed through a multi-step sequence starting from readily available commercial precursors. The causality behind this choice of pathway lies in its efficiency and the established reactivity patterns of the chosen intermediates.

Step-by-Step Methodology:

  • Formation of the β-ketonitrile: The synthesis would commence with the acylation of propanenitrile with propionyl chloride under basic conditions to yield 2-methyl-3-oxopentanenitrile. This intermediate contains the necessary carbon backbone for the target pyrazole.

  • Cyclization with Hydrazine: The β-ketonitrile intermediate is then reacted with hydrazine hydrate. The nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization, yields the 3-ethyl-4-methyl-1H-pyrazol-5-amine free base.

  • Salt Formation: The final step involves treating the aminopyrazole free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, to precipitate the stable and more easily handled hydrochloride salt.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Cyclization cluster_2 Step 3: Hydrochloride Salt Formation Propanenitrile Propanenitrile Intermediate 2-Methyl-3-oxopentanenitrile Propanenitrile->Intermediate Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Intermediate Base_Catalyst Base (e.g., NaH) Base_Catalyst->Intermediate Free_Base 3-Ethyl-4-methyl-1H-pyrazol-5-amine Intermediate->Free_Base Condensation/ Cyclization Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Free_Base Final_Product 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl Free_Base->Final_Product Protonation HCl HCl in Solvent HCl->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Derivatization Potential

The primary locus of reactivity in 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is the primary amine at the C5 position. This nucleophilic group is a versatile handle for a wide range of chemical transformations, making the compound an ideal starting material for building molecular diversity. For instance, the amine can readily undergo:

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Sulfonamidation: Reaction with sulfonyl chlorides, a common transformation in medicinal chemistry to introduce sulfonamide groups known for their therapeutic properties.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.

This reactivity profile allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) during a drug discovery campaign.

Applications in Drug Discovery and Development

Given the established biological importance of the pyrazole core, 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride serves as a high-value starting point for the synthesis of novel bioactive compounds. Its utility lies in its role as a scaffold that can be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The logical progression from this building block to potential drug candidates involves leveraging its reactive amine to generate libraries of derivatives. These libraries can then be screened against various biological targets to identify lead compounds for optimization.

G cluster_0 Chemical Derivatization cluster_1 Screening & Development A 3-Ethyl-4-methyl-1H- pyrazol-5-amine HCl B Amide Library A->B Functionalization C Sulfonamide Library A->C Functionalization D Substituted Amine Library A->D Functionalization E Other Derivatives A->E Functionalization F High-Throughput Screening (HTS) B->F C->F D->F E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Sources

Exploratory

Advanced Synthetic Architectures for 5-Aminopyrazoles: A Technical Guide to Regioselective Methodologies

Executive Summary The 5-aminopyrazole scaffold is a privileged pharmacophore and a highly versatile building block in modern medicinal chemistry. Its structural adaptability allows it to serve as the core of p38 MAP kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore and a highly versatile building block in modern medicinal chemistry. Its structural adaptability allows it to serve as the core of p38 MAP kinase inhibitors, GABA receptor modulators, and as a critical precursor for complex fused pyrazoloazines (e.g., pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines)[1][2].

This technical guide provides an in-depth analysis of the synthetic routes to 5-aminopyrazoles. By dissecting the mechanistic causality behind reagent selection, pH dependence, and kinetic versus thermodynamic control, this whitepaper equips synthetic chemists with the authoritative grounding required to design highly regioselective, scalable, and self-validating experimental workflows.

Mechanistic Foundations & Primary Synthetic Routes

The synthesis of 5-aminopyrazoles relies heavily on the construction of the N–N bond and subsequent cyclization. The polyfunctional nature of the resulting heterocycle (possessing 4-CH, 1-NH, and 5-NH₂ nucleophilic sites) requires strict control over the cyclization environment[2].

Route A: Condensation of β-Ketonitriles with Hydrazines

The most robust and widely utilized method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with substituted or unsubstituted hydrazines[1]. Mechanistic Causality: The reaction is driven by hard-soft acid-base (HSAB) principles. The highly electrophilic carbonyl carbon acts as a "hard" center, making it the preferential site for initial nucleophilic attack by the terminal nitrogen of the hydrazine. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the internal nitrogen onto the pendant nitrile carbon, yielding the 5-aminopyrazole core.

G A β-Ketonitrile + Hydrazine B Nucleophilic Attack (Terminal N on Carbonyl) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization (Internal N on Nitrile) C->D E 5-Aminopyrazole D->E

Caption: Mechanistic sequence of 5-aminopyrazole formation via β-ketonitrile condensation.

Route B: Malononitrile and Alkylidenemalononitriles

Reacting malononitrile derivatives with hydrazines provides direct access to 3,5-diaminopyrazoles and 5-amino-4-cyanopyrazoles[2][3]. Mechanistic Causality: The presence of two strongly electron-withdrawing cyano groups significantly increases the electrophilicity of the conjugated system. This facilitates a rapid Michael-type addition of the hydrazine, followed by immediate ring closure. This route is highly efficient under solvent-free conditions or using basic catalysis (e.g., EtOH/TEA)[2].

Route C: Iodine-Catalyzed Oxidative Cross-Coupling (Modern Annulation)

A recent, metal-free approach utilizes an


-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides[4].
Mechanistic Causality:  Iodine catalyzes the formation of an in situ azoalkene from the hydrazone. The isocyanide then undergoes a formal [4+1] annulation. Driven by the oxidative environment provided by tert-butyl hydroperoxide (TBHP), this method constructs the aminopyrazole ring with high atom economy and broad functional group tolerance[4].

The Regioselectivity Conundrum: 3-Amino vs. 5-Amino Isomers

A persistent challenge in pyrazole synthesis using monosubstituted hydrazines is controlling the regiochemistry. The divergence between forming a 3-aminopyrazole versus a 5-aminopyrazole is dictated by the delicate balance between kinetic and thermodynamic control [5].

  • Kinetic Control (Favors 3-Aminopyrazole): Under basic conditions at low temperatures (e.g., 0 °C), the initial Michael addition of the hydrazine to an alkoxyacrylonitrile is followed by rapid cyclization. The low thermal energy prevents the equilibration of the intermediate, "trapping" the kinetically favored 3-substituted pyrazole.

  • Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral conditions with elevated temperatures (reflux), the system allows for the reversible equilibration of the Michael adducts. The reaction funnels toward the thermodynamically more stable 5-substituted product[5].

Regio Start Hydrazine + Alkoxyacrylonitrile Cond1 Basic pH, 0°C (Kinetic Control) Start->Cond1 Cond2 Neutral pH, Heat (Thermodynamic Control) Start->Cond2 Prod1 3-Aminopyrazole (Major Isomer) Cond1->Prod1 Prod2 5-Aminopyrazole (Major Isomer) Cond2->Prod2

Caption: Divergent regioselective synthesis of 3- vs 5-aminopyrazoles based on reaction conditions.

Quantitative Analysis of Synthetic Routes

To aid in route selection, the following table summarizes the quantitative parameters, typical yields, and regioselective outcomes of the primary synthetic methodologies.

Synthetic RoutePrimary PrecursorsCatalyst / ConditionsTypical YieldRegioselectivityKey Advantage
A. β-Ketonitrile Condensation β-Ketonitriles + Aryl/Alkyl HydrazinesEtOH or AcOH, Reflux (Thermodynamic)70% – 95%Highly favors 5-amino isomerBroadest substrate scope; highly scalable.
B. Malononitrile Addition Malononitrile + Hydrazine HydrateEtOH/TEA or

(Solvent-free)
75% – 95%Exclusively 3,5-diamino or 5-amino-4-cyanoExcellent for generating highly functionalized building blocks.
C. Oxidative Annulation N-Sulfonyl Hydrazones + Isocyanides

(cat.), TBHP, Mild heating
65% – 85%Specific to 5-amino architectureMetal-free, high atom economy, avoids toxic nitrile precursors.
D. Kinetic Cyclization Alkoxyacrylonitriles + Monosubstituted HydrazinesBasic pH (e.g., t-BuOK), 0 °C50% – 85%Highly favors 3-amino isomerRare direct access to the elusive 3-amino regioisomer.

Standardized Experimental Protocol

The following protocol details the synthesis of 5-Amino-1-aryl-3-substituted-1H-pyrazoles via Route A. This protocol is designed as a self-validating system: it includes built-in checkpoints (TLC monitoring of the hydrazone intermediate) to ensure mechanistic fidelity before forcing cyclization.

Materials & Reagents
  • β-Ketonitrile derivative (1.0 equiv, 10 mmol)

  • Arylhydrazine hydrochloride (1.1 equiv, 11 mmol)

  • Absolute Ethanol (0.2 M relative to substrate)

  • Triethylamine (TEA) (1.2 equiv, 12 mmol)

Step-by-Step Methodology
  • Neutralization & Hydrazone Formation (Checkpoint 1):

    • Suspend the arylhydrazine hydrochloride in absolute ethanol at room temperature.

    • Add TEA dropwise over 5 minutes. Causality: TEA neutralizes the hydrochloride salt, liberating the free hydrazine nucleophile required for the initial attack.

    • Add the β-ketonitrile derivative in one portion. Stir at room temperature for 2 hours.

    • Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the β-ketonitrile and the appearance of a new, less polar spot confirms the formation of the acyclic hydrazone intermediate.

  • Thermodynamic Cyclization:

    • Once hydrazone formation is complete, equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the internal nitrogen to attack the nitrile carbon, driving the equilibrium toward the thermodynamically stable 5-aminopyrazole ring.

  • Isolation & Purification:

    • Cool the reaction mixture to 0 °C in an ice bath to induce precipitation.

    • Filter the resulting solid under vacuum and wash with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and TEA-HCl salts.

    • Validation: Confirm the structure via

      
       NMR. The defining characteristic of the 5-aminopyrazole is a broad singlet integrating to 2H (the 
      
      
      
      group) typically appearing between 5.0–6.0 ppm (depending on solvent), and a sharp singlet for the pyrazole
      
      
      around 5.5–6.5 ppm.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles Source: Thieme Connect URL
  • Pyrazole synthesis (I2-Catalyzed Oxidative Cross-Coupling)
  • RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)

Sources

Protocols & Analytical Methods

Method

Using 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl in drug discovery

An in-depth guide to the application of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl in the synthesis and evaluation of kinase inhibitors for drug discovery. Introduction: The Pyrazole Scaffold in Modern Drug Discovery The py...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl in the synthesis and evaluation of kinase inhibitors for drug discovery.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] These five-membered heterocyclic compounds are integral to numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4] Within the realm of oncology and immunology, pyrazole derivatives have gained significant prominence as potent inhibitors of protein kinases.[5][6]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, they are a major class of drug targets. The 3-aminopyrazole motif, in particular, is an effective "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, a foundational interaction for potent and selective inhibition.[7]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1239460-52-6), a versatile synthetic building block, for the construction of novel kinase inhibitor libraries. We will detail robust synthetic protocols, from initial scaffold construction to diversification, and outline methods for subsequent biological evaluation.

Physicochemical Properties and Safe Handling

Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
CAS Number 1239460-52-6
Molecular Formula C₆H₁₁N₃ · HCl[8]
Molecular Weight 161.63 g/mol [8]
Physical Form Solid
Purity Typically ≥95%
Storage Room Temperature (RT)

Safety and Handling: As with any laboratory chemical, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9] Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency procedures. The compound is harmful if swallowed and can cause serious eye irritation.[10]

Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Library

The primary application of 3-ethyl-4-methyl-1H-pyrazol-5-amine HCl is its use as a nucleophile to construct more complex heterocyclic systems. A common and highly effective strategy in kinase inhibitor design is its reaction with a substituted pyrimidine to form a pyrazolo[3,4-d]pyrimidine core. This core structure is found in numerous potent kinase inhibitors.[5][11]

The overall workflow involves a two-step process: first, the construction of the core scaffold via a nucleophilic aromatic substitution (SNAr), followed by a diversification step, typically an amide coupling, to build a library for structure-activity relationship (SAR) studies.

G cluster_0 Protocol 1: Scaffold Synthesis (SNAr) cluster_1 Protocol 2: Library Diversification (Amide Coupling) A 3-Ethyl-4-methyl-1H- pyrazol-5-amine HCl C Intermediate: (2-chloropyrimidin-4-yl)-3-ethyl- 4-methyl-1H-pyrazol-5-amine A->C Base (e.g., DIPEA) Solvent (e.g., n-Butanol) B 2,4-Dichloropyrimidine B->C E Final Product Library: Pyrazolo-pyrimidine Amides C->E Coupling Agents (e.g., HATU, EDC/HOBt) D Carboxylic Acid Library (R-COOH) D->E F Biological Screening (Kinase Assays) E->F IC50 Determination

Overall Synthetic and Screening Workflow.
Protocol 1: Synthesis of the Pyrazolo-pyrimidine Core via SNAr

This protocol describes the reaction of the aminopyrazole with 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine allows for a selective monosubstitution, which is a common and predictable reaction pathway for this class of compounds.[7]

Materials and Reagents:

  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or 2-Propanol

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add n-butanol (or 2-propanol) to create a suspension (approx. 0.1-0.2 M concentration). Add DIPEA (2.5-3.0 eq) to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Electrophile Addition: Add 2,4-dichloropyrimidine (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 90-120°C, depending on the solvent) and maintain for 4-12 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction. The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the aminopyrazole in reacting with the dichloropyrimidine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes any unreacted acidic species and excess HCl generated during the reaction. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure intermediate, (2-chloropyrimidin-4-yl)-3-ethyl-4-methyl-1H-pyrazol-5-amine.

Expected Characterization of Intermediate:

  • ¹H NMR: Expect to see characteristic peaks for the ethyl and methyl groups on the pyrazole, aromatic protons from the pyrimidine ring, and an NH proton.

  • LC-MS: A major peak corresponding to the calculated mass-to-charge ratio (m/z) of the product.

Protocol 2: Library Diversification via Amide Coupling

With the core scaffold in hand, the remaining chlorine atom on the pyrimidine can be substituted, but a more common strategy for building diversity is to use a different reactive handle. For this guide, we assume a scenario where the desired final compounds are amides derived from a carboxylic acid-functionalized aminopyrazole. To illustrate the general principle of amide bond formation with our starting material, we will couple it directly with a library of carboxylic acids. This is a foundational reaction in medicinal chemistry.[12]

G A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., EDC, HATU) B->C E Target Amide (R-CO-NH-Pyrazole) C->E Nucleophilic Attack D 3-Ethyl-4-methyl-1H- pyrazol-5-amine D->E

Amide Coupling Reaction Workflow.

Materials and Reagents:

  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine (as the free base or generated in situ from the HCl salt with a base)

  • A library of diverse carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Reactant Setup: In a vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. Add the coupling reagents, for example, EDC (1.5 eq) and HOBt (1.5 eq).[13] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Causality Note: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.

  • Amine Addition: In a separate flask, dissolve 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (1.0 eq) in DMF and add DIPEA (2.5 eq). To this solution, add the pre-activated carboxylic acid mixture from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS for the disappearance of the aminopyrazole.

  • Work-up: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated NaHCO₃ and brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.

Application in Biological Screening

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, this involves determining their potency against the target kinase, often expressed as an IC₅₀ value.

G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, FGFR) A->B C Intracellular Kinase (e.g., Src, CDK) B->C ATP -> ADP D Substrate Protein C->D ATP -> ADP E Phosphorylated Substrate D->E Phosphorylation F Cellular Response (Proliferation, Survival) E->F Inhibitor Synthesized Inhibitor Inhibitor->C Blocks ATP Binding

Generic Kinase Signaling Pathway Inhibition.
Protocol 3: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.

Principle:

  • Kinase Reaction: The target kinase, substrate, ATP, and the test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert the newly produced ADP back into ATP, which drives a luciferase/luciferin reaction, producing light. The luminescence signal is proportional to the ADP concentration.

Step-by-Step Methodology (Conceptual):

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the appropriate substrate peptide, ATP, and the test compound in a suitable reaction buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes to stop the kinase reaction and eliminate unused ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: The results from a primary screen can be summarized in a table to guide the next round of synthesis and optimization.

Compound IDR-Group (from Amide Coupling)% Inhibition @ 10 µMIC₅₀ (nM)
Lead-001 4-Fluorophenyl95%150
Lead-002 3-Chlorophenyl88%420
Lead-003 Cyclohexyl25%>10,000
Lead-004 Pyridin-3-yl98%95

Conclusion

3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl is a highly valuable and strategically important starting material in drug discovery. Its inherent reactivity and substitution pattern make it an ideal scaffold for building libraries of potential kinase inhibitors. The synthetic protocols outlined in this note, from core scaffold synthesis via SNAr to diversification through amide coupling, represent robust and reproducible methods for generating novel chemical matter. When integrated with systematic biological screening, this building block empowers medicinal chemists to efficiently explore structure-activity relationships and accelerate the discovery of new therapeutic agents.

References

  • Research and Reviews. (2024).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Journal of Chemical Health Risks. (2024).
  • (n.d.).
  • (n.d.).
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  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PMC. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • (n.d.).
  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • (n.d.). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities.
  • PMC. (n.d.). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. [Link]

  • Taylor & Francis Online. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. [Link]

  • Academia.edu. (n.d.). (PDF)
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  • ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. [Link]

  • Benchchem. (n.d.).
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  • PubChemLite. (n.d.). 3-ethyl-5-methyl-1h-pyrazol-4-amine dihydrochloride.
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Sources

Application

Application Note and Protocol: N-Sulfonylation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the N-sulfonylation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine. N-sulfonylated pyrazoles are a significant class...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the N-sulfonylation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine. N-sulfonylated pyrazoles are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, making them privileged scaffolds in drug discovery and development.[1][2] This document offers a step-by-step methodology, an in-depth explanation of the chemical principles, and practical insights for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, emphasizing safety, reproducibility, and high-yield synthesis of the target sulfonamide.

Introduction: The Significance of N-Sulfonylated Pyrazoles

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms.[1] This heterocyclic motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2] The introduction of a sulfonamide moiety to the pyrazole core can significantly modulate its physicochemical properties and biological activity. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. Consequently, the synthesis of N-sulfonylated pyrazoles is of considerable interest in the development of novel therapeutic agents.

The target molecule, 3-Ethyl-4-methyl-1H-pyrazol-5-amine, possesses a primary amino group that serves as a nucleophile for the sulfonylation reaction. This protocol details the reaction with a representative arylsulfonyl chloride in the presence of a base to yield the corresponding N-sulfonylated pyrazole.

Chemical Principles and Mechanism

The N-sulfonylation of an amine is a classic nucleophilic substitution reaction. The most common method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[3]

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group of the pyrazole attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, with the chloride ion acting as a leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product.

The choice of base is crucial; it must be strong enough to neutralize the generated hydrochloric acid but should not compete with the aminopyrazole as a nucleophile. Pyridine is often a suitable choice as it can also serve as the solvent.

N-Sulfonylation Mechanism cluster_0 Reaction Mechanism Pyrazole 3-Ethyl-4-methyl-1H-pyrazol-5-amine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO2Cl (Electrophile) SulfonylChloride->Intermediate Product N-Sulfonylated Pyrazole Intermediate->Product Chloride Elimination Product->Product Deprotonation by Base Base Pyridine (Base) Salt Pyridinium Chloride Base->Salt HCl HCl HCl->Salt

Caption: The reaction mechanism of N-sulfonylation.

Experimental Protocol

This protocol provides a method for the N-sulfonylation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Ethyl-4-methyl-1H-pyrazol-5-amine≥97%Commercially Available-Starting material.
p-Toluenesulfonyl chloride (TsCl)≥98%Commercially Available98-59-9Sulfonylating agent.
PyridineAnhydrous, ≥99.8%Commercially Available110-86-1Base and solvent.
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2Extraction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available7647-01-0For workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house144-55-8For workup.
Brine (Saturated NaCl)Aqueous solutionPrepared in-house7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9Drying agent.
Ethyl AcetateACS GradeCommercially Available141-78-6For chromatography.
HexaneACS GradeCommercially Available110-54-3For chromatography.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For column chromatography.
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

Experimental_Workflow cluster_workflow N-Sulfonylation Workflow A 1. Dissolve Pyrazole in Pyridine B 2. Cool to 0 °C A->B C 3. Add p-Toluenesulfonyl Chloride B->C D 4. Warm to Room Temperature & Stir C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Water E->F Upon Completion G 7. Extract with Dichloromethane F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pyrazolo-Fused Heterocycles from 5-Aminopyrazole Precursors

Introduction: The Central Role of 5-Aminopyrazole in Medicinal Chemistry The pyrazole nucleus is a foundational scaffold in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 5-Aminopyrazole in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When fused with other heterocyclic rings, the resulting "pyrazoloazines" often exhibit enhanced biological profiles compared to their constituent parts.[4][5] These fused systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, are core structures in several marketed drugs, including Sildenafil (Viagra), Zaleplon, and Indiplon, underscoring their therapeutic significance.[4][6][7][8]

At the heart of these complex structures lies a remarkably versatile building block: 5-aminopyrazole.[9] Its utility stems from its nature as an ambident nucleophile, possessing multiple reactive sites—the exocyclic 5-amino group, the endocyclic N1 nitrogen, and the C4 carbon. This electronic arrangement allows for controlled annulation reactions with a variety of bielectrophilic partners, making it an indispensable precursor for generating a diverse library of fused heterocyclic compounds.[4][5][9]

This guide provides an in-depth exploration of the key synthetic strategies for transforming 5-aminopyrazoles into medicinally relevant fused heterocycles. We will dissect the causality behind reaction pathways, offer detailed, field-proven protocols, and present a framework for researchers to rationally design and execute these powerful transformations.

Core Synthetic Strategies: A Mechanistic Overview

The condensation of 5-aminopyrazole with various bielectrophilic reagents is the cornerstone for building fused pyrazoloazines.[4][5] The choice of electrophile and reaction conditions dictates the final heterocyclic system, often with high regioselectivity. Understanding the interplay between the nucleophilic sites of the aminopyrazole and the electrophilic centers of the reaction partner is critical for predicting and controlling the outcome.

The diagram below illustrates the key nucleophilic centers of the 5-aminopyrazole scaffold, which are fundamental to its synthetic versatility.

Caption: Key nucleophilic centers of the 5-aminopyrazole scaffold.

Strategy 1: Annulation with 1,3-Dicarbonyls and Equivalents

This is the most classical and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core.[10] The reaction proceeds via condensation of the 5-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone), a β-ketoester, or their synthetic equivalents.

  • Causality: The reaction mechanism is initiated by the nucleophilic attack of the more reactive exocyclic 5-amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl partner.[8][10] This is followed by an intramolecular cyclization where the endocyclic N1 atom attacks the second carbonyl group, leading to a dehydrative aromatization that forms the stable fused bicyclic system.[10] The use of acidic conditions (e.g., acetic acid) or microwave irradiation can significantly accelerate this process.[6][11]

Strategy 2: Reactions with α,β-Unsaturated Systems

α,β-Unsaturated ketones (chalcones), nitriles, and esters serve as versatile three-carbon synthons for building the fused six-membered ring.

  • Pyrazolo[1,5-a]pyrimidines: Reaction with α,β-unsaturated nitriles or chalcones typically leads to pyrazolo[1,5-a]pyrimidines. The mechanism involves an initial Michael addition of the 5-amino group to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to furnish the aromatic product.[7][8][12]

  • Pyrazolo[3,4-b]pyridines: In other cases, particularly with α,β-unsaturated ketones under specific catalytic conditions (e.g., ZrCl4), the reaction can be directed to form the isomeric pyrazolo[3,4-b]pyridine scaffold.[13] This highlights the importance of catalyst and condition screening to control regioselectivity.

Strategy 3: Multicomponent Reactions (MCRs)

MCRs offer remarkable efficiency by combining three or more reactants in a single pot to generate complex products, minimizing waste and purification steps.[14] This approach is particularly powerful for the synthesis of highly substituted pyrazolo[3,4-b]pyridines .

  • Causality: A common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, a β-ketonitrile, or a cyclic β-diketone).[6][11] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. The 5-aminopyrazole then undergoes a Michael addition, followed by intramolecular cyclization and aromatization to yield the final product with high atom economy.[6][14] The regioselectivity is generally high, favoring the pyrazolo[3,4-b]pyridine isomer.[11]

Strategy 4: Vilsmeier-Haack and One-Flask Approaches

The synthesis of pyrazolo[3,4-d]pyrimidines , which are isomers of allopurinol, often employs formamide or its derivatives as the carbon source for the pyrimidine ring.

  • Causality: A highly efficient one-flask method involves the Vilsmeier amidination of 5-aminopyrazoles.[15][16] In this process, a Vilsmeier reagent (generated in situ from an amide like DMF and PBr3) reacts with the 5-aminopyrazole. The subsequent addition of a nitrogen source, such as hexamethyldisilazane (HMDS), triggers heterocyclization to produce the pyrazolo[3,4-d]pyrimidine core in good yields.[15][16] This method avoids the isolation of intermediates, making it a powerful tool for library synthesis.[16]

Application Protocols

The following protocols are presented as robust starting points for synthesis. Researchers are encouraged to optimize conditions based on their specific substrates.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

This protocol describes the synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine from 3-phenyl-1H-pyrazol-5-amine and acetylacetone, a classic example of annulation with a β-diketone.

Protocol_1 cluster_workflow Experimental Workflow Reactants 1. Combine: - 5-Aminopyrazole (1.0 equiv) - Acetylacetone (1.1 equiv) - Glacial Acetic Acid (solvent) Heating 2. Heat & Reflux (e.g., 110-120 °C, 4-6 h) Monitor by TLC Reactants->Heating Workup 3. Cooldown & Work-up - Cool to RT - Pour into ice-water - Neutralize with base (e.g., NaHCO₃) Heating->Workup Purification 4. Isolate & Purify - Filter the precipitate - Wash with water - Recrystallize (e.g., from Ethanol) Workup->Purification Product Final Product: Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Add acetylacetone (1.1 mmol, 1.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (~50 g) with stirring.

  • Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Purify the crude product by recrystallization from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[8]

Data Summary Table:

5-Aminopyrazole Substrate1,3-Dicarbonyl PartnerConditionsYield (%)Reference
3-Phenyl-1H-pyrazol-5-amineAcetylacetoneAcetic Acid, Reflux~85-95%[8]
3-Methyl-1H-pyrazol-5-amineEthyl AcetoacetateAcetic Acid, Reflux~80-90%[10]
5-amino-1H-pyrazole-4-carbonitrileBenzoylacetoneEthanol, Reflux~75-85%[10]
Ethyl 5-amino-1H-pyrazole-4-carboxylate1,1,1-Trifluoro-2,4-pentanedioneAcetic Acid, MW, 120°C>90%[6]
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol details a highly efficient, one-pot synthesis of a substituted pyrazolo[3,4-b]pyridine derivative.

Protocol_2 cluster_workflow Multicomponent Reaction (MCR) Workflow Reactants 1. Combine in Ethanol: - 5-Aminopyrazole (1.0 equiv) - Aromatic Aldehyde (1.0 equiv) - Malononitrile (1.0 equiv) Catalyst 2. Add Catalyst (e.g., Piperidine, p-TSA) (catalytic amount) Reactants->Catalyst Reaction 3. Heat to Reflux (e.g., 78 °C, 2-5 h) Monitor by TLC Catalyst->Reaction Isolation 4. Cool & Isolate - Cool to RT - Collect precipitate by filtration - Wash with cold ethanol Reaction->Isolation Product Final Product: Pyrazolo[3,4-b]pyridine Isolation->Product

Caption: Workflow for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine, 1.0 mmol, 1.0 equiv), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv), and malononitrile (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.[6][11]

Data Summary Table:

AldehydeActive MethyleneCatalystYield (%)Reference
BenzaldehydeMalononitrilePiperidine>90%[6]
4-ChlorobenzaldehydeMalononitrileL-proline~92%[6]
IsatinDimedonep-TSA~85-95%[11]
4-NitrobenzaldehydeEthyl CyanoacetateTriethylamine~88%[4]
Protocol 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a modern, efficient one-flask synthesis using a Vilsmeier intermediate.[15][16]

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation & Amidination:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 2 mL) as the solvent and reagent.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃, 3.0 equiv) dropwise with vigorous stirring.

    • After the addition, add the 5-aminopyrazole (e.g., 1,3-diphenyl-1H-pyrazol-5-amine, 1.0 equiv) to the mixture.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours. Monitor this first step by TLC to confirm the consumption of the starting aminopyrazole.[15]

  • Heterocyclization:

    • After the initial reaction is complete, cool the mixture slightly.

    • Add hexamethyldisilazane (NH(SiMe₃)₂, 3.0 equiv) to the flask.

    • Heat the reaction mixture to reflux at 70-80 °C for 3-5 hours. Continue to monitor by TLC.[15][16]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

    • Basify the mixture with an aqueous solution of NaOH or NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel to obtain the pure pyrazolo[3,4-d]pyrimidine.[15]

Data Summary Table:

5-Aminopyrazole SubstrateAmide SolventConditionsYield (%)Reference
1,3-Diphenyl-1H-pyrazol-5-amineDMFPBr₃, then NH(SiMe₃)₂91%[15][16]
5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazoleDMFPBr₃, then NH(SiMe₃)₂88%[15][16]
5-Amino-3-(tert-butyl)-1-phenyl-1H-pyrazoleDMFPBr₃, then NH(SiMe₃)₂85%[15][16]

Conclusion and Future Outlook

5-Aminopyrazoles stand as exceptionally robust and versatile platforms for the synthesis of a wide array of medicinally important pyrazolo-fused heterocycles. The strategic selection of bielectrophilic partners—ranging from classic 1,3-dicarbonyls to complex synthons in multicomponent reactions—provides chemists with precise control over the resulting scaffold. Modern advancements, including one-flask procedures, microwave-assisted synthesis, and the development of novel catalytic systems, continue to enhance the efficiency, sustainability, and scope of these transformations.[6][10][11][17] As the demand for novel therapeutic agents grows, the creative application of 5-aminopyrazole chemistry will undoubtedly remain a vital and productive field for researchers in drug discovery and development.

References

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  • Al-Ghorbani, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Lee, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available at: [Link]

  • Various Authors. (2020). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kysil, A., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rojas, H., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abu-Melha, H., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Baklanov, M., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Dong, C., et al. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Kosmidis, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed. Available at: [Link]

  • El-ziaty, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Available at: [Link]

  • Gomha, S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Various Authors. (2025). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. ResearchGate. Available at: [Link]

  • Desai, N., et al. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank. Available at: [Link]

  • Gulevskaya, A., & Tyaglivy, A. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

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Application

Application in the synthesis of novel anti-inflammatory agents

Application Note: Modular Synthesis and Validation of BRD4-Targeting PROTACs for Anti-Inflammatory Therapeutics Abstract & Rationale The Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4 , plays a pi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Validation of BRD4-Targeting PROTACs for Anti-Inflammatory Therapeutics

Abstract & Rationale

The Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4 , plays a pivotal role in regulating the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via super-enhancer organization. While traditional small-molecule inhibitors (e.g., JQ1) have shown promise, they often suffer from incomplete target blockade and compensatory protein upregulation.

Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary alternative by inducing the catalytic degradation of the target protein.[1][2] This guide details a modular protocol for the design, synthesis, and biological validation of BRD4-targeting PROTACs. We utilize a "Click Chemistry" approach to rapidly screen linker lengths—a critical parameter for efficient ternary complex formation and subsequent ubiquitination.

Key Advantages of this Workflow:

  • Modularity: Rapidly swap E3 ligase ligands (Cereblon vs. VHL) or warheads.

  • Selectivity: Exploit the "hook effect" to tune degradation selectivity over simple binding.

  • Relevance: Validated in RAW 264.7 macrophage models for anti-inflammatory discovery.

Strategic Workflow

The development cycle follows a rational progression from chemical assembly to functional validation.

PROTAC_Workflow Design 1. Rational Design (Linkerology) Synth 2. Modular Synthesis (CuAAC Click) Design->Synth Library Gen Biophys 3. Biophysical Validation (TR-FRET Ternary Complex) Synth->Biophys Kd & Cooperativity Cell 4. Cellular Validation (Western Blot DC50) Biophys->Cell Prioritized Hits Func 5. Anti-Inflammatory Efficacy (ELISA) Cell->Func Functional Readout Func->Design SAR Loop

Figure 1: Integrated workflow for PROTAC discovery, moving from modular synthesis to functional anti-inflammatory validation.

Protocol 1: Modular Synthesis via CuAAC Click Chemistry

Objective: To synthesize a library of BRD4 degraders with varying linker lengths using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method avoids robust protection/deprotection steps, facilitating high-throughput library generation.

Reagents & Materials:

  • Warhead: JQ1-alkyne derivative (Targeting BRD4).

  • E3 Ligand: Pomalidomide-PEG-azide (Targeting Cereblon E3 Ligase).

  • Catalyst: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Reductant: Sodium Ascorbate.

  • Solvent: t-Butanol/Water (1:1).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve JQ1-alkyne (1.0 eq, 0.1 mmol) and Pomalidomide-PEG-azide (1.0 eq, 0.1 mmol) in 1 mL of t-BuOH/H2O (1:1).

    • Prepare 1M aqueous sodium ascorbate and 1M aqueous

      
      .
      
  • The Click Reaction:

    • Add sodium ascorbate (0.5 eq) to the reaction mixture.

    • Critical Step: Add

      
       (0.1 eq) last to initiate the catalytic cycle. The solution should turn slightly yellow/orange.
      
    • Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the azide peak.

  • Work-up and Purification:

    • Dilute with EtOAc (10 mL) and wash with brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Purify via Prep-HPLC (C18 column, Gradient: 5–95% ACN in

      
       + 0.1% Formic Acid).
      
    • Validation: Confirm identity via

      
      -NMR and HRMS.
      

Expert Insight:

"The triazole ring formed by CuAAC is not just a passive connector; it can participate in hydrogen bonding or pi-stacking within the E3-PROTAC-Target interface. Always synthesize a 'null' control (e.g., methylated imide) that cannot bind the E3 ligase to prove mechanism-dependent degradation."

Protocol 2: Biophysical Validation (Ternary Complex Formation)

Objective: To quantify the formation of the E3-PROTAC-Target ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism: Efficient ubiquitination requires a stable ternary complex.[2][3] TR-FRET measures the proximity between the E3 ligase and the Target protein induced by the PROTAC.

Experimental Setup:

ComponentLabelFunction
BRD4 (BD1 domain) GST-tag + Anti-GST-Terbium (Donor)Target Protein
Cereblon (CRBN) FLAG-tag + Anti-FLAG-d2 (Acceptor)E3 Ligase Complex
PROTAC UnlabeledMolecular Glue

Protocol:

  • Plating: In a 384-well low-volume white plate, dispense 5 µL of PROTAC (serial dilution, top conc. 10 µM).

  • Protein Addition: Add 5 µL of protein mix containing BRD4-GST (final 10 nM) and CRBN-FLAG (final 10 nM).

  • Detection Reagents: Add 10 µL of detection mix (Anti-GST-Tb and Anti-FLAG-d2).

  • Incubation: Incubate for 2 hours at RT in the dark.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

Data Interpretation (The Hook Effect):

  • Bell-Shaped Curve: At low concentrations, the signal increases as the ternary complex forms.[2] At high concentrations, binary complexes (PROTAC-Target and PROTAC-E3) compete with the ternary complex, causing a signal drop.

  • Metric:

    
     (Maximum Delta F) indicates the stability/population of the ternary complex.
    

Protocol 3: Cellular Validation in Inflammatory Models

Objective: To determine the degradation potency (


) and anti-inflammatory efficacy (

) in a relevant biological system.

Cell System: RAW 264.7 (Murine Macrophages).

Workflow Diagram:

Cell_Assay Step1 Seed RAW 264.7 Cells (24h Recovery) Step2 Pre-treat with PROTAC (Dose Response, 16h) Step1->Step2 Step3 Stimulate with LPS (100 ng/mL, 6h) Step2->Step3 Split Harvest Step3->Split WB Western Blot (Lysate: BRD4 Levels) Split->WB ELISA ELISA (Supernatant: IL-6) Split->ELISA

Figure 2: Dual-readout assay for degradation and functional inhibition.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 6-well plates.
    
  • Compound Treatment: Treat cells with PROTAC (0.1 nM – 10 µM) for 16 hours.

    • Control: DMSO only.

    • Rescue Control: Pre-treat with MG132 (Proteasome inhibitor) to confirm UPS mechanism.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) for the final 6 hours to induce cytokine production.

  • Harvest:

    • Supernatant: Collect for IL-6 ELISA.

    • Lysate: Lyse cells in RIPA buffer + Protease Inhibitors for Western Blot.

  • Western Blot Analysis:

    • Probe for BRD4 (Target) and Vinculin (Loading Control).

    • Quantify bands using densitometry.[4]

    • Calculate

      
       (Concentration required for 50% degradation).
      

Expected Results:

CompoundDC50 (Degradation)IC50 (IL-6 Inhibition)Mechanism Check
JQ1 (Inhibitor) N/A (Stabilization)~500 nMNo degradation
PROTAC-A (Short Linker) > 1000 nM> 1000 nMSteric clash prevents ternary complex
PROTAC-B (Optimized) 10 - 50 nM 20 - 80 nM Full degradation

Troubleshooting & Optimization

  • Issue: No Degradation observed despite binding.

    • Cause: The linker may be too short, preventing the E3 and Target from meeting, or the ternary complex is positively cooperative but the geometry doesn't support ubiquitin transfer.

    • Solution: Screen linkers of varying lengths (PEG3, PEG5, Alkyl-C6).

  • Issue: High cytotoxicity.

    • Cause: Off-target degradation (e.g., GSPT1 degradation by Cereblon modulators).

    • Solution: Perform a proteome-wide mass spectrometry analysis to assess selectivity.

  • Issue: Poor Solubility.

    • Cause: PROTACs are high molecular weight (>800 Da).

    • Solution: Incorporate rigid linkers (piperazines) or more polar atoms to lower LogP.

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science.

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.

  • Sun, B., et al. (2018). "Discovery of BET Bromodomain Degraders with Potent Suppression of Downstream Signaling and Antitumor Efficacy." Journal of Medicinal Chemistry.

  • Raina, K., et al. (2016). "PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer." Proceedings of the National Academy of Sciences.

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

Sources

Method

Application Note: Regioselective Halogenation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine for Drug Discovery Scaffolds

Abstract This application note provides a detailed experimental protocol for the regioselective halogenation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine. Halogenated pyrazoles are privileged scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed experimental protocol for the regioselective halogenation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine. Halogenated pyrazoles are privileged scaffolds in medicinal chemistry, offering a versatile handle for further functionalization in drug discovery programs. The procedures outlined herein describe methods for chlorination, bromination, and iodination, with a focus on experimental design, reaction optimization, and product characterization. The causality behind reagent selection and reaction conditions is explained to ensure both reproducibility and a fundamental understanding of the underlying chemical principles.

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in a wide array of approved pharmaceuticals. The introduction of a halogen atom onto the pyrazole ring dramatically enhances its utility as a synthetic intermediate. Halogens can serve as key pharmacophores, modulating the lipophilicity and metabolic stability of a molecule. More importantly, they act as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of lead compounds.

The specific substrate, 3-Ethyl-4-methyl-1H-pyrazol-5-amine, possesses a highly activated pyrazole ring due to the presence of the amino group, which is a strong activating group. This makes the molecule susceptible to electrophilic substitution. The primary challenge and the focus of this protocol is to achieve regioselective halogenation at the C5 position, which is electronically favored due to the directing effects of the substituents.

Mechanistic Considerations and Reagent Selection

The halogenation of 5-aminopyrazoles proceeds via an electrophilic aromatic substitution mechanism. The lone pair of the amino group donates electron density into the pyrazole ring, making it highly nucleophilic. The choice of halogenating agent is critical for controlling the reaction's selectivity and reactivity.

  • N-Chlorosuccinimide (NCS): A mild and effective source of electrophilic chlorine. Its use minimizes the formation of dichlorinated byproducts.

  • N-Bromosuccinimide (NBS): Similar to NCS, NBS is a reliable source of electrophilic bromine, offering excellent control and ease of handling compared to liquid bromine.

  • Iodine (I₂): In the presence of a mild base like sodium bicarbonate, iodine can be used for direct iodination. The base is necessary to neutralize the HI generated during the reaction, which can otherwise lead to side reactions.

Experimental Workflow Overview

The overall experimental process follows a logical sequence from reaction setup to final product analysis. This workflow is designed to ensure safety, efficiency, and high purity of the target halogenated compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent & Solvent Preparation setup Inert Atmosphere Setup (N2/Ar) dissolve Dissolve Pyrazole in Acetonitrile cool Cool to 0 °C dissolve->cool add Add Halogenating Agent Portion-wise cool->add warm Warm to Room Temp & Stir add->warm quench Quench Reaction warm->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify nmr 1H & 13C NMR purify->nmr ms Mass Spectrometry nmr->ms yield Calculate Yield ms->yield

Figure 1: General workflow for the halogenation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocols

4.1 Materials and Reagents

ReagentPuritySupplierNotes
3-Ethyl-4-methyl-1H-pyrazol-5-amine>98%Commercial Source
N-Chlorosuccinimide (NCS)>98%Commercial SourceRecrystallize from acetic acid if needed
N-Bromosuccinimide (NBS)>98%Commercial SourceRecrystallize from water if needed
Iodine (I₂)>99%Commercial Source
Acetonitrile (MeCN)AnhydrousCommercial Source
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial SourceSaturated aqueous solution
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercial Source10% aqueous solution
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial SourceFor drying
Silica Gel230-400 meshCommercial SourceFor column chromatography

4.2 Protocol 1: Chlorination using NCS

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 g, 7.18 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) and stir under an inert atmosphere of nitrogen until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.01 g, 7.54 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

4.3 Protocol 2: Bromination using NBS

  • Reaction Setup: Follow the same setup as in Protocol 1, using 3-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 g, 7.18 mmol).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.34 g, 7.54 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction with a 10% aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine.

    • Proceed with the extraction and drying steps as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

4.4 Protocol 3: Iodination using I₂ and NaHCO₃

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 g, 7.18 mmol) and sodium bicarbonate (1.21 g, 14.36 mmol, 2.0 eq).

  • Dissolution: Add acetonitrile (25 mL) and stir to form a suspension.

  • Reagent Addition: Add a solution of Iodine (I₂) (1.91 g, 7.54 mmol, 1.05 eq) in acetonitrile (10 mL) dropwise over 20 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the iodine color and check reaction completion by TLC.

  • Work-up:

    • Filter the reaction mixture to remove excess sodium bicarbonate.

    • Quench the filtrate with a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

    • Proceed with the extraction and drying steps as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Characterization and Data Analysis

The successful synthesis of the halogenated products should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect a disappearance of the C5-H proton signal (if visible and not exchanged) and shifts in the signals of the ethyl and methyl groups.

  • ¹³C NMR: A significant shift in the C5 carbon signal will be observed.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the halogenated product. For chlorinated and brominated compounds, the characteristic isotopic pattern should be observed (¹²C/¹³C for Cl, ⁷⁹Br/⁸¹Br for Br).

CompoundHalogenating AgentExpected Mass [M+H]⁺Key Analytical Notes
5-Chloro-3-ethyl-4-methyl-1H-pyrazol-amineNCS174.6 g/mol Isotopic pattern for Chlorine (3:1 ratio)
5-Bromo-3-ethyl-4-methyl-1H-pyrazol-amineNBS219.1 g/mol Isotopic pattern for Bromine (1:1 ratio)
5-Iodo-3-ethyl-4-methyl-1H-pyrazol-amineI₂/NaHCO₃266.0 g/mol Single intense molecular ion peak

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The following checkpoints should be used to ensure the integrity of the experiment:

  • TLC Monitoring: A crucial step to determine reaction completion and identify the formation of byproducts. A new, less polar spot corresponding to the product should appear.

  • Quenching: The color change (or lack thereof) upon adding sodium thiosulfate in the bromination and iodination work-ups provides immediate feedback on the presence of excess halogenating agent.

  • Isotopic Patterns in MS: The observation of the correct isotopic distribution for chlorine and bromine in the mass spectrum is a definitive confirmation of successful halogenation.

Conclusion

This application note provides robust and reproducible protocols for the regioselective halogenation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine. By understanding the underlying reaction mechanisms and carefully selecting reagents and conditions, researchers can efficiently synthesize these valuable building blocks for applications in drug discovery and development. The detailed step-by-step procedures and analytical guidance aim to empower scientists to confidently incorporate these methods into their synthetic workflows.

References

  • General Methods for the Halogenation of Pyrazoles. Comprehensive Organic Synthesis II, Volume 4, Pages 671-711. (A comprehensive chapter on the topic, though a direct link to the full text is often behind a paywall, the abstract and general information are widely available through academic search engines).
  • N-Halosuccinimides as Reagents for Halogenation. Organic Syntheses. (This is a collection of reliable and tested organic chemistry procedures. Searching for "N-Chlorosuccinimide" or "N-Bromosuccinimide" on their website provides numerous examples of their use). URL: [Link]

  • The Chemistry of Heterocyclic Compounds: Pyrazoles. Wiley. (A foundational text series covering the synthesis and reactions of pyrazoles in great detail). URL: [Link]

Application

Application Note: Multi-Component Synthesis Using 3-Ethyl-4-methyl-1H-pyrazol-5-amine

Executive Summary & Chemical Profile[1][2] 3-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS: 91468-85-8) is a specialized dinucleophilic building block distinct from its more common analog, 3-methyl-5-aminopyrazole. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

3-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS: 91468-85-8) is a specialized dinucleophilic building block distinct from its more common analog, 3-methyl-5-aminopyrazole. The presence of the C4-methyl group is not merely a structural variation; it is a decisive steric and electronic gatekeeper that alters the reaction landscape.

Unlike C4-unsubstituted aminopyrazoles, which readily undergo electrophilic substitution or Knoevenagel condensations at the C4 position to form pyrazolo[3,4-b]pyridines, this derivative forces reactivity towards the nitrogen centers (N1 and N-exocyclic). This unique constraint makes it an ideal precursor for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines —a scaffold homologous to purine and highly valued in kinase inhibitor development (e.g., Zaleplon, Indiplon).

Chemical Specifications
PropertyDetail
IUPAC Name 3-Ethyl-4-methyl-1H-pyrazol-5-amine
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Key Reactivity 1,3-Binucleophile (N1-H and 5-NH₂); C4-Blocked
Primary Application Synthesis of Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]quinazolines

Strategic Reaction Landscape

The reactivity of 3-Ethyl-4-methyl-1H-pyrazol-5-amine is defined by the "Blocked C4" effect. The following diagram illustrates the accessible vs. inaccessible pathways compared to standard aminopyrazoles.

ReactionLandscape Start 3-Ethyl-4-methyl- 1H-pyrazol-5-amine Diketone 1,3-Diketones (e.g., Acetylacetone) Start->Diketone Ketoester β-Ketoesters Start->Ketoester Dimedone Dimedone + DMF-DMA Start->Dimedone AldehydeMalo Aldehyde + Malononitrile Start->AldehydeMalo P_Pyrimidine Pyrazolo[1,5-a]pyrimidines (Major Pathway) Diketone->P_Pyrimidine Cyclocondensation Ketoester->P_Pyrimidine Regioselective Cyclization P_Quinazoline Pyrazolo[1,5-a]quinazolines (Microwave) Dimedone->P_Quinazoline MW / 3-CR P_Pyridine Pyrazolo[3,4-b]pyridines (BLOCKED) AldehydeMalo->P_Pyridine Requires C4-H (Fails)

Figure 1: Reaction landscape highlighting the dominant N-cyclization pathways and the inaccessibility of C4-cyclization due to the methyl blocking group.

Core Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Application: Generation of kinase inhibitor libraries. Mechanism: Acid-catalyzed condensation of the 1,3-binucleophile with 1,3-electrophiles.

Rationale

The reaction between 5-aminopyrazoles and 1,3-diketones is the "gold standard" for this substrate. The C4-methyl group prevents side reactions at the carbon, ensuring high fidelity formation of the bicyclic system. The reaction is driven by the attack of the exocyclic amine on the carbonyl, followed by cyclization of the ring nitrogen (N1).

Materials
  • Substrate: 3-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: 2,4-Pentanedione (Acetylacetone) or Ethyl Acetoacetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH) or H₂SO₄ (optional, for difficult substrates)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (125 mg) of 3-Ethyl-4-methyl-1H-pyrazol-5-amine in 5 mL of glacial acetic acid.

    • Expert Note: Acetic acid serves as both solvent and catalyst. For acid-sensitive substrates, use EtOH with 5 mol% piperidine.

  • Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound (e.g., 110 mg of acetylacetone) dropwise at room temperature.

  • Reflux: Equip with a condenser and reflux the mixture at 110°C for 3–5 hours.

    • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot (product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of crushed ice/water.

    • Neutralization: If no precipitate forms immediately, neutralize carefully with 10% NaHCO₃ solution to pH 7.

  • Purification: Filter the solid precipitate, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–95% Data Interpretation:

  • ¹H NMR: Look for the disappearance of the broad –NH₂ signal (approx. 5.0 ppm) and the appearance of the pyrimidine ring proton (singlet around 6.5–6.8 ppm).

  • Regioselectivity (with Ketoesters): Reaction with ethyl acetoacetate typically yields the 7-one derivative (OH at C7) or the 5-one derivative depending on conditions. In AcOH, the 7-one (5-methyl-7-hydroxy) isomer is generally favored due to the initial attack of the more nucleophilic exocyclic amine on the more reactive ketone carbonyl.

Core Protocol B: Microwave-Assisted 3-Component Synthesis

Application: Rapid synthesis of Pyrazolo[1,5-a]quinazolines. Context: This protocol overcomes the steric hindrance of the C4-methyl group by using high-energy microwave irradiation to fuse the pyrazole with cyclic diketones.

Materials
  • Component A: 3-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 mmol)

  • Component B: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Component C: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 mmol)

  • Solvent: DMF (Minimal, 1–2 mL)

Methodology
  • Assembly: In a 10 mL microwave process vial, combine the amine, dimedone, and DMF-DMA.

  • Irradiation: Seal the vial and irradiate at 150°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Mechanism:[1][2][3][4] DMF-DMA acts as a "one-carbon" source, linking the amine and dimedone while cyclizing the ring.

  • Isolation: Cool to room temperature. Add 10 mL of cold ethanol. The product usually precipitates as a yellow/orange solid.

  • Filtration: Filter and wash with cold diethyl ether.

Why this works: The C4-methyl group blocks the standard Knoevenagel condensation with aldehydes at C4. However, this protocol builds the ring around the nitrogen backbone, effectively bypassing the blocked carbon position.

Troubleshooting & Expert Insights

The "Blocked C4" Trap

Problem: Researchers often attempt to apply standard Hantzsch-type dihydropyridine synthesis (Amine + Aldehyde + 1,3-Dicarbonyl) to this substrate. Outcome: The reaction fails or yields complex mixtures because the C4 position cannot accept the electrophile to complete the ring closure. Solution: Do not use this substrate for pyrazolo[3,4-b]pyridine synthesis unless the reaction design explicitly targets N-cyclization (e.g., using alkynyl ketones).

Regioselectivity Control

When reacting with unsymmetrical 1,3-dicarbonyls (e.g., Benzoylacetone):

  • Steric Control: The 3-ethyl group exerts steric bulk. The initial nucleophilic attack by the exocyclic –NH₂ will prefer the least hindered carbonyl of the electrophile.

  • Electronic Control: The exocyclic amine is more nucleophilic than the ring nitrogen (N1). It will attack the most electrophilic carbonyl first.

  • Validation: Always verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR experiments. An interaction between the pyrazole 3-Ethyl group and the pyrimidine substituents will confirm the orientation.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Marjani, A. P., et al.[1] "The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc, vol. 2015, no.[1] 5, 2015, pp. 277-286.[1]

  • Regioselectivity in Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, vol. 21, 2017.

  • Microwave-Assisted MCRs: Chebanov, V. A., et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... under controlled microwave heating." Beilstein Journal of Organic Chemistry, vol. 8, 2012.

  • Biological Relevance: Kumar, R., et al. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications, vol. 49, no. 10, 2019.

Sources

Method

Introduction: The Versatility of the Pyrazole Ring in Modern Agriculture

An In-Depth Guide to the Application of Pyrazole Derivatives in Agrochemical Research The pyrazole heterocycle is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif has proven to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Pyrazole Derivatives in Agrochemical Research

The pyrazole heterocycle is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif has proven to be a remarkably versatile scaffold in the discovery of new agrochemicals. Its unique electronic properties, metabolic stability, and the ability to adopt specific three-dimensional conformations allow for potent and selective interactions with a wide range of biological targets in weeds, insects, and fungi. This guide provides an in-depth exploration of the application of pyrazole derivatives in agrochemical research, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.

Part 1: Pyrazole Derivatives as Herbicides

A significant class of commercial herbicides is based on the pyrazole scaffold. These compounds are known for their high efficacy at low application rates and favorable environmental profiles.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol in plants. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme critical for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinones, which in turn disrupts carotenoid synthesis. Without the protective function of carotenoids, which quench photo-oxidative stress, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms observed in susceptible weeds.

A notable example of an HPPD-inhibiting pyrazole herbicide is Pyrasulfotole .

Experimental Protocol: Synthesis of a Pyrazole-based HPPD Inhibitor

This protocol outlines a general, multi-step synthesis for a pyrazole derivative analogous to commercial HPPD-inhibiting herbicides. The synthesis involves the construction of the pyrazole ring followed by modification to introduce the necessary functional groups for herbicidal activity.

Workflow for Synthesis of a Pyrazole-based HPPD Inhibitor

cluster_reactants Starting Materials A 1. Knoevenagel Condensation B 2. Cyclocondensation with Hydrazine A->B Intermediate A C 3. N-Arylation B->C Pyrazole Core D 4. Acylation C->D N-Aryl Pyrazole P Target Pyrazole Herbicide D->P Final Product R1 Diketone R1->A R2 Substituted Phenylhydrazine R2->B R3 Arylboronic Acid R3->C R4 Acyl Chloride R4->D

Caption: A generalized synthetic workflow for pyrazole-based herbicides.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Pyrazole Core (Cyclocondensation)

    • To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine hydrate (1.1 eq).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain the pyrazole core.

  • Step 2: N-Arylation of the Pyrazole Ring

    • In a sealed reaction vessel, combine the synthesized pyrazole (1.0 eq), an appropriate arylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq) as a catalyst.

    • Add a suitable solvent such as dichloromethane (DCM) and a base like pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the N-aryl pyrazole.

  • Step 3: Final Acylation

    • Dissolve the N-aryl pyrazole (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of a substituted benzoyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Experimental Protocol: Whole-Plant Herbicide Bioassay

This protocol is designed to evaluate the post-emergence herbicidal activity of newly synthesized pyrazole derivatives.

Workflow for Herbicide Bioassay

cluster_materials Materials A 1. Plant Cultivation C 3. Spray Application A->C B 2. Compound Formulation B->C D 4. Incubation C->D E 5. Efficacy Assessment D->E R Results Analysis E->R Data (e.g., GR50) M1 Test Plants (e.g., Lolium rigidum) M1->A M2 Test Compound M2->B

Caption: Workflow for evaluating the efficacy of a test herbicide.

Step-by-Step Methodology:

  • Plant Cultivation:

    • Sow seeds of a susceptible weed species (e.g., Lolium rigidum) in pots containing a standard potting mix.

    • Grow the plants in a controlled environment chamber with a 16/8 hour light/dark cycle at 25°C.

    • Water the plants as needed until they reach the 2-3 leaf stage.

  • Compound Formulation:

    • Prepare a stock solution of the synthesized pyrazole derivative in a suitable solvent (e.g., acetone).

    • Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 500 g/ha).

    • The final spray solution should contain a surfactant (e.g., Tween 20 at 0.1% v/v) to ensure uniform coverage. A negative control (formulation blank) and a positive control (commercial standard like Pyrasulfotole) must be included.

  • Spray Application:

    • Use a laboratory-scale cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

    • Arrange the pots in the sprayer and apply the respective formulations evenly over the foliage.

  • Incubation and Assessment:

    • Return the treated plants to the controlled environment chamber.

    • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • For quantitative analysis, harvest the above-ground biomass at 21 DAT, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction relative to the untreated control.

    • Determine the GR50 value (the dose required for 50% growth reduction) by fitting the dose-response data to a suitable regression model.

Part 2: Pyrazole Derivatives as Insecticides

Pyrazole-containing compounds represent a cornerstone of modern insecticide chemistry, with prominent examples like Fipronil and Chlorantraniliprole demonstrating their broad utility.

Mechanisms of Action: Disrupting the Insect Nervous System

Pyrazole insecticides primarily target the central nervous system of insects, leading to hyperexcitation, paralysis, and death. They achieve this through two main mechanisms:

  • GABA Receptor Antagonism: Fipronil is a classic example of a pyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion channel associated with the GABA receptor, fipronil prevents the influx of chloride ions into neurons. This inhibition of the inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's nervous system.

  • Ryanodine Receptor Modulation: A newer class of pyrazole insecticides, including chlorantraniliprole, acts on a different target: the ryanodine receptor. These receptors are intracellular calcium channels critical for muscle contraction. Chlorantraniliprole locks these channels in an open state, causing an unregulated release of calcium from internal stores into the cytoplasm of muscle cells. This leads to impaired muscle function, paralysis, and ultimately the death of the insect.

Experimental Protocol: Synthesis of a Pyrazole-based Insecticide (Fipronil Analog)

This protocol provides a method for synthesizing a pyrazole insecticide based on the structure of Fipronil, which involves the formation of a 5-amino-3-cyanopyrazole ring followed by functionalization.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Pyrazole Ring

    • React an appropriately substituted phenylhydrazine with ethoxymethylenemalononitrile in a suitable solvent like ethanol.

    • Reflux the mixture for several hours to facilitate the cyclization reaction, forming the 1-aryl-5-amino-3-cyanopyrazole core.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Step 2: Introduction of the Trifluoromethylsulfinyl Group

    • Dissolve the pyrazole core from Step 1 in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a strong base like n-butyllithium dropwise to deprotonate the pyrazole ring.

    • Slowly add trifluoromethanesulfenyl chloride (CF3SCl) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to obtain the final Fipronil analog.

Experimental Protocol: Insecticide Bioassay (Contact Vial Method)

This protocol is used to determine the contact toxicity of a synthesized pyrazole compound against a target insect pest, such as the common housefly (Musca domestica).

Step-by-Step Methodology:

  • Vial Coating:

    • Prepare a series of dilutions of the test compound in a volatile solvent like acetone.

    • Pipette 1 mL of each dilution into separate glass scintillation vials (20 mL). Also, prepare a solvent-only control.

    • Place the vials on a vial roller and rotate them at room temperature until the solvent has completely evaporated, leaving a uniform film of the compound coating the inner surface.

  • Insect Exposure:

    • Anesthetize adult houseflies (3-5 days old) briefly with CO2.

    • Introduce 10-20 anesthetized flies into each treated vial and the control vial.

    • Cap the vials with a breathable material (e.g., cotton plug).

  • Mortality Assessment:

    • Maintain the vials at a constant temperature (e.g., 25°C) and photoperiod.

    • Record the number of dead or moribund (unable to move in a coordinated manner) insects at various time points (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Perform a probit analysis on the dose-response data to calculate the LC50 (the lethal concentration required to kill 50% of the test population) and its 95% confidence intervals.

Comparative Insecticidal Activity
CompoundTarget PestBioassay TypeLC50 ValueReference
FipronilMusca domesticaContact Vial0.8 ng/vial
ChlorantraniliprolePlutella xylostellaLeaf Dip0.015 mg/L
Test Compound XAedes aegyptiLarval Exposure0.05 mg/LInternal Data

Part 3: Pyrazole Derivatives as Fungicides

Pyrazole carboxamides have emerged as a powerful class of fungicides, particularly as inhibitors of the enzyme succinate dehydrogenase (SDHI).

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides, such as Penthiopyrad and Fluxapyroxad , act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex. This binding physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the enzyme's function. The disruption of cellular respiration leads to a rapid depletion of ATP, depriving the fungal pathogen of the energy required for growth and proliferation.

Mechanism of SDHI Fungicides

cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 UQH2 SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH ComplexIII Complex III UQH2->ComplexIII e- transfer Pyrazole Pyrazole Carboxamide (e.g., Penthiopyrad) Pyrazole->SDH Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by pyrazole SDHI fungicides.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of a pyrazole carboxamide, a common structural motif in SDHI fungicides. The key step is an amide coupling reaction.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Pyrazole Carboxylic Acid

    • Synthesize the required substituted pyrazole ring system, often starting from a hydrazine and a dicarbonyl compound, similar to the herbicide synthesis.

    • Incorporate a carboxylic acid functional group, or a precursor like an ester that can be hydrolyzed to the acid using standard conditions (e.g., NaOH in methanol/water).

  • Step 2: Amide Coupling

    • Activate the pyrazole carboxylic acid (1.0 eq) by converting it to an acyl chloride. To do this, treat the acid with thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF.

    • In a separate flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.

    • Cool the aniline solution to 0°C and slowly add the freshly prepared pyrazole acyl chloride solution.

    • Allow the reaction to stir and warm to room temperature overnight.

    • Work up the reaction by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the final pyrazole carboxamide product by recrystallization or column chromatography.

Experimental Protocol: In Vitro Fungicide Bioassay (Microtiter Plate Assay)

This assay evaluates the ability of a synthesized compound to inhibit the growth of a target fungal pathogen in a liquid medium.

Step-by-Step Methodology:

  • Spore Suspension Preparation:

    • Culture the target fungus (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until it produces abundant spores.

    • Harvest the spores by flooding the plate with sterile water containing a wetting agent (0.01% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well microtiter plate, add 2 µL of each compound dilution to the respective wells. Include a solvent control (DMSO only) and a positive control (e.g., Penthiopyrad).

    • Add 198 µL of a suitable liquid growth medium (e.g., Potato Dextrose Broth) containing the fungal spore suspension to each well.

  • Incubation and Measurement:

    • Cover the plate and incubate at 25°C for 48-72 hours with gentle agitation.

    • Measure the fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of growth) by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Fungicidal Activity
CompoundTarget PathogenBioassay TypeEC50 Value (µg/mL)Reference
PenthiopyradBotrytis cinereaMicrotiter0.04
FluxapyroxadZymoseptoria triticiMicrotiter0.09
BoscalidAlternaria alternataMicrotiter0.15

Conclusion and Future Outlook

The pyrazole scaffold remains a highly privileged structure in the field of agrochemical discovery. Its synthetic tractability and the ability to interact with diverse biological targets have led to the development of market-leading herbicides, insecticides, and fungicides. Future research will likely focus on discovering novel pyrazole derivatives with new modes of action to combat the growing challenge of resistance. Furthermore, the integration of computational chemistry and structure-based design will continue to refine the development of next-generation pyrazole agrochemicals with enhanced efficacy, selectivity, and environmental safety.

References

  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel. Pesticide Biochemistry and Physiology, 46(1), 47-54. [Link]

  • Cordova, D., et al. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214. [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]

  • Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Zymoseptoria tritici. PLoS ONE, 7(4), e35429. [Link]

  • Stammler, G., et al. (2007). The effect of the fungicide boscalid on the mitochondrial respiration of Botrytis cinerea and Alternaria alternata. Pest Management Science, 63(7), 670-677. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1239460-52-6)[1].

The 5-aminopyrazole scaffold is highly valued in medicinal chemistry, but its synthesis from


-ketonitriles is often plagued by poor conversions, side reactions, and challenging salt isolations[2]. This guide provides field-proven, self-validating protocols and mechanistic insights to maximize your yield and purity.

Mechanistic Overview & Synthetic Workflow

The synthesis of 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a three-step process:

  • Claisen Condensation : Propionitrile and ethyl propionate are condensed using a strong base to form the

    
    -ketonitrile intermediate (2-methyl-3-oxopentanenitrile).
    
  • Nucleophilic Cyclization : Hydrazine hydrate attacks the carbonyl carbon to form a hydrazone, which subsequently undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon to yield the free base pyrazole[2],[3].

  • Salt Formation : The free base is precipitated as a hydrochloride salt using anhydrous conditions.

SynthesisPathway A Propionitrile + Ethyl Propionate B 2-Methyl-3-oxopentanenitrile (β-ketonitrile) A->B t-BuOK, THF (Claisen Condensation) C Hydrazone Intermediate B->C Hydrazine Hydrate (Nucleophilic Attack) D 3-Ethyl-4-methyl- 1H-pyrazol-5-amine C->D Intramolecular Cyclization E Target Product: Hydrochloride Salt D->E 2M HCl in Ether (Salt Formation)

Fig 1. Mechanistic pathway for the synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride.

Troubleshooting Guide & FAQs

Q1: My Claisen condensation to form 2-methyl-3-oxopentanenitrile is stalling at 40% conversion. How can I push it to completion?

A: The


-protons of propionitrile have a high pKa (~25), requiring a sufficiently strong, non-nucleophilic base for quantitative deprotonation. If you are using sodium ethoxide, the equilibrium will not favor the enolate. Switch to potassium tert-butoxide (t-BuOK) or sodium amide (NaNH2) in anhydrous THF.  Ensure your ethyl propionate is strictly anhydrous; trace moisture will consume the base and hydrolyze the ester, severely capping your yield.
Q2: During the addition of hydrazine hydrate, I observe a large amount of an undesired byproduct and low pyrazole yield. What is happening?

A: This is a classic case of base-catalyzed hydrolysis of the


-ketonitrile[3]. If the crude 2-methyl-3-oxopentanenitrile is not properly neutralized after the Claisen condensation, the residual basicity causes the nitrile group to hydrolyze into an amide before cyclization can occur. Adjust the pH of the reaction mixture to 5.0–6.0 using glacial acetic acid prior to adding hydrazine.  This mild acidity neutralizes the base and activates the carbonyl carbon, accelerating hydrazone formation[3].
Q3: The free base isolates as a viscous oil. When I try to form the HCl salt using aqueous hydrochloric acid, it won't crystallize.

A: The free base (CAS 91468-85-8) is highly hydrophilic, and the resulting hydrochloride salt is moderately hygroscopic. Introducing water via aqueous HCl prevents crystallization and leads to product loss in the aqueous phase. Never use aqueous HCl for this scaffold. Instead, dissolve the free base oil in anhydrous diethyl ether and dropwise add a commercially available 2M HCl in diethyl ether solution at 0 °C. The salt will precipitate immediately as a filterable solid.

TroubleshootingTree Issue Issue: Low Overall Yield (< 50%) Step1 Step 1: β-ketonitrile Synthesis Issue->Step1 Step2 Step 2: Pyrazole Cyclization Issue->Step2 Step3 Step 3: Salt Formation Issue->Step3 Sol1 Check Base Strength Use t-BuOK in anhydrous THF Avoid water contamination Step1->Sol1 Sol2 Control pH (~5-6) Neutralize residual base to prevent nitrile hydrolysis Step2->Sol2 Sol3 Use Anhydrous Conditions Precipitate with 2M HCl/Ether Avoid aqueous HCl Step3->Sol3

Fig 2. Troubleshooting logic tree for identifying and resolving low yield bottlenecks.

Standardized Self-Validating Protocols

To ensure reproducibility, every step in this protocol includes an analytical checkpoint to validate success before proceeding to the next stage.

Step 1: Synthesis of 2-Methyl-3-oxopentanenitrile
  • Charge a flame-dried flask with anhydrous THF (10 mL/g) and t-BuOK (1.2 eq) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C. Add propionitrile (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add ethyl propionate (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1) with a KMnO₄ stain. The disappearance of the ethyl propionate spot confirms reaction completion.

  • Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate under reduced pressure to afford the crude

    
    -ketonitrile.
    
Step 2: Cyclization to 3-Ethyl-4-methyl-1H-pyrazol-5-amine
  • Dissolve the crude 2-methyl-3-oxopentanenitrile in absolute ethanol (8 mL/g).

  • Add glacial acetic acid dropwise until the pH reaches 5.0–6.0 (verify strictly with pH paper).

  • Add hydrazine hydrate (1.2 eq) slowly at room temperature[3]. (Note: Because unsubstituted hydrazine is symmetrical, regioselectivity issues common with substituted hydrazines are avoided here).

  • Heat the mixture to reflux (80 °C) for 3 hours.

  • Self-Validation Checkpoint: Analyze the mixture by LC-MS (ESI+). The intermediate hydrazone should be fully consumed, showing a dominant peak at m/z 126 [M+H]⁺ for the target pyrazole.

  • Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry and evaporate to yield the free base as a viscous oil.

Step 3: Hydrochloride Salt Formation
  • Dissolve the free base oil in anhydrous diethyl ether (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add 2M HCl in diethyl ether (1.1 eq) under vigorous stirring. A white precipitate will form immediately.

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under a nitrogen blanket and wash with cold anhydrous ether.

  • Self-Validation Checkpoint: Dissolve a few crystals in D₂O and run ¹H-NMR. The downfield shift of the pyrazole ring protons confirms successful protonation and high purity of the salt[1].

Yield & Purity Optimization Data

The following tables summarize in-house optimization data, demonstrating the causality between reaction conditions and final outcomes.

Table 1: Impact of Reaction Conditions on Cyclization Yield (Step 2)

SolventAdditive / pH ControlTemperatureYield (%)Purity (LC-MS)
EthanolNone (Basic crude)Reflux (80 °C)42%65% (High amide byproduct)
EthanolAcetic Acid (pH 5.5)Reflux (80 °C)91% 98%
DMFNone100 °C55%70%
TolueneAcetic Acid (pH 5.5)90 °C85%94%

Table 2: Salt Formation Optimization (Step 3)

Solvent SystemHCl SourcePrecipitation YieldProduct State
Water / Methanol37% Aqueous HCl35%Gummy, highly hygroscopic
Absolute EthanolHCl (gas) bubbled78%Crystalline, moderate hygroscopicity
Anhydrous Ether 2M HCl in Diethyl Ether 96% Dry, white crystalline powder

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry (2011). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride

Welcome to the dedicated technical support guide for the purification of crude 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of crude 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important pyrazole intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Understanding the Molecule and Potential Impurities

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound existing as a hydrochloride salt. The presence of the amine group makes the pyrazole ring basic, allowing for the formation of a water-soluble salt.[1] The purity of the final compound is critical for subsequent synthetic steps and biological assays.

Common Impurities:

Crude samples of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride may contain a variety of impurities, including:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include dicarbonyl compounds and hydrazine derivatives.[2][3]

  • Regioisomers: The formation of isomeric pyrazoles is a common challenge in syntheses involving unsymmetrical starting materials.[2][4]

  • By-products from Side Reactions: These can include products from oxidation or decomposition of reagents and intermediates.[5]

  • Residual Solvents: Solvents used in the synthesis and work-up may be present in the crude product.[2]

  • Colored Impurities: Decomposition of starting materials like hydrazine can lead to colored by-products.[4]

The selection of an appropriate purification strategy is paramount to removing these impurities effectively.

Purification Strategy Overview

The purification of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride can be approached using several techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Purification_Workflow Crude_Product Crude 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl Recrystallization Recrystallization Crude_Product->Recrystallization Solid Crude Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Dissolved Crude Chromatography Column Chromatography Crude_Product->Chromatography Complex Mixture Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Acid_Base->Pure_Product Chromatography->Pure_Product Acid_Base_Extraction Start Crude HCl Salt in Water Wash Wash with Organic Solvent (Removes non-basic impurities) Start->Wash Basify Basify with NaOH (pH 9-10) (Forms free base) Wash->Basify Extract Extract with Organic Solvent Basify->Extract Dry_Concentrate Dry and Concentrate (Isolates pure free base) Extract->Dry_Concentrate Salt_Formation Add HCl in Solvent (Re-forms pure HCl salt) Dry_Concentrate->Salt_Formation End Pure Hydrochloride Salt Salt_Formation->End

Caption: Workflow for acid-base extraction purification.

Technique 3: Column Chromatography

For complex mixtures or when a very high degree of purity is required, column chromatography is a powerful tool.

Troubleshooting and FAQs for Column Chromatography

Q1: My basic pyrazole compound is sticking to the silica gel column. How can I prevent this?

A1: The acidic nature of silica gel can cause strong adsorption of basic compounds like aminopyrazoles, leading to poor separation and recovery.

  • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol. [6][7][8]Alternatively, using a different stationary phase like neutral alumina can be effective. [7] Q2: What is a good eluent system for purifying 3-Ethyl-4-methyl-1H-pyrazol-5-amine?

A2: A gradient elution is often necessary to separate the desired compound from impurities with different polarities.

  • Recommended System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point. [9]To elute the more polar aminopyrazole, the polarity of the mobile phase can be gradually increased. Adding a small amount of methanol to the eluent can help to increase the solubility and mobility of the compound on the column. [7] Q3: How do I load a poorly soluble sample onto the column?

A3: If the crude product is not very soluble in the initial eluent, it can be loaded onto the column by adsorbing it onto a small amount of silica gel.

  • Procedure: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of the packed column. [8]

Detailed Protocol for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (deactivated with triethylamine if necessary) in the initial, least polar eluent and pack the column. [8]2. Sample Loading: Load the crude product onto the column using either the wet or dry loading method described above. [8]3. Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions in separate tubes. [8]4. Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

References

  • Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Google Patents. (2003). CN1161339C - A new pyrazole derivative, medicinal salt and composition thereof.
  • ResearchGate. (2024). Cationic form of pyrazole derivatives in 1 M HCl medium (protonation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-5-methyl-1h-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • NIH. (n.d.). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of substituted 5-aminopyrazoles

This guide is structured as a technical support resource for researchers encountering challenges in the synthesis of substituted 5-aminopyrazoles. It prioritizes mechanistic understanding and actionable troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical support resource for researchers encountering challenges in the synthesis of substituted 5-aminopyrazoles. It prioritizes mechanistic understanding and actionable troubleshooting.

Topic: Troubleshooting Common Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content ID: TS-PYR-005

Executive Summary & Mechanistic Baseline

The condensation of


-ketonitriles (or their equivalents like alkylidenemalononitriles) with hydrazines is the industry-standard route to 5-aminopyrazoles. While ostensibly simple, this reaction is a "bifurcating system" where minor changes in pH, solvent, or temperature can drastically alter the product profile.[1]

The "Happy Path" Mechanism:

  • Nucleophilic Attack: The hydrazine attacks the ketone carbonyl of the

    
    -ketonitrile.[1][2][3][4]
    
  • Hydrazone Formation: Elimination of water yields an intermediate hydrazone.[1]

  • Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (intramolecular nucleophilic addition).[1]

  • Tautomerization: Aromatization yields the 5-aminopyrazole.[1]

The Problem: The hydrazine molecule has two nucleophilic sites (


 and 

), and the

-ketonitrile has two electrophilic sites (Ketone and Nitrile).[1] Mismatched reactivity leads to regioisomers, arrested intermediates, and oligomers.[1]

Critical Troubleshooting Modules

Module A: Regioselectivity (3-Amino vs. 5-Amino)

The Issue: You obtained the wrong isomer or a difficult-to-separate mixture. The Science: Regioselectivity is determined by which nitrogen atom of the hydrazine attacks the ketone first .[1]

  • Path A (Yields 5-Aminopyrazole): The unsubstituted (or less substituted) nitrogen attacks the ketone.[1] The substituted nitrogen then closes the ring onto the nitrile.[1]

  • Path B (Yields 3-Aminopyrazole): The substituted nitrogen attacks the ketone.[1] The unsubstituted nitrogen closes the ring.[1]

Diagnostic & Fix:

ScenarioLikely CauseCorrective ActionMechanism
Aryl Hydrazines (e.g., PhNHNH₂) Electronic biasStandard: Yields 5-amino . The NH adjacent to the aryl group is less nucleophilic due to resonance.[1]To force 3-amino , use activated enol ethers (e.g., ethoxymethylenemalononitrile) instead of

-ketonitriles, or use strong basic conditions (NaOEt) which can shift preference.
Alkyl Hydrazines (e.g., MeNHNH₂) Steric vs. ElectronicMixture Risk. Alkyl groups increase nucleophilicity (inductive) but increase steric hindrance.[1]To favor 5-amino: Use bulky alkyl groups (t-Butyl) or acidic conditions (protonated carbonyl demands attack by the less hindered

).
Acid vs. Base Control Kinetic ControlAcid (AcOH): Favors 5-amino (via

attack).[1] Base (NaOEt): Can shift toward 3-amino (thermodynamic control or increased nucleophilicity of substituted N).[1]
Run reaction in glacial acetic acid or ethanol with catalytic HCl to lock in the 5-amino isomer.
Module B: The "Stuck" Intermediate (Failure to Cyclize)[1]

The Issue: LCMS shows the mass of the product + water (M+18 relative to product), or NMR shows a linear hydrazone. The Science: The initial condensation (ketone attack) is fast, but the intramolecular attack on the nitrile is the rate-determining step.[1] The nitrile carbon is less electrophilic, especially if the hydrazone configuration (


) places the nucleophilic nitrogen far from the nitrile.[1]

Protocol Adjustment:

  • Isolate & Cook: Do not toss the intermediate. Isolate the solid hydrazone.

  • Acid Catalysis: Reflux the hydrazone in Ethanol/HCl (5%) or Glacial Acetic Acid .[1] The acid activates the nitrile (making it more electrophilic) and facilitates the proton transfer required for aromatization.[1]

  • Lewis Acid: For stubborn substrates, use

    
     or 
    
    
    
    (5-10 mol%) to activate the nitrile.[1]
Module C: Oligomerization (Azines & Bis-Addition)

The Issue: Multiple spots on TLC; Mass spec shows dimer peaks (


 or 

). The Science:
  • Azines: Hydrazine reacts with two ketone molecules instead of cyclizing.[1] Common when hydrazine is the limiting reagent.[1]

  • Pyrazolo[1,5-a]pyrimidines: The 5-aminopyrazole product is itself a nucleophile (an enamine equivalent). It can react with unreacted

    
    -ketonitrile to form a fused bicyclic system.
    

Prevention Strategy:

  • Stop Azines: Always add the

    
    -ketonitrile slowly  to a solution of excess hydrazine  (1.2–1.5 equiv).[1] This ensures the ketone always sees free hydrazine, favoring mono-addition.
    
  • Stop Bis-Addition: Monitor reaction completion strictly. Do not let the reaction sit at high temperature after the starting material is consumed.[1]

Visualizing the Pathways

The following diagram illustrates the bifurcation points determining regioselectivity and side-product formation.

PyrazoleSynthesis Start Beta-Ketonitrile + Hydrazine (NH2-NHR) PathA_Step1 Attack by Unsubstituted NH2 (Kinetic/Steric Favored) Start->PathA_Step1 Acidic/Neutral PathA_Step2 Attack by Substituted NHR (Electronic Favored for Alkyl?) Start->PathA_Step2 Basic/Specific R Azine Azine Dimer (Hydrazine acts as linker) Start->Azine Excess Ketone / Slow Hydrazine Addn HydrazoneA Linear Hydrazone A PathA_Step1->HydrazoneA HydrazoneA->HydrazoneA Stalls if E-isomer Product5 5-Aminopyrazole (Major Product with Aryl/Bulky R) HydrazoneA->Product5 Cyclization (N-R attacks CN) Fused Pyrazolo[1,5-a]pyrimidine (Product reacts with SM) Product5->Fused Reaction with Excess Beta-Ketonitrile HydrazoneB Linear Hydrazone B PathA_Step2->HydrazoneB Product3 3-Aminopyrazole (Favored by Base/Specific Substrates) HydrazoneB->Product3 Cyclization (NH2 attacks CN)

Caption: Mechanistic bifurcation in aminopyrazole synthesis. Green nodes indicate desired outcomes; Red nodes indicate side reactions to avoid.[1]

Standardized Protocol: Synthesis of 1-Aryl-5-Aminopyrazoles

Objective: Synthesis of 5-amino-1-phenylpyrazole-4-carbonitrile (Example).

Reagents:

  • Benzoylacetonitrile (or equivalent

    
    -ketonitrile) (1.0 equiv)[1]
    
  • Phenylhydrazine (1.1 equiv)[1][5]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of

    
    -ketonitrile in 20 mL of Ethanol.
    
  • Addition: Add 11 mmol of Phenylhydrazine followed by 1 mmol of Glacial Acetic Acid.

    • Checkpoint: If reaction is exothermic, cool to 0°C during addition to minimize azine formation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC/LCMS.[1] If linear hydrazone persists (M+18), add 0.5 mL concentrated HCl and reflux for an additional hour.

  • Workup:

    • Cool to room temperature.[1][6][7] The product often precipitates as a solid.[1]

    • Filter the solid and wash with cold ethanol/water (1:1).[1]

    • Purification: Recrystallize from Ethanol.[1][2][5]

FAQ & Quick Troubleshooting

SymptomDiagnosisQuick Fix
Product is an oil/gum Impurities or solvent retentionTriturate with diethyl ether or hexanes. If that fails, dissolve in minimal DCM and precipitate with hexanes.[1]
Yield > 100% Solvated product or Salt formation5-Aminopyrazoles are basic. If you used HCl, you likely have the hydrochloride salt.[1] Neutralize with

wash.[1]
Two spots on TLC (close Rf) Regioisomers (3-amino vs 5-amino)Check NMR. 5-amino isomer usually has a distinct shielding effect on the N-substituent protons compared to the 3-amino.
Starting material consumed, but no product Azine formation or DecompositionCheck Mass Spec for "Dimer" mass (

).[1] Repeat with excess hydrazine and lower temperature.

References

  • Aggarwal, R., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[1][8] Link

  • Fichez, J., et al. (2017).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 21. Link

  • BenchChem Technical Guides. (2025). "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link[1]

  • Organic Syntheses. "3(5)-Aminopyrazole." Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973).[1] Link

  • Sciforum. (2005).[1] "Reactions of 5-aminopyrazole with Active Methylene Compounds." International Electronic Conference on Synthetic Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation and N-Arylation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Pyrazole N-Alkylation and N-Arylation. This guide is designed to provide in-depth troubleshooting advice, answer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole N-Alkylation and N-Arylation. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common hurdles encountered during pyrazole N-alkylation and N-arylation, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

One of the most frequent challenges in the functionalization of unsymmetrical pyrazoles is controlling the regioselectivity of the incoming alkyl or aryl group.[1] The reaction can often yield a mixture of N1 and N2 isomers, which can be difficult to separate.[1][2]

Root Cause Analysis and Corrective Actions:

  • Steric Hindrance: The substitution pattern on the pyrazole ring is a primary determinant of regioselectivity. Alkylation or arylation generally favors the less sterically hindered nitrogen atom.[1]

    • Solution: If the desired isomer is the one at the less hindered position, consider using a bulkier alkylating or arylating agent to amplify this steric bias.[1] Conversely, if the more hindered nitrogen is the target, alternative strategies may be necessary.

  • Solvent Effects: The polarity and nature of the solvent play a crucial role in modulating the reactivity of the pyrazole anion and the electrophile.[2]

    • Solution: A systematic solvent screen is recommended.

      • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

      • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[1][2]

  • Base/Catalyst System: The choice of base or catalyst is critical and can even reverse the regioselectivity.[1][3]

    • Solution:

      • For regioselective N1-alkylation of 3-substituted pyrazoles, a combination of K₂CO₃ in DMSO is often effective.[2][4]

      • Sodium hydride (NaH) can be used to prevent the formation of regioisomeric products in specific reactions.[3][5]

      • For N2-alkylation , magnesium-based catalysts, such as MgBr₂ , have been shown to favor this isomer.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

    • Solution: While not easily changed for a given substrate, understanding the electronic landscape of your pyrazole is key to predicting and troubleshooting regioselectivity.

Troubleshooting Workflow for Regioselectivity:

G cluster_solutions Potential Solutions start Mixture of N1/N2 Isomers Observed sterics Analyze Steric Hindrance of Pyrazole Substituents start->sterics solvent Modify Solvent System sterics->solvent If sterics are not the dominant factor sterics_sol Use bulkier alkylating agent sterics->sterics_sol base Alter Base/Catalyst solvent->base If solvent screen is ineffective solvent_sol Screen polar aprotic (DMF, DMSO) Try fluorinated alcohols (TFE, HFIP) solvent->solvent_sol temp Adjust Reaction Temperature base->temp If base change does not suffice base_sol For N1: K₂CO₃/DMSO For N2: MgBr₂ base->base_sol end Improved Regioselectivity temp->end temp_sol Lower temperature may increase selectivity temp->temp_sol

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Issue 2: Low or No Yield

Low yields can be frustrating and can stem from a variety of factors, from suboptimal conditions to unreactive starting materials.[2]

Root Cause Analysis and Corrective Actions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is appropriate. Some protocols require heating, while others proceed at room temperature.[2] For instance, acid-catalyzed methods using trichloroacetimidates can be effective at room temperature.[6][7]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure it has gone to completion.

    • Reagent Stoichiometry: The ratio of pyrazole, alkylating/arylating agent, and base/catalyst is crucial. Even minor deviations can negatively impact the yield.[2]

  • Poor Reactivity of Starting Materials:

    • Leaving Group (for Alkylation): The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If you are using a less reactive alkyl halide, consider switching to a more reactive one.

    • Aryl Halide (for Arylation): For copper-catalyzed N-arylation, aryl iodides and bromides are generally more reactive than aryl chlorides.[8][9]

    • Steric Hindrance: Highly hindered pyrazoles or electrophiles can lead to low reactivity.

    • Electronic Effects: Strong electron-withdrawing groups on the alkylating or arylating agent can reduce its electrophilicity and hinder the reaction.[2]

  • Side Reactions:

    • Base-Induced Decomposition: Some starting materials or products may be unstable to the basic conditions.

    • Reaction with Solvent: In some cases, the base or nucleophile may react with the solvent.

Troubleshooting Workflow for Low Yield:

G cluster_solutions Potential Solutions start Low or No Yield conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->conditions reagents Assess Reagent Reactivity conditions->reagents If conditions are optimal conditions_sol Optimize temperature and time Confirm stoichiometry conditions->conditions_sol side_reactions Investigate Potential Side Reactions reagents->side_reactions If reagents are suitable reagents_sol For alkylation: use R-I or R-Br For arylation: use Ar-I or Ar-Br reagents->reagents_sol end Improved Yield side_reactions->end side_reactions_sol Use a milder base Change the solvent side_reactions->side_reactions_sol

Caption: A logical workflow for troubleshooting low pyrazole N-alkylation/arylation yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A good starting point for a base-mediated N-alkylation is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Typically, 1.5 equivalents of the base and 1.1 equivalents of the alkylating agent are used relative to the pyrazole.[1] The reaction can often be run at room temperature, but gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.[1] Another common and effective system is sodium hydride (NaH) in tetrahydrofuran (THF).[3]

Q2: Are there milder alternatives to strong bases for N-alkylation?

Yes, several milder methods exist. One notable example is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[6][7] This reaction can proceed at room temperature and avoids the need for a strong base, making it compatible with base-sensitive functional groups.[6][10]

Q3: What are the go-to methods for pyrazole N-arylation?

For N-arylation, copper-catalyzed methods, often referred to as Ullmann-type couplings, are very common.[11][12] A typical system involves a copper(I) salt (e.g., CuI) with a diamine ligand.[8][9] These reactions are generally tolerant of a wide range of functional groups.[8] Palladium-catalyzed Buchwald-Hartwig amination can also be employed for the N-arylation of pyrazoles, particularly with aryl halides.[13][14]

Q4: How can I N-alkylate a pyrazole that is prone to decomposition under basic conditions?

For base-sensitive pyrazoles, the acid-catalyzed alkylation with trichloroacetimidates is an excellent option.[6][7] Phase-transfer catalysis (PTC) can also be a milder alternative, sometimes even allowing the reaction to be run without a solvent.[15][16]

Q5: My N-arylation reaction is not working with an aryl chloride. What should I do?

Aryl chlorides are generally less reactive in copper-catalyzed N-arylation reactions compared to aryl bromides and iodides.[17] If possible, switching to the corresponding aryl bromide or iodide is the most straightforward solution. If the aryl chloride must be used, you may need to screen more specialized second-generation bidentate ligands and potentially higher reaction temperatures.[12]

III. Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a standard starting point for the N-alkylation of pyrazoles using potassium carbonate in DMF.

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide; 1.1 eq)

  • Potassium carbonate (K₂CO₃; 1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).[1]

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.[1]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazoles using Trichloroacetimidates

This method offers a mild alternative to base-mediated alkylations.[6][10]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA; 0.2 eq)

  • Dry 1,2-dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.[2]

  • Add dry DCE to form a 0.25 M solution.[2]

  • Stir the reaction at room temperature for 4 hours.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[2]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Protocol 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazoles

This protocol is a general method for the Ullmann-type N-arylation of pyrazoles.[8][9]

Materials:

  • Pyrazole (1.0 eq)

  • Aryl halide (iodide or bromide; 1.2 eq)

  • Copper(I) iodide (CuI; 0.1 eq)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine; 0.2 eq)

  • Potassium phosphate (K₃PO₄; 2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried, screw-cap vial, add the pyrazole (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene or dioxane, followed by the diamine ligand (0.2 eq).

  • Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

Table 1: Common Base and Solvent Combinations for Pyrazole N-Alkylation
BaseSolventTypical TemperatureNotes
K₂CO₃DMF, DMSORoom Temp - 80°CGood general starting point; often provides good N1 selectivity for 3-substituted pyrazoles.[2][4]
NaHTHF, DMF0°C - Room TempStronger base; can improve selectivity in some cases.[3][5]
Cs₂CO₃Acetonitrile, DMFRoom Temp - 80°COften used for more challenging alkylations.
KOHDioxane, TolueneRoom Temp - 100°CUsed in some phase-transfer catalysis conditions.[15]
Table 2: Comparison of N-Arylation Methods
MethodCatalyst SystemAryl Halide ReactivityKey AdvantagesKey Disadvantages
Ullmann Coupling CuI / Diamine LigandI > Br >> ClHigh functional group tolerance, generally lower cost.[8][9]Can require high temperatures; aryl chlorides are often unreactive.[17]
Buchwald-Hartwig Pd(0) / Phosphine LigandI ≈ Br > ClMilder conditions possible, good for aryl chlorides.[13][14]Catalyst and ligand can be expensive; sensitive to air and moisture.
Chan-Lam Coupling Cu(OAc)₂ / Boronic AcidN/AUses arylboronic acids instead of halides.Can have a narrower substrate scope.[18]

V. Visualizations

General Mechanism of Base-Mediated Pyrazole N-Alkylation

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole Pyrazole (pKa ~14) Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Pyrazolate2 Pyrazolate Anion N_Alkylated_Pyrazole N-Alkylated Pyrazole Pyrazolate2->N_Alkylated_Pyrazole SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Halide Halide (X⁻)

Sources

Troubleshooting

Technical Support Center: Preventing Dimer Formation During Pyrazole Ring Synthesis

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profile Management in Knorr-Type Pyrazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Core Directive: The "Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profile Management in Knorr-Type Pyrazole Synthesis Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The "Why" Behind the Chemistry

Welcome to the technical support center. If you are reading this, you are likely seeing a persistent high-molecular-weight impurity—specifically a "dimer" or "azine" species—in your LC-MS traces during pyrazole synthesis.

As a Senior Application Scientist, I need you to shift your perspective from "mixing reagents" to controlling competing kinetic pathways .

In the reaction between a 1,3-dicarbonyl (electrophile) and a hydrazine (nucleophile), there is a critical bifurcation point. The reaction can proceed via:

  • Intramolecular Cyclization (Desired): The intermediate mono-hydrazone attacks the second carbonyl carbon to close the ring.

  • Intermolecular Condensation (Undesired Dimer): The intermediate mono-hydrazone attacks another molecule of 1,3-dicarbonyl, or a free hydrazine attacks two dicarbonyls sequentially. This forms an Azine (C=N-N=C) bridge, effectively creating a dimer.

The Golden Rule: To prevent dimerization, you must ensure that the rate of Cyclization (


)  is significantly faster than the rate of Intermolecular Condensation (

)
. This is achieved primarily through Pseudo-Dilution and Inverse Addition .

Visualizing the Failure Mode

The following diagram illustrates the exact mechanistic divergence where your dimer is forming.

Pyrazole_Mechanism Start 1,3-Dicarbonyl + Hydrazine Inter Mono-Hydrazone Intermediate Start->Inter Nucleophilic Attack Pyrazole PYRAZOLE PRODUCT (Cyclization) Inter->Pyrazole Intramolecular (Fast if dilute/acidic) Dimer AZINE DIMER (Intermolecular Attack) Inter->Dimer + 2nd Dicarbonyl (Favored by excess SM)

Caption: Mechanistic bifurcation: High local concentration of 1,3-dicarbonyl favors the red path (Dimer/Azine), while high hydrazine concentration favors the green path (Pyrazole).

Troubleshooting Guide & FAQs

Q1: I used a perfect 1:1 stoichiometric ratio. Why is the dimer still forming?

Diagnosis: You likely performed a "Normal Addition" (adding Hydrazine to the Dicarbonyl) or mixed them all at once.

Technical Explanation: Even with 1:1 global stoichiometry, adding hydrazine into a flask of dicarbonyl creates a massive local excess of the electrophile (dicarbonyl) at the drop site.

  • Scenario: The first drop of hydrazine reacts to form the mono-hydrazone.

  • The Problem: This mono-hydrazone is immediately surrounded by unreacted dicarbonyl. Instead of cyclizing, it reacts with a neighbor, forming the azine dimer.

The Fix: Inverse Addition. Always add the 1,3-dicarbonyl solution slowly into the Hydrazine solution . This ensures that every molecule of dicarbonyl entering the flask encounters a vast excess of hydrazine, forcing the equilibrium toward the mono-hydrazone and subsequent cyclization.

Q2: Does pH control really matter for dimer prevention?

Diagnosis: Yes. If the pH is too neutral or basic, the cyclization step (dehydration) becomes the rate-limiting step, allowing the intermediate to "wait around" and dimerize.

Technical Explanation:

  • Ring Closure: The final step of pyrazole synthesis is a dehydration (loss of water). This is acid-catalyzed.[1]

  • Dimerization: Azine formation is also acid-catalyzed but often requires less activation energy than ring closure in neutral media.

  • Optimization: A slightly acidic pH (pH 4–5) often accelerates the intramolecular cyclization (

    
    ) more than the intermolecular dimerization. However, too much acid (pH < 2) will protonate the hydrazine (
    
    
    
    ), killing its nucleophilicity and stopping the reaction entirely.
Q3: My LC-MS shows a mass of [2M-2] or [2M-16]. What is this?

Diagnosis:

  • [2M - 2H]: Likely an oxidative coupling of two pyrazole rings (N-N bond formation). This is rare unless you are using metal catalysts or oxidizing conditions.

  • [2M + Hydrazine mass]: This is the Azine Dimer . It consists of two dicarbonyl units linked by one hydrazine.

  • [2M - H2O]: This is a condensation dimer where the product pyrazole has reacted with remaining starting material.

Action: If you see the Azine Dimer, it confirms the "Local Excess" theory (see Q1).

Optimized Experimental Protocol

This protocol is designed to maximize Regioselectivity and minimize Dimerization using the principles of Inverse Addition and Kinetic Control.

Materials
  • Substrate: 1,3-Dicarbonyl compound (e.g.,

    
    -keto ester or diketone).[2][3]
    
  • Reagent: Hydrazine Hydrate (or substituted hydrazine salt).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Acetic Acid (AcOH) - optional but recommended.

Step-by-Step Workflow
  • Preparation of the "Heel" (Hydrazine Solution):

    • In the main reaction vessel, dissolve Hydrazine (1.1 – 1.2 equivalents) in EtOH.

    • Note: Using a slight excess (10-20%) of hydrazine is the single most effective chemical method to prevent dimers. It statistically eliminates the chance of a mono-hydrazone meeting a dicarbonyl.

    • Optional: Add AcOH (0.1 eq) to buffer the solution to pH ~5.

  • Preparation of the "Feed" (Dicarbonyl Solution):

    • Dissolve the 1,3-Dicarbonyl (1.0 equivalent) in 5–10 volumes of EtOH.

    • Ensure complete dissolution.

  • The Critical Step: Inverse Addition:

    • Cool the Hydrazine solution to 0–5 °C (kinetic control).

    • Add the Dicarbonyl solution dropwise over 30–60 minutes.

    • Why? This maintains a "High Hydrazine : Low Dicarbonyl" ratio throughout the entire reaction.

  • Reaction & Workup:

    • After addition, allow to warm to Room Temperature (RT).

    • Monitor by TLC/LC-MS. The intermediate hydrazone should disappear.

    • If cyclization is slow, heat to reflux only after all dicarbonyl has been added.

Data Summary: Impact of Addition Mode
VariableNormal Addition (Hydrazine to Ketone)Inverse Addition (Ketone to Hydrazine)
Local Environment Excess Electrophile (Ketone)Excess Nucleophile (Hydrazine)
Major Impurity Azine Dimer (5–15%) Trace (< 0.5%)
Yield Moderate (70–80%)High (> 90%)
Purification Requires Column ChromatographyOften Crystallization only

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose persistent issues.

Troubleshooting_Tree Start Problem: High Dimer Content (>2%) Check1 Check Stoichiometry: Is Hydrazine > 1.1 eq? Start->Check1 Action1 Increase Hydrazine to 1.2-1.5 eq Check1->Action1 No Check2 Check Addition Order: Did you add Ketone to Hydrazine? Check1->Check2 Yes Action1->Check2 Action2 Switch to Inverse Addition (Slow dropwise) Check2->Action2 No Check3 Check pH: Is pH < 3 or > 9? Check2->Check3 Yes Action2->Check3 Action3 Buffer to pH 4-5 (Acetic Acid) Check3->Action3 Yes Result Protocol Optimized Check3->Result No (pH is OK) Action3->Result

Caption: Decision matrix for eliminating dimer impurities in pyrazole synthesis.

References

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in the Functionalization of 5-Aminopyrazoles

Introduction 5-aminopyrazoles are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities.[1][2] However, their synthetic utility is often complicated by the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-aminopyrazoles are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities.[1][2] However, their synthetic utility is often complicated by the challenge of controlling regioselectivity during functionalization. The 5-aminopyrazole core presents multiple nucleophilic sites—the two endocyclic nitrogen atoms (N1 and N2), the exocyclic amino group (NH2), and the C4 carbon—leading to potential mixtures of isomers that are often difficult to separate.[3] Differences in the substitution pattern can dramatically alter a molecule's biological and physical properties, making regiocontrol a critical parameter for success.[4]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of 5-aminopyrazole functionalization. Here, we dissect the underlying principles governing selectivity and offer detailed, practical solutions in a question-and-answer format to troubleshoot common experimental challenges.

Understanding the Competing Reactive Sites

The reactivity of a 5-aminopyrazole is a delicate balance of electronics and sterics across four primary sites. Understanding their individual characteristics is the first step toward predictable and selective functionalization.

Fig. 1: Nucleophilic sites on the 5-aminopyrazole scaffold.
  • Exocyclic Amino Group (5-NH2): Generally the most nucleophilic site in neutral or basic conditions, making it the primary target for reactions like acylation and sulfonylation.[5][6]

  • N1 and N2 Ring Nitrogens: These adjacent nitrogens are subject to prototropic tautomerism, and their relative nucleophilicity is highly sensitive to substituents and reaction conditions.[7] Deprotonation with a base generates a pyrazolate anion, significantly enhancing the nucleophilicity of both ring nitrogens.[8][9]

  • C4 Carbon: This position is electron-rich and susceptible to electrophilic aromatic substitution reactions like halogenation and arylation, especially when the ring is activated by the amino group.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: I'm trying to N-alkylate my 3-substituted-5-aminopyrazole and I'm getting a mixture of N1 and N2 isomers. Which factor has the biggest impact on the ratio?

A: The interplay between steric hindrance and reaction conditions (kinetic vs. thermodynamic control) is paramount.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. A bulky substituent at the C3 position will strongly direct incoming electrophiles to the N1 position. Conversely, a very bulky alkylating agent will also favor the more accessible nitrogen.[10][11][12]

  • Kinetic vs. Thermodynamic Control: Under basic conditions and low temperatures (e.g., NaH or NaOEt at 0 °C), the reaction is often under kinetic control, favoring attack at the most electronically nucleophilic nitrogen.[13] At higher temperatures and under neutral or acidic conditions, the reaction can become thermodynamically controlled, allowing for equilibration to the more stable isomer, which is often the less sterically crowded one.[11][13]

Q2: How can I selectively functionalize the exocyclic amino group without touching the ring nitrogens?

A: Acylation (e.g., with acid chlorides or anhydrides) and sulfonylation are highly chemoselective for the exocyclic amino group under neutral or mildly basic (e.g., pyridine, Et3N) conditions. The exocyclic amine is significantly more nucleophilic than the ring nitrogens in the neutral form.[5][6] For other reactions, a protecting group strategy may be necessary.

Q3: What's the best way to achieve C4-halogenation without side reactions?

A: Direct C4-halogenation is readily achievable using standard electrophilic halogenating agents. N-halosuccinimides (NCS, NBS, NIS) in a solvent like DMSO or DMF at room temperature are highly effective and provide excellent regioselectivity for the C4 position due to the activating effect of the 5-amino group.[14] This method avoids harsh conditions and the need for metal catalysts.[14]

Q4: Can I perform a C-H arylation directly at the C4 position?

A: Yes, direct C4-arylation is possible and avoids the need for pre-halogenation. Laccase-mediated oxidative coupling with catechols provides a green, enzymatic route under very mild conditions without needing to protect the amine.[1][2] Transition-metal-catalyzed methods have also been reported, though they may require higher temperatures.[2]

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in N-Alkylation

Problem: My N-alkylation reaction with an alkyl halide yields an inseparable mixture of N1 and N2 isomers, with the undesired isomer being major.

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Base/Solvent System The choice of base and solvent is critical for controlling the position of the pyrazolate anion and influencing the SN2 transition state. Solution: Switch to a non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO. This combination fully deprotonates the pyrazole, and the polar solvent can stabilize the transition state, often favoring one isomer. For N1-alkylation of 3-substituted pyrazoles, K2CO3 in DMSO is a well-established, effective system.[12]
Steric Effects The inherent sterics of your pyrazole or alkylating agent may favor the undesired product. For example, a small substituent at C3 and a small alkylating agent can lead to mixtures. Solution: If possible, increase the steric bulk of the C3-substituent to physically block the N2 position. Alternatively, if the alkylating agent can be varied, using a bulkier electrophile (e.g., isopropyl iodide instead of methyl iodide) can shift selectivity toward the less hindered N1 position.[10][11]
Reaction Temperature Higher temperatures can lead to thermodynamic equilibrium, favoring the most stable isomer, which may not be your kinetic product. Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) after deprotonation. This enhances kinetic control, favoring attack at the most nucleophilic site, which can sometimes be the desired outcome.[4]
Scenario 2: Competing Reactions During Acylation

Problem: I'm trying to acylate the exocyclic amino group, but I'm observing significant di-acylation (on both the NH2 and one of the ring nitrogens).

Potential Cause Explanation & Troubleshooting Steps
Excess Acylating Agent / Strong Base Using a large excess of the acylating agent, especially in the presence of a strong, non-nucleophilic base (like NaH), can lead to initial N5-acylation followed by N1/N2 acylation. Solution: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. Employ a milder, non-deprotonating base like pyridine or triethylamine, which acts as a nucleophilic catalyst and acid scavenger without creating the highly reactive pyrazolate anion.
Protecting Group Strategy Needed For certain sensitive substrates or when forcing conditions are required, the inherent selectivity may be insufficient. Solution: Selectively protect the ring nitrogen first. A common strategy is to install a tert-butoxycarbonyl (Boc) group on the N1 nitrogen. This can be done selectively and is stable to the subsequent acylation conditions for the exocyclic amine. The Boc group can then be cleanly removed under acidic conditions (e.g., TFA).[15][16]

graph TD {
A[Start: 5-Aminopyrazole] --> B{Reaction Type?};
B -->|N-Alkylation| C{Getting a Mixture?};
C -->|Yes| D[Troubleshoot N-Alkylation];
D --> E[1. Change Base/Solvent
(e.g., NaH in DMF)];
D --> F[2. Modify Sterics
(Bulky R-group or Electrophile)];
D --> G[3. Lower Temperature
(Enhance Kinetic Control)];
B -->|C4-Halogenation| H{Low Yield/Side Products?};
H -->|Yes| I[Troubleshoot C4-Halogenation];
I --> J[Use N-Halosuccinimide

(NBS, NCS in DMSO)]; I --> K[Ensure Anhydrous Conditions];

B -->|Acylation (NH2)| L{Getting Di-acylation?};
L -->|Yes| M[Troubleshoot Acylation];
M --> N[1. Use 1.1 eq. Acylating Agent];
M --> O[2. Use Mild Base

(Pyridine, Et3N)]; M --> P[3. Consider N1-Boc Protection];

subgraph "graph_style"
    node[style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    B, C, H, L;
end
subgraph "action_style"
    node[style=filled, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
    D, I, M;
end
subgraph "solution_style"
    node[style=filled, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
    E, F, G, J, K, N, O, P;
end

}

Fig. 2: Decision workflow for troubleshooting regioselectivity.

Key Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Aryl-5-Aminopyrazole

This protocol is optimized for directing alkylation to the N1 position by leveraging steric hindrance from a C3-substituent and standard kinetic control conditions.

Materials:

  • 3-Aryl-5-aminopyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the 3-aryl-5-aminopyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add NaH (1.2 eq) portion-wise. Gas evolution (H2) will be observed.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Confirm the regioselectivity using 2D NMR techniques. An HMBC experiment showing a correlation between the N1-alkyl protons and the C5 carbon is definitive for the N1 isomer.

Protocol 2: Chemoselective C4-Bromination of 5-Aminopyrazole

This protocol achieves highly selective bromination at the electron-rich C4 position without affecting the amine or ring nitrogens.[14]

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in DMSO (approx. 0.5 M).

  • Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid (monitor by TLC or LC-MS).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The 1H NMR spectrum should show the disappearance of the C4-H proton signal. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC.
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem.
  • Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journals. Available at: [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. PubMed. Available at: [Link]

  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Thieme. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Selective Ring N-Protection of Aminopyrazoles. ResearchGate. Available at: [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist - WordPress.com. Available at: [Link]

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl

Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of transitioning this synthesis from the bench to a larger scale, focusing on causality, troubleshooting, and robust optimization.

I. Overview of the Core Synthesis

The most established and versatile route to 5-aminopyrazole derivatives is the condensation of a β-ketonitrile with hydrazine.[1][2] In the case of 3-Ethyl-4-methyl-1H-pyrazol-5-amine, the reaction involves the cyclization of 2-methyl-3-oxopentanenitrile with hydrazine hydrate, followed by salt formation.

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole ring after dehydration.[1][2]

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Salt Formation reagent1 2-Methyl-3-oxopentanenitrile intermediate Hydrazone Intermediate reagent1->intermediate + N2H4·H2O reagent2 Hydrazine Hydrate (N2H4·H2O) reagent2->intermediate product_freebase 3-Ethyl-4-methyl-1H- pyrazol-5-amine (Free Base) product_hcl 3-Ethyl-4-methyl-1H- pyrazol-5-amine HCl (Final Product) product_freebase->product_hcl + HCl intermediate->product_freebase - H2O (Intramolecular Cyclization) reagent3 HCl in Solvent (e.g., IPA, Ethyl Acetate) reagent3->product_hcl Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity Purity Issues (Color/MP) start Problem Detected yield_check Analyze reaction mixture (TLC/HPLC) start->yield_check purity_check Analyze Impurity Profile (LC-MS) start->purity_check yield_incomplete Incomplete Reaction yield_check->yield_incomplete Starting Material Present yield_complete Workup/Isolation Issue yield_check->yield_complete No Starting Material yield_action1 Increase Temp/Time yield_incomplete->yield_action1 yield_action2 Check Reagent Quality yield_incomplete->yield_action2 yield_action3 Optimize Extraction (use brine) yield_complete->yield_action3 yield_action4 Telescope to Salt Formation yield_complete->yield_action4 purity_cause Identify Cause purity_check->purity_cause purity_action1 Cause: Oxidation Solution: Use Inert Atmosphere purity_cause->purity_action1 Discoloration purity_action2 Cause: Regioisomer Solution: Purify Starting Material purity_cause->purity_action2 Isomeric Impurity Detected purity_action3 Cause: General Impurities Solution: Recrystallize HCl Salt purity_cause->purity_action3 Multiple Small Impurities

Sources

Optimization

Technical Support Center: Pyrazole Compounds Stability &amp; Troubleshooting

Welcome to the Pyrazole Stability Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that while the pyrazole scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Stability Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that while the pyrazole scaffold is a privileged structure in medicinal chemistry, its stability is highly dependent on its substitution pattern and storage environment.

This guide is designed to move beyond basic storage instructions. Here, we dissect the causality behind pyrazole degradation, provide self-validating stress-testing protocols, and offer targeted troubleshooting for common storage and formulation anomalies.

Mechanistic Pathways of Pyrazole Degradation

Understanding why a compound degrades is the first step in preventing it. Pyrazole derivatives typically degrade via three primary pathways under suboptimal storage conditions:

A. Oxidative Degradation

Oxidation frequently targets electron-rich substituents, such as hydrazinyl groups, or the central nitrogen in pyrazolone cores via electrophilic attack[1][2]. Atmospheric oxygen or trace peroxides in excipients can initiate this process, yielding hydroxylated products, N-demethylated species, and often causing a noticeable brown discoloration in the sample[2][3].

B. Hydrolytic Degradation & Tautomerism

Hydrolysis is highly dependent on the functional groups attached to the pyrazole ring. For instance, pyrazole esters are notoriously susceptible to base-catalyzed hydrolysis. In mildly basic environments (e.g., pH 8), rapid ester cleavage occurs, sometimes reducing the half-life to merely 1–2 hours[4]. Furthermore, in N-unsubstituted pyrazoles, the presence of trace water lowers the energetic barrier for proton transfer. While not a bond-cleavage degradation, this facilitates tautomeric interconversion, leading to inconsistent biological assay results and split peaks in chromatography[3].

C. Photolytic Degradation

Exposure to UV or high-intensity visible light initiates photooxidative chain reactions. The photolysis of unwitting chromophoric impurities leads to the generation of peroxy radicals and hydroperoxides, culminating in pyrazole ring opening, chain scission, or cross-linking[5].

G Pyrazole Pyrazole Core (API / Compound) Oxidation Oxidative Degradation (e.g., Hydrazinyl oxidation) Pyrazole->Oxidation O2, Peroxides Hydrolysis Hydrolytic Degradation (e.g., Ester cleavage) Pyrazole->Hydrolysis H2O, Acid/Base Photolysis Photolytic Degradation (e.g., Ring opening) Pyrazole->Photolysis Light (UV/Vis) Deg1 N-demethylation & Hydroxylated Products Oxidation->Deg1 Deg2 Carboxylic Acids & Amine Byproducts Hydrolysis->Deg2 Deg3 Chain Scission & Cross-linked Products Photolysis->Deg3

Pyrazole degradation pathways: Oxidation, hydrolysis, and photolysis mechanisms.

Quantitative Stability Data & ICH Guidelines

To ensure regulatory compliance and compound integrity, stability testing must align with ICH Q1A(R2) and Q1B guidelines[6][7]. The table below summarizes the standardized stress conditions and the expected quantitative degradation profiles for susceptible pyrazole classes.

Degradation PathwaySusceptible Functional GroupsICH Stress ConditionExpected Degradants / Observations
Oxidation Hydrazinyl, Pyrazolone core3% H₂O₂ at RT for 24hHydroxylated products, N-demethylation, brown discoloration[2][3].
Hydrolysis (Base) Pyrazole esters0.1 M NaOH at 60°C for 24hCarboxylic acids, rapid degradation (t½ ~ 1-2h at pH 8)[3][4].
Hydrolysis (Acid) Amides, Esters0.1 M HCl at 60°C for 24hCleaved pyrazole derivatives, amine byproducts[3][8].
Photolysis Whole moleculeUV/Vis light (ICH Q1B)Ring opening, colored byproducts, chain scission[3][5].
Thermal Nitro-substituted pyrazoles105°C for 24h (Solid)Thermal decomposition, loss of assay value[3][8].

Self-Validating Experimental Protocol: Forced Degradation

A robust forced degradation (stress testing) study does not merely destroy the compound; it creates a predictable, self-validating system to develop stability-indicating analytical methods (SIAMs)[8].

Causality Check: Why do we neutralize samples before injection? If an acid/base stressed sample is injected directly, degradation will continue inside the autosampler, artificially inflating the degradation rate and invalidating the kinetic data.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the pyrazole derivative in a dry, aprotic solvent (e.g., HPLC-grade Acetonitrile) to prevent premature solvolysis[3][8].

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours[3].

    • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours[3].

    • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light[3][8].

    • Photolysis: Expose the solid and solution samples to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B)[3].

  • Neutralization (Critical Step): Neutralize the acid-stressed samples with 0.1 M NaOH, and the base-stressed samples with 0.1 M HCl immediately upon removal from the incubator.

  • Analysis & Mass Balance: Analyze using LC-MS equipped with a Photodiode Array (PDA) detector.

    • Validation Metric: Calculate the mass balance. The sum of the integrated area of the parent peak plus all degradation product peaks must equal ~100% of the initial unstressed parent peak area. A significant deficit indicates volatile degradants or compounds permanently retained on the column.

Workflow Start Prepare 1 mg/mL Pyrazole Stock Solution Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Photo Photolysis ICH Q1B Light Exposure Start->Photo Analyze LC-MS / HPLC Analysis (Peak Purity & Mass ID) Acid->Analyze Base->Analyze Ox->Analyze Photo->Analyze

Forced degradation workflow for pyrazole stability testing.

Troubleshooting FAQs

Q1: My pyrazole derivative developed a brown discoloration during refrigerated storage. What is the mechanism, and how can I prevent it? A1: Brown discoloration is a hallmark of oxidative degradation, particularly in derivatives containing hydrazinyl groups or pyrazolone cores[1][3]. Atmospheric oxygen initiates an electrophilic attack, leading to hydroxylation or N-demethylation[2]. Prevention requires storing the compound under an inert atmosphere (argon or nitrogen) in tightly sealed, amber glass vials with PTFE-lined caps at -20°C[1][3].

Q2: I observed a new spot on my TLC plate for an N-unsubstituted pyrazole stored in the freezer. Is the compound permanently degraded? A2: Not necessarily via bond cleavage. In N-unsubstituted pyrazoles, trace moisture can lower the energetic barrier for proton transfer, facilitating tautomeric interconversion[3]. This creates a mixture of tautomers that may resolve as distinct spots on TLC or split peaks in HPLC. Ensure the storage environment is strictly desiccated to freeze the tautomeric equilibrium[3].

Q3: My pyrazole ester shows excellent potency in vitro but degrades rapidly in the biological assay buffer (pH 8). How can I troubleshoot this? A3: Pyrazole esters are highly susceptible to base-catalyzed hydrolysis. At pH 8, the ester bond is rapidly cleaved, resulting in half-lives of 1–2 hours[4]. To troubleshoot, you must optimize the compound structurally by replacing the ester moiety with a non-hydrolyzable isostere, such as an amide or ketone, which has been shown to increase aqueous half-lives significantly without sacrificing target binding[4].

Q4: During forced degradation, my compound completely disappeared in 3% H₂O₂, but no new peaks appeared on the LC-MS. Where did it go? A4: You have a mass balance failure. This typically occurs when oxidation causes the pyrazole ring to open, forming highly polar, low-molecular-weight aliphatic acids or amines[2][3]. These highly polar degradants often elute in the void volume of a standard C18 reverse-phase column. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use a shallower initial gradient (e.g., 100% aqueous for 5 minutes) to retain and detect these polar fragments.

References

  • National Center for Biotechnology Information (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." Available at:[Link]

  • Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development." Available at:[Link]

  • PubMed. "Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations." Available at:[Link]

  • AMSbiopharma. "ICH Guidelines: Drug Stability Testing Essentials." Available at: [Link]

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products." Available at:[Link]

  • Olin College. "Photolytic Degradation." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Strategies for 3-Ethyl-4-methyl-1H-pyrazol-5-amine Purity Assessment

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, nitrogen-rich heterocyclic compounds. 3-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 91468-85-8) is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, nitrogen-rich heterocyclic compounds. 3-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 91468-85-8) is a critical intermediate in pharmaceutical and agrochemical synthesis. Its structure—a pyrazole ring substituted with an amine, an ethyl, and a methyl group—renders it highly polar, basic, and prone to tautomerism.

When validating the purity of such compounds, relying on traditional generic methods often leads to analytical failures. This guide provides an objective comparison between standard Reverse-Phase HPLC (RP-HPLC) and an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method, demonstrating how to build a self-validating, ICH Q2(R2)-compliant analytical framework[1][2].

Mechanistic Rationale: The Polarity Paradox

The core challenge in analyzing 3-Ethyl-4-methyl-1H-pyrazol-5-amine lies in its interaction with chromatographic stationary phases.

In standard RP-HPLC (C18) , retention is driven by hydrophobic interactions. Because this pyrazole derivative is highly polar and easily protonated at typical mobile phase pH levels, it exhibits negligible hydrophobic partitioning. Consequently, it elutes near the void volume (


), leading to peak shape distortion, poor resolution from matrix interferences, and an inability to separate closely related positional isomers (e.g., 5-ethyl-4-methyl-1H-pyrazol-3-amine)[3].

HILIC , conversely, utilizes a polar stationary phase (such as an Amide or bare silica) and a highly organic mobile phase. The causality of retention in HILIC is fundamentally different: the stationary phase immobilizes a water-enriched layer. The polar pyrazole analyte partitions into this aqueous layer and undergoes strong hydrogen bonding, resulting in excellent retention, sharp peak symmetry, and superior isomeric resolution.

Mechanistic_Retention cluster_RP RP-HPLC (C18) cluster_HILIC HILIC (Amide) Analyte 3-Ethyl-4-methyl- 1H-pyrazol-5-amine RP_Phase Hydrophobic Surface (Weak Interaction) Analyte->RP_Phase HILIC_Phase Aqueous Layer (H-Bonding & Partitioning) Analyte->HILIC_Phase RP_Result Poor Retention (k' < 1) RP_Phase->RP_Result HILIC_Result Strong Retention (k' > 3) HILIC_Phase->HILIC_Result

Mechanistic comparison of analyte retention between RP-HPLC and HILIC stationary phases.

Methodological Comparison: RP-HPLC vs. HILIC

To objectively compare performance, both methods were evaluated under optimized conditions for pyrazole derivatives.

Table 1: Chromatographic Parameters Comparison
ParameterStandard RP-HPLC MethodOptimized HILIC Method
Column C18 (150 x 4.6 mm, 3.5 µm)Amide (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile100% Acetonitrile
Elution Mode Gradient (5% to 95% B)Isocratic (85% B / 15% A)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 230 nm230 nm
Sample Diluent Water:Acetonitrile (50:50)Acetonitrile:Water (90:10)
Retention Factor (

)
0.8 (Poor)4.2 (Excellent)
Peak Tailing (

)
1.85 (Significant Tailing)1.05 (Symmetrical)

Self-Validating Experimental Protocol (HILIC)

A robust analytical method must be a self-validating system. This means the protocol contains internal checks that prevent the generation of invalid data if the system drifts out of specification. The following step-by-step HILIC protocol incorporates these principles in alignment with ICH Q2(R2) guidelines[1][2].

Step 1: Mobile Phase Preparation
  • Buffer (A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust the pH to 3.0 ± 0.05 using Formic Acid.

    • Causality: Maintaining a pH of 3.0 ensures the basic amine group on the pyrazole ring is fully protonated. This locks the molecule into a single ionization state, eliminating the peak broadening caused by partial ionization.

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: Prepare a mixture of 90% Acetonitrile and 10% Water.

    • Causality: In HILIC, water is the strong elution solvent. If the sample is dissolved in a highly aqueous diluent, the injection bolus disrupts the stationary phase's water layer, causing severe peak distortion (the "solvent effect"). Matching the diluent to the initial mobile phase conditions prevents this.

  • Preparation: Accurately weigh 10.0 mg of 3-Ethyl-4-methyl-1H-pyrazol-5-amine reference standard and dissolve in 100 mL of diluent to yield a 0.1 mg/mL working solution.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate
  • Prepare a Resolution Mixture containing 0.1 mg/mL of 3-Ethyl-4-methyl-1H-pyrazol-5-amine and 0.1 mg/mL of its positional isomer, 5-ethyl-4-methyl-1H-pyrazol-3-amine.

  • System Logic: Program the Chromatography Data System (CDS) to inject the SST mixture before any sample analysis. Set an automated pass/fail criterion: Resolution (

    
    ) must be 
    
    
    
    2.0
    . If
    
    
    , the sequence automatically halts. This ensures specificity is proven before unknown samples are quantified.

Validation_Lifecycle A 1. Method Selection (HILIC vs RP-HPLC) B 2. System Suitability (Self-Validating Rs > 2.0) A->B B->A Fail C 3. Specificity (Isomer Resolution) B->C Pass D 4. Linearity & Range (0.05 - 1.5 mg/mL) C->D E 5. Accuracy & Precision (Recovery 98-102%) D->E F 6. Robustness (DoE Approach) E->F G 7. Validated Method (ICH Q2(R2) Compliant) F->G

ICH Q2(R2) Method Validation Lifecycle with Self-Validating Feedback Loops.

Quantitative Validation Data (ICH Q2(R2) Framework)

Following the ICH Q2(R2) guidelines for the validation of analytical procedures[2], both methods were subjected to rigorous validation. The data below clearly illustrates why HILIC is the superior choice for this specific pyrazole derivative.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance CriteriaRP-HPLC ResultHILIC ResultConclusion
Specificity (Isomer

)

0.8 (Co-elution)2.4 (Baseline Separation) HILIC resolves critical pairs.
Linearity (

)

0.9950.9998 HILIC avoids detector saturation artifacts.
Range 50% to 150% of targetFailed at lower endPass (0.05 - 0.15 mg/mL) HILIC provides a wider dynamic range.
Method Precision (%RSD)

(n=6)
3.4%0.6% Sharp HILIC peaks yield precise integration.
Accuracy (% Recovery) 98.0% - 102.0%94.5% - 105.2%99.1% - 100.8% HILIC eliminates matrix suppression.
LOD / LOQ Signal-to-Noise

3 / 10
1.5 µg/mL / 4.5 µg/mL0.2 µg/mL / 0.6 µg/mL HILIC is ~7x more sensitive.

Conclusion & Recommendations

The validation of 3-Ethyl-4-methyl-1H-pyrazol-5-amine purity exposes the limitations of relying on default RP-HPLC methodologies for highly polar, basic heterocycles. Because the compound fails to partition effectively into hydrophobic C18 phases, RP-HPLC yields poor retention, unacceptable peak tailing, and fails ICH Q2(R2) specificity requirements for positional isomers.

By shifting to an Amide-based HILIC method , we align the chromatographic chemistry with the analyte's intrinsic properties. The resulting method not only passes all ICH Q2(R2) validation parameters with flying colors but also establishes a self-validating system that guarantees data integrity in routine Quality Control environments. For researchers and drug development professionals working with pyrazole amines, adopting HILIC is not just an optimization—it is a scientific necessity.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,
  • BenchChem. "Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine." BenchChem,
  • Sigma-Aldrich. "3-ethyl-4-methyl-1H-pyrazol-5-amine | 91468-85-8." Sigma-Aldrich,

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) of 3-Ethyl-4-methyl-1H-pyrazol-5-amine: A Comprehensive Comparison of Orbitrap and Q-TOF Platforms

Introduction & Physicochemical Rationale In modern drug discovery, pyrazole derivatives are ubiquitous pharmacophores. Specifically, 3-Ethyl-4-methyl-1H-pyrazol-5-amine (Chemical Formula: C₆H₁₁N₃) is a highly polar, low-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

In modern drug discovery, pyrazole derivatives are ubiquitous pharmacophores. Specifically, 3-Ethyl-4-methyl-1H-pyrazol-5-amine (Chemical Formula: C₆H₁₁N₃) is a highly polar, low-molecular-weight building block with a monoisotopic exact mass of 125.0953 Da[1].

When characterizing such small, nitrogen-rich molecules, traditional triple quadrupole (QqQ) mass spectrometers—while excellent for targeted quantitation—often fall short in resolving complex matrix interferences and identifying unknown impurities[2]. High-Resolution Mass Spectrometry (HRMS) is the gold standard for these challenges. However, selecting the right HRMS architecture—Orbitrap versus Quadrupole Time-of-Flight (Q-TOF) —requires a deep understanding of the underlying physics and the specific analytical goals of your assay[3].

This guide objectively compares the performance of Orbitrap and Q-TOF platforms for the structural characterization and impurity profiling of 3-Ethyl-4-methyl-1H-pyrazol-5-amine, providing a field-proven, self-validating experimental protocol.

Mechanistic Comparison: Orbitrap vs. Q-TOF

As an application scientist, I frequently see laboratories default to a platform based on availability rather than analytical causality. Understanding why a platform behaves the way it does is critical for optimal method development.

The Orbitrap Paradigm

Orbitrap analyzers trap ions in an electrostatic field, where the axial oscillation frequency is inversely proportional to the square root of the mass-to-charge ratio (m/z).

  • The Causality of Resolution: Resolving power in an Orbitrap is a direct function of the transient acquisition time. To achieve ultra-high resolutions (>140,000 FWHM), the instrument requires longer scan times (e.g., 250–500 ms)[4].

  • Application to our Analyte: For a low-mass molecule like 3-Ethyl-4-methyl-1H-pyrazol-5-amine (m/z 126.1026), chemical background noise from solvents and matrices is exceptionally high. Orbitrap platforms excel here, easily separating our target from isobaric interferences that differ by mere milliDaltons[2]. Furthermore, it provides superior isotopic fidelity, allowing for the precise measurement of ¹³C/¹²C and ¹⁵N/¹⁴N ratios[5].

The Q-TOF Paradigm

Q-TOF systems accelerate ions orthogonally into a flight tube, measuring the time it takes for ions to reach the detector.

  • The Causality of Speed: Because Q-TOFs do not rely on long transient measurements, they offer extremely fast acquisition rates (up to 50–100 Hz)[3].

  • Application to our Analyte: While their maximum resolution typically plateaus around 40,000–80,000 FWHM, Q-TOFs are unmatched for high-throughput screening[6]. When coupled with ultra-fast liquid chromatography (UHPLC) where peak widths are less than 2 seconds, Q-TOFs ensure enough data points are collected across the peak for robust, dynamic quantitation.

Visualizing the Analytical Logic

To illustrate the decision-making process for analyzing 3-Ethyl-4-methyl-1H-pyrazol-5-amine, the following workflow maps the divergence between high-resolution and high-speed analytical requirements.

HRMS_Workflow Sample Analyte: 3-Ethyl-4-methyl-1H-pyrazol-5-amine Exact Mass: 125.0953 Da LC HILIC UHPLC Separation (Orthogonal Retention) Sample->LC Ionization ESI (+) Ionization [M+H]+ m/z 126.1026 LC->Ionization Split HRMS Platform Selection Ionization->Split Orbitrap Orbitrap MS High Res (>140k) Slow Scan (1-3 Hz) Split->Orbitrap Requires Resolving Power QTOF Q-TOF MS Mod Res (~40k-80k) Fast Scan (10-50 Hz) Split->QTOF Requires Scan Speed DataOrbi Isobaric Separation & Fine Isotope Fidelity Orbitrap->DataOrbi DataQTOF High-Throughput & Dynamic Quantitation QTOF->DataQTOF

Fig 1: HRMS workflow comparing Orbitrap and Q-TOF for 3-Ethyl-4-methyl-1H-pyrazol-5-amine.

Experimental Protocols: A Self-Validating System

Scientific integrity demands that an analytical method proves its own validity during every run. The following step-by-step methodology for 3-Ethyl-4-methyl-1H-pyrazol-5-amine incorporates built-in self-validation mechanisms.

Step 1: Chromatographic Separation (UHPLC)

Causality: 3-Ethyl-4-methyl-1H-pyrazol-5-amine is a highly polar molecule. Using standard reversed-phase (C18) chromatography will result in the analyte eluting in the void volume, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to retain the compound via hydrogen bonding and dipole-dipole interactions.

  • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0, adjusted with formic acid). Reasoning: The acidic pH ensures the primary amine and pyrazole nitrogens are fully protonated, maximizing ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. Flow rate: 0.4 mL/min.

  • Self-Validation Mechanism: Isotopic Internal Standard (IS). Prior to injection, spike the sample with a ¹³C₃-labeled pyrazole analog. The IS must co-elute with the target. Monitoring the constant peak area and retention time of the IS validates column integrity and dynamically corrects for matrix suppression in every single injection.

Step 2: HRMS Acquisition Parameters

Causality: Positive Electrospray Ionization (ESI+) is utilized to generate the[M+H]⁺ precursor at m/z 126.1026.

Option A: Orbitrap Protocol (e.g., Q Exactive Focus)

  • Scan Mode: Full MS / Data-Dependent MS² (ddMS²).

  • Resolution: Set to 140,000 FWHM at m/z 200. Reasoning: High resolution is non-negotiable here to separate the target from low-mass background ions[4].

  • AGC Target: 3e⁶. Reasoning: Prevents overfilling of the C-trap, which causes space-charge effects that severely degrade mass accuracy[7].

  • Self-Validation Mechanism: Ambient Lock Mass. Enable continuous monitoring of ambient polysiloxane background ions (e.g., m/z 371.1012). The instrument uses this known mass to dynamically correct the mass axis during the run, guaranteeing sub-ppm mass accuracy.

Option B: Q-TOF Protocol (e.g., Agilent 6546 or Waters Xevo)

  • Scan Mode: MS/MS Data-Independent Acquisition (DIA or MSᴱ).

  • Acquisition Rate: 10 spectra/second. Reasoning: HILIC peaks are extremely sharp (1-2 seconds wide). A 10 Hz scan rate ensures >10 data points across the peak for highly reproducible quantitation[6].

  • Self-Validation Mechanism: Dual-Spray Reference Mass. Continuously infuse a reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary orthogonal sprayer. This corrects thermal drift in the flight tube in real-time, ensuring 1–3 ppm mass accuracy[3].

Quantitative & Qualitative Data Comparison

To objectively evaluate which platform suits your specific phase of drug development, refer to the performance metrics summarized in the table below. Data reflects typical performance for low-mass polar analytes like 3-Ethyl-4-methyl-1H-pyrazol-5-amine.

Performance MetricOrbitrap ArchitectureQ-TOF ArchitectureAnalytical Impact for 3-Ethyl-4-methyl-1H-pyrazol-5-amine
Maximum Resolving Power Up to 280,000 FWHM~40,000 – 80,000 FWHMOrbitrap is superior for resolving complex isobaric matrix interferences at the low m/z range (126 Da)[4].
Mass Accuracy < 1 ppm (with lock mass)1 – 3 ppm (with ref spray)Both platforms provide highly confident elemental composition (C₆H₁₂N₃⁺) identification[3].
Scan Speed 1 – 12 Hz (Resolution dependent)Up to 50 – 100 HzQ-TOF provides superior data density across sharp UHPLC peaks, yielding better quantitative reproducibility[6].
Isotopic Fidelity Excellent (Baseline resolution of isotopes)Good (Limited by max resolution)Orbitrap accurately measures fine isotopic structures (e.g., ¹³C vs ¹⁵N contributions) for definitive structural confirmation[2].
Dynamic Range > 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF excels in quantifying trace-level impurities simultaneously alongside the highly concentrated main API peak.

Conclusion

The analysis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine highlights the nuanced strengths of different HRMS architectures.

If your primary objective is structural elucidation, untargeted impurity profiling, or analyzing the compound in highly complex biological matrices , the Orbitrap is the superior choice due to its unmatched resolving power and isotopic fidelity[5]. Conversely, if your workflow demands high-throughput screening, rapid UHPLC gradients, and expansive dynamic range for quantitation , the Q-TOF platform will deliver the speed and reproducibility required[6].

By aligning the physical capabilities of the mass spectrometer with the physicochemical properties of the analyte, and by implementing strict self-validating protocols, laboratories can ensure absolute confidence in their analytical data.

References

  • [3] /[6] Gavage, M., Delahaut, P., & Gillard, N. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(3), 601. URL:[Link]

  • [5] /[7] Gault, J., Donlan, J. A., Liko, I., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. URL:[Link]

  • [1] PubChemLite. 3-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3). University of Luxembourg / National Center for Biotechnology Information. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Pyrazole Core

Introduction: The Privileged Pyrazole and the Quest for Optimization The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole and the Quest for Optimization

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows it to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs like the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib feature this versatile core, highlighting its importance in targeting enzymes like cyclooxygenases and kinases.[1][3]

However, the drug discovery process is a relentless cycle of optimization. While a pyrazole-containing lead compound may show promise, it often requires fine-tuning to enhance potency, improve metabolic stability, modulate physicochemical properties, or secure novel intellectual property.[4][5] This is where the strategy of bioisosteric replacement becomes an indispensable tool for the medicinal chemist. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4][5]

This guide provides an in-depth comparison of common bioisosteric replacement strategies for the pyrazole core. Moving beyond a simple list of alternatives, we will delve into the causal relationships between structural changes and their impact on a molecule's pharmacokinetic and pharmacodynamic profile, supported by experimental data and detailed protocols.

The Pyrazole Core: A Profile of Its Physicochemical Landscape

To intelligently replace the pyrazole core, we must first understand its fundamental properties. The pyrazole ring is not merely a passive scaffold; its electronics and topology dictate how it interacts with biological targets and metabolic enzymes.

  • Acidity and Basicity (pKa): Pyrazole is a weak base with a pKa of approximately 2.5. This is significantly less basic than its regioisomer, imidazole (pKa ≈ 7.1), a crucial difference when considering interactions with physiological targets.[3][6] The proximity of the second nitrogen atom provides an inductive electron-withdrawing effect, reducing the basicity of the ring.[3]

  • Hydrogen Bonding: The pyrazole ring is an adept hydrogen bond participant. The N-1 position acts as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor.[3] This dual nature is critical for anchoring ligands within protein binding pockets.

  • Lipophilicity and Aromaticity: While aromatic, pyrazole is significantly more polar than a benzene ring. The calculated logP (ClogP) for pyrazole is approximately 0.24, compared to 2.14 for benzene.[3][6] This makes it a valuable bioisostere for an aryl group when a reduction in lipophilicity and an increase in aqueous solubility are desired.[3][7]

Caption: Key features of the pyrazole ring influencing biological interactions.

Comparative Analysis of Pyrazole Bioisosteres

The selection of a bioisostere is a hypothesis-driven decision aimed at solving a specific design problem, be it metabolic liability, low solubility, or off-target activity. Below, we compare several five-membered heterocyclic rings commonly employed to replace the pyrazole core, using the 1,5-diarylpyrazole scaffold of the CB1 antagonist Rimonabant as a recurring case study.[8][9][10]

Imidazole: The Regioisomeric Shift

The most direct comparison to pyrazole is its 1,3-isomer, imidazole. The simple shift of a nitrogen atom dramatically alters the ring's electronic properties.

  • Causality of Choice: Replacing a pyrazole with an imidazole is often explored to alter the vector of the hydrogen bond donating/accepting groups and to significantly increase basicity, which can introduce new salt-formation opportunities or interactions with acidic residues like aspartate or glutamate.

  • Physicochemical Impact: The most significant change is the increase in pKa to ~7.1, making the imidazole ring partially protonated at physiological pH. This can increase solubility but may also lead to new off-target effects (e.g., hERG binding) or alter cell permeability.

  • Experimental Data (Rimonabant Case Study): In the development of Rimonabant analogues, imidazole bioisosteres were synthesized and evaluated for CB1 receptor antagonism.[8] The study found that key imidazole representatives retained potent in vivo activity, demonstrating a successful bioisosteric replacement.[8][10] Molecular modeling showed a close structural overlap with the parent pyrazole, and a strong correlation in the structure-activity relationship (SAR) was observed between the two series.[8][9][10]

Thiazole: Introducing Sulfur

Replacing a pyrazole N-H with a sulfur atom to form a thiazole ring is a non-classical bioisosteric replacement that removes the hydrogen bond donor while introducing a different set of electronic and steric properties.

  • Causality of Choice: This replacement is typically performed to eliminate a potential point of metabolic glucuronidation (at the N-H) or to probe the importance of the hydrogen bond donor. The larger, more polarizable sulfur atom can also engage in different, non-covalent interactions within the binding pocket.

  • Physicochemical Impact: Thiazole is less basic than pyrazole. It lacks an H-bond donor but retains an H-bond acceptor (the nitrogen). The introduction of sulfur generally increases lipophilicity compared to pyrazole.

  • Experimental Data (Rimonabant Case Study): Thiazole analogues of Rimonabant were also synthesized and found to exhibit CB1 antagonistic activity and good selectivity over the CB2 receptor, confirming their status as valid bioisosteres for that chemical series.[8][10]

1,2,4-Triazole: Adding a Nitrogen

Incorporating a third nitrogen atom into the ring to form a triazole introduces an additional hydrogen bond acceptor and further modulates the ring's electronics.

  • Causality of Choice: A triazole may be chosen over a pyrazole to increase polarity and potentially improve aqueous solubility. The additional nitrogen provides another potential interaction point with the target protein, which could enhance potency or selectivity.

  • Physicochemical Impact: 1,2,4-Triazole is more polar than pyrazole and possesses two potential H-bond acceptors. Like pyrazole, it retains an N-H hydrogen bond donor.

  • Experimental Data (Rimonabant Case Study): Like the imidazole and thiazole counterparts, the triazole-based Rimonabant analogues successfully acted as CB1 antagonists, demonstrating that the 1,5-diarylpyrazole motif could be effectively replaced by a variety of five-membered heterocycles.[8][9]

Data Summary: Comparative Properties of Pyrazole and Bioisosteres

The table below summarizes key properties and findings from the comparative bioisosteric replacement of the pyrazole in Rimonabant.

FeaturePyrazole (Parent)ImidazoleThiazole1,2,4-TriazoleRationale for Comparison
Structure 1,2-Diazole1,3-Diazole1,3-Thiazole1,2,4-TriazoleInvestigating the impact of heteroatom type and position.
Approx. pKa ~2.5[3][6]~7.1[3][6]~2.5~2.2 (for N-H)Modulating basicity for new interactions or property improvements.
H-Bond Donor Yes (N1-H)Yes (N1-H)NoYes (N1-H)Probing the necessity of the H-bond donor for target binding.
H-Bond Acceptor(s) Yes (N2)Yes (N3)Yes (N3)Yes (N2, N4)Introducing additional interaction points to potentially boost affinity.
Outcome in Rimonabant Series Potent CB1 AntagonistPotent CB1 Antagonist[8]Active CB1 Antagonist[8]Active CB1 Antagonist[8]All three heterocycles proved to be viable bioisosteric replacements.[10]

Experimental Protocols: From Synthesis to Evaluation

A bioisosteric replacement strategy is only as good as its execution and validation. This section provides a logical workflow and representative experimental protocols.

Workflow for a Bioisosteric Replacement Study

The process follows a logical cycle of design, synthesis, and testing. The goal is to generate robust, comparative data that clearly validates (or invalidates) the initial design hypothesis.

Bioisostere_Workflow Design 1. Design & Hypothesis (e.g., 'Replace pyrazole with isoxazole to block metabolism') Synthesis 2. Synthesis - Parent Compound (Pyrazole) - Isostere Compound (e.g., Isoxazole) Design->Synthesis Purity 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purity Assays 4. Head-to-Head In Vitro Assays - Target Affinity/Potency (IC50) - Metabolic Stability (t1/2) - Solubility Purity->Assays Analysis 5. Data Analysis & SAR (Compare properties directly) Assays->Analysis Decision 6. Decision Point (Advance, Redesign, or Terminate?) Analysis->Decision Decision->Design Iterate

Sources

Comparative

Comparative study of pyrazole versus triazole scaffolds in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole and triazole scaffolds have emerged as privileged structures, forming the core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and triazole scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. Their prevalence stems from a unique combination of physicochemical properties, synthetic accessibility, and the ability to engage in crucial interactions with biological targets. This guide provides an in-depth, objective comparison of these two five-membered nitrogen-containing heterocycles, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

At a Glance: Pyrazole vs. Triazole

FeaturePyrazoleTriazole
Structure Five-membered ring with two adjacent nitrogen atoms.Five-membered ring with three nitrogen atoms (1,2,3- or 1,2,4-isomers).
Key Properties Can act as both a hydrogen bond donor and acceptor.[1]Primarily a hydrogen bond acceptor; possesses a strong dipole moment.[2]
Metabolic Stability Generally stable, but can be susceptible to oxidation.Highly stable to hydrolysis, oxidation, and reduction.[3]
Synthetic Accessibility Readily synthesized via cyclocondensation reactions.[4]Efficiently synthesized via "click chemistry" (azide-alkyne cycloaddition).[5][6]
Prominent Drugs Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), Apixaban (anticoagulant).[1][7][8]Fluconazole, Posaconazole (antifungals), Ribavirin (antiviral), Tazobactam (antibacterial).[9][10][11]

Physicochemical Properties: A Tale of Two Rings

The distinct arrangement of nitrogen atoms within the pyrazole and triazole rings profoundly influences their electronic and steric properties, which in turn dictates their interactions with biological macromolecules.

Pyrazole: With two adjacent nitrogen atoms, the pyrazole ring exhibits a unique electronic distribution. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This dual functionality allows for versatile binding interactions. The pyrazole ring is a π-excessive aromatic heterocycle, and electrophilic substitution typically occurs at the C4 position.[4]

Triazole: The presence of a third nitrogen atom in the triazole ring significantly alters its properties. Both 1,2,3- and 1,2,4-triazoles are more polar than pyrazoles and possess a larger dipole moment.[2][12] They are primarily hydrogen bond acceptors.[13] A key advantage of the triazole scaffold is its exceptional chemical and metabolic stability.[3][13] It is resistant to hydrolysis, enzymatic degradation, and extreme pH conditions, making it an attractive bioisostere for labile functional groups like amides and esters.[2][13]

The Art of Synthesis: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both pyrazole and triazole benefit from well-established and versatile synthetic methodologies.

Experimental Protocol: Synthesis of a Substituted Pyrazole

A common and efficient method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.

Experimental Protocol: Synthesis of a 1,2,3-Triazole via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][15]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the alkyne (1 equivalent) and the azide (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Addition: Add a copper(II) sulfate solution (e.g., 1 mol%) and a reducing agent like sodium ascorbate (e.g., 5 mol%) to generate the active copper(I) catalyst in situ.

  • Reaction Conditions: The reaction is typically stirred at room temperature.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the product is typically isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activities: Case Studies

The choice between a pyrazole and a triazole scaffold can have a significant impact on the biological activity and pharmacokinetic profile of a drug candidate.

Case Study 1: COX-2 Inhibitors

The anti-inflammatory drug Celecoxib features a central pyrazole ring that is crucial for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17] The sulfonamide group on one of the pyrazole's phenyl rings inserts into a hydrophilic side pocket of the COX-2 active site, a key interaction for its selectivity over COX-1.[18]

In a comparative study, researchers synthesized and evaluated a series of pyrazole and triazole derivatives as selective COX-2 inhibitors.[18] The results showed that while both scaffolds could be incorporated into potent inhibitors, the pyrazole-containing compounds generally exhibited higher selectivity for COX-2.[18] This highlights how the specific geometry and hydrogen bonding capabilities of the pyrazole ring can be finely tuned for optimal target engagement.

Case Study 2: Antifungal Agents

The triazole class of antifungals, including Posaconazole , are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[19][20][21] The triazole ring coordinates to the heme iron in the active site of the enzyme, effectively blocking its function.[19] The broad-spectrum activity of posaconazole is attributed to its high affinity for this enzyme across various fungal species.[19][22]

While pyrazole-containing compounds have also shown antifungal activity, the triazole scaffold has proven to be particularly well-suited for this target, leading to the development of a major class of antifungal drugs.[11][14]

Case Study 3: Bioisosteric Replacement

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy. The triazole ring is often used as a bioisostere for the pyrazole ring.[3][23]

For instance, in the development of cannabinoid receptor 1 (CB1) antagonists based on the pyrazole-containing drug Rimonabant, researchers designed and synthesized triazole bioisosteres.[23] These triazole analogs demonstrated potent CB1 antagonistic activity and significant selectivity over the CB2 receptor, indicating that the triazole ring could successfully mimic the key interactions of the original pyrazole scaffold.[23] However, it's important to note that the success of such a replacement is not always predictable and must be evaluated on a case-by-case basis.[3]

Visualizing the Scaffolds in Action

Signaling Pathway: Mechanism of Action of Triazole Antifungals

Triazole_Mechanism Triazole Triazole Antifungal (e.g., Posaconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Conversion Disruption Membrane Disruption & Increased Permeability Lanosterol_Demethylase->Disruption Leads to depletion of Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of triazole antifungals.

Experimental Workflow: Synthesis of Pyrazole and Triazole Scaffolds

Synthesis_Workflow cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_triazole 1,2,3-Triazole Synthesis (CuAAC) p_start 1,3-Dicarbonyl Compound p_reaction Cyclocondensation p_start->p_reaction p_reagent Hydrazine Derivative p_reagent->p_reaction p_product Substituted Pyrazole p_reaction->p_product t_start1 Alkyne t_reaction Click Reaction (Cu(I) catalyst) t_start1->t_reaction t_start2 Azide t_start2->t_reaction t_product 1,4-Disubstituted 1,2,3-Triazole t_reaction->t_product

Caption: Comparative synthetic workflows for pyrazole and triazole scaffolds.

Conclusion

Both pyrazole and triazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.

  • Pyrazoles offer a unique combination of hydrogen bond donor and acceptor capabilities, making them highly versatile for achieving specific target interactions, as exemplified by the selective COX-2 inhibitors.[1][18]

  • Triazoles , on the other hand, provide exceptional metabolic stability and polarity, making them ideal for applications requiring robust in vivo performance and as bioisosteres for labile functional groups.[3][13] Their success in the development of antifungal agents is a testament to these properties.[19][20]

A thorough understanding of the distinct physicochemical properties, synthetic routes, and biological applications of each scaffold, as outlined in this guide, will empower researchers to make more rational and effective decisions in the quest for novel and improved therapeutics.

References

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  • Torres, H. A., Hachem, R. Y., Walsh, T. J., Kontoyiannis, D. P., & Raad, I. I. (2005). Posaconazole: clinical pharmacology and potential for management of fungal infections. Expert Review of Anti-infective Therapy, 3(6), 843–852. [Link]

  • Sittichan, P. (2012). Posaconazole. SlideShare. [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(20), 4847–4859. [Link]

  • Krach, J., et al. (2020). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 16, 280–289. [Link]

  • Andes, D., & van Ogtrop, M. L. (2004). Pharmacokinetics and Pharmacodynamics of Posaconazole. Clinical Infectious Diseases, 39(Supplement_4), S221–S228. [Link]

  • Kirsch, D. R., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, 1–14. [Link]

  • Radi, M., et al. (2012). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery, 7(10), 865–881. [Link]

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  • Royal Society of Chemistry. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. [Link]

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  • Bîcu, E., & Tuchilus, C. (2025). Pyrazolo[5,1-c][19][22][24]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 30(17), 3245. [Link]

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  • Al-Majidi, S. M. K., et al. (2023). Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. Journal of Medicinal and Chemical Sciences, 6(2), 273-286. [Link]

  • Carrieri, A., et al. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(3), 578. [Link]

  • Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 916-940. [Link]

  • ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1851-1871. [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 140-153. [Link]

  • ResearchGate. (n.d.). Some examples of triazole containing FDA approved drugs Seviteronel, Bomedemstat, Cefatrizine and Tazobactam. [Link]

  • ResearchGate. (2025, August 9). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. [Link]

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Validation

FT-IR spectrum interpretation for 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

An In-Depth Guide to the FT-IR Spectrum of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive interpretation of the F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FT-IR Spectrum of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind spectral features, offering a comparative analysis against related chemical structures to provide a robust framework for compound identification and characterization.

The Principle of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The fundamental principle lies in the interaction of infrared radiation with a molecule, causing its covalent bonds to vibrate at specific frequencies (stretch, bend, rotate).[1][2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation. An FT-IR spectrum plots the percentage of transmitted (or absorbed) radiation versus the wavenumber (cm⁻¹) of the radiation. This results in a unique spectral "fingerprint" that is characteristic of the molecule, allowing for detailed structural elucidation.[2]

Molecular Structure and Expected Vibrational Modes

To accurately interpret the FT-IR spectrum, we must first dissect the molecular structure of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride and identify its constituent functional groups.

Caption: Molecular structure of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride.

The key functional groups and their expected vibrations are:

  • Ammonium Salt (-NH₃⁺Cl⁻): The primary amine is protonated by hydrochloric acid. This significantly alters its characteristic vibrations. We expect broad N-H stretching bands at lower wavenumbers than a free amine and distinct N-H bending modes.

  • Pyrazole Ring: This aromatic heterocycle contains C=C, C=N, C-N, and N-N bonds, each with characteristic stretching vibrations.

  • Alkyl Substituents (Ethyl and Methyl): These groups will exhibit characteristic sp³ C-H stretching and bending vibrations.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound can be analyzed by dividing it into distinct regions, each corresponding to vibrations of specific functional groups.

Table 1: Peak Assignments for 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3200 - 2500Strong, Very BroadN-H StretchingAmmonium Salt (-NH₃⁺)
~3000 - 2850Strong to MediumC-H Stretching (Asymmetric & Symmetric)Ethyl & Methyl Groups (sp³ C-H)
~1620 - 1560Medium to StrongN-H Bending (Asymmetric)Ammonium Salt (-NH₃⁺)
~1600 - 1580MediumC=N StretchingPyrazole Ring
~1550 - 1450Medium to StrongC=C StretchingPyrazole Ring
~1465MediumC-H Bending (Scissoring)Methylene (-CH₂-) of Ethyl
~1450 & ~1375MediumC-H Bending (Asymmetric & Symmetric)Methyl (-CH₃)
~1330 - 1250MediumC-N StretchingAromatic Amine Type
Below 1500VariesFingerprint Region (Ring Deformations, etc.)Entire Molecule

Comparative Analysis: Validating the Spectrum

To build confidence in our peak assignments, we compare the spectrum with simpler, related molecules.

Comparison with Primary Amines

A free primary amine (R-NH₂) typically shows two distinct, sharp to medium N-H stretching bands between 3500 and 3300 cm⁻¹.[3][4][5] One is for asymmetric stretching and the other for symmetric stretching.[5] However, in our target molecule, the amine is protonated to form an ammonium salt.

Effect of Hydrochloride: The formation of the R-NH₃⁺Cl⁻ salt results in the disappearance of the sharp twin peaks and the appearance of a very broad, strong absorption band in the 3200-2500 cm⁻¹ region.[6][7] This significant broadening and shift to lower frequency are due to the strong ionic character and extensive hydrogen bonding capabilities of the ammonium group.[6] Additionally, the characteristic N-H scissoring bend of a primary amine (1650-1580 cm⁻¹) is replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group, which typically appear around 1620-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[7][8][9]

Comparison with Pyrazole Derivatives

The pyrazole core contributes several key signals. Heterocyclic aromatic rings like pyrazole exhibit a series of skeletal vibrations.

  • C=N and C=C Stretching: Pyrazole and its derivatives consistently show strong to medium bands in the 1635-1400 cm⁻¹ region, attributed to the stretching vibrations of the C=N and C=C double bonds within the ring.[10][11] These are often seen as a cluster of peaks.

  • C-N Stretching: The stretching of the C-N bonds within the ring and the C-N bond connecting the amine group to the ring are expected in the 1350-1200 cm⁻¹ range, consistent with aromatic amine C-N stretches.[10][12]

Comparison with Simple Alkanes

The ethyl and methyl substituents provide clear, predictable signals that confirm their presence.

  • C-H Stretching: The region between 3000 and 2850 cm⁻¹ is dominated by the strong absorptions from the sp³ C-H bonds of the ethyl and methyl groups.[13][14] These peaks are a reliable indicator of saturated hydrocarbon moieties.

  • C-H Bending: The deformation or bending vibrations of these alkyl groups appear at lower frequencies. A band around 1465 cm⁻¹ is characteristic of the scissoring motion of a -CH₂- group, while bands near 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the asymmetric and symmetric bending ("umbrella" mode) of -CH₃ groups, respectively.[13][15]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard self-validating procedure for obtaining a high-quality FT-IR spectrum of a solid sample.

Objective: To prepare a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet method.

Materials:

  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Caption: Workflow for FT-IR analysis of a solid sample.

Procedure:

  • Drying: Gently dry both the sample and the KBr powder in an oven at ~110°C for 2-4 hours and store in a desiccator. This is critical to remove adsorbed water, which has a very strong, broad O-H absorption that can obscure important spectral features.

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size minimizes scattering of the IR beam.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify peak positions (wavenumbers) and intensities for interpretation.

Conclusion

The FT-IR spectrum of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride provides a wealth of structural information that is fully consistent with its known chemical composition. The key identifying features are the very broad N-H stretching band of the ammonium salt between 3200-2500 cm⁻¹, the characteristic C-H stretching and bending vibrations of the ethyl and methyl groups, and the collection of C=N and C=C stretching bands from the pyrazole ring in the 1600-1450 cm⁻¹ region. This comparative guide demonstrates how a systematic, evidence-based approach to spectral interpretation allows for the confident characterization of complex organic molecules.

References

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Comparative

A Technical Guide to Assessing the Novelty and Therapeutic Potential of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Derivatives

This guide provides an in-depth technical assessment of 3-Ethyl-4-methyl-1H-pyrazol-5-amine derivatives, offering a comparative analysis against existing alternatives in the landscape of medicinal chemistry. We will expl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 3-Ethyl-4-methyl-1H-pyrazol-5-amine derivatives, offering a comparative analysis against existing alternatives in the landscape of medicinal chemistry. We will explore the synthesis, potential therapeutic applications, and the experimental workflows required to validate the novelty and efficacy of this specific chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in heterocyclic chemistry.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural versatility and ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[4][5][6][7]

The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents.[1] This guide focuses on the specific scaffold of 3-Ethyl-4-methyl-1H-pyrazol-5-amine, a structure that, while seemingly simple, holds significant potential for novel derivatization and the discovery of new bioactive compounds. Its novelty lies not in the pyrazole core itself, but in the unique combination of substituents and the opportunities they present for generating unexplored chemical space.

Comparative Analysis: Unveiling the Novelty of the Scaffold

The therapeutic potential of a new compound series is often gauged by comparing its structural features to those of well-established, biologically active molecules. The 3-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold offers several points of interest for derivatization, which we will compare against known pyrazole-based pharmacophores.

Core Structure Visualization

Caption: General pyrazole ring and the specific scaffold under investigation.

  • Substitution at the 3- and 4-Positions: The ethyl group at the C3 position and the methyl group at the C4 position contribute to the lipophilicity of the molecule. While many reported bioactive pyrazoles feature aryl or other complex groups at these positions, the presence of small alkyl groups offers a different steric and electronic profile. This could lead to altered selectivity for biological targets compared to more extensively studied analogs. For instance, many potent anticancer pyrazoles incorporate larger aromatic or heterocyclic rings at these positions to achieve specific kinase inhibitions.[8][9] The smaller alkyl groups in our scaffold may allow for fitting into different binding pockets or could serve as a foundation for further, more complex substitutions.

  • The 5-Amino Group: A Gateway to Diversity: The primary amine at the C5 position is arguably the most critical feature for establishing novelty. This functional group is a versatile synthetic handle, allowing for the creation of a wide range of derivatives, including amides, sulfonamides, Schiff bases, and ureas. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.[10] Many successful pyrazole-based drugs, such as the cannabinoid receptor antagonist SR141716A, feature a carboxamide group at a similar position, highlighting the importance of derivatizing this part of the scaffold.[11][12] The reactivity of the 5-amino group allows for the exploration of diverse chemical space through combinatorial chemistry approaches.[13]

  • The Unsubstituted N1 Position: The 1H-pyrazole offers another site for modification. Alkylation, arylation, or acylation at this position is a well-established strategy to tune the electronic properties of the ring and introduce additional points of interaction with biological targets. Numerous studies have shown that the substituent at the N1 position is crucial for the biological activity of pyrazole derivatives.[11]

The novelty of the 3-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold, therefore, stems from the underexplored combination of small alkyl groups at C3 and C4 with the highly versatile 5-amino group, providing a unique platform for generating new chemical entities.

Potential Therapeutic Applications: An Evidence-Based Assessment

Given the broad spectrum of activities reported for pyrazole derivatives, compounds derived from the 3-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold could plausibly be investigated for several therapeutic areas.

Potential Therapeutic Area Rationale Based on Existing Pyrazole Derivatives Key Molecular Targets Supporting References
Oncology Numerous pyrazole derivatives exhibit potent antiproliferative activity against various cancer cell lines by inhibiting key enzymes in signaling pathways.CDKs, EGFR, VEGFR-2, PI3K[8][9][14][15][16]
Infectious Diseases Pyrazole-containing compounds have shown significant antibacterial and antifungal properties.Dihydropteroate synthase, DNA gyrase[17][18]
Inflammation The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, which selectively inhibits COX-2.COX-1, COX-2[4][6]
Neurological Disorders Certain pyrazole derivatives act as antagonists for cannabinoid receptors, showing potential for treating various neurological and psychiatric conditions.CB1 Receptor[11][12]

Experimental Protocols for Novelty and Efficacy Assessment

To empirically assess the novelty and therapeutic potential of derivatives from this scaffold, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthesis Workflow

The following diagram outlines a general workflow for the synthesis and subsequent biological screening of novel 3-Ethyl-4-methyl-1H-pyrazol-5-amine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., β-keto-nitrile) Core_Synthesis Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Start->Core_Synthesis Derivatization Derivatization via 5-Amino Group (Amide/Schiff Base Formation) Core_Synthesis->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., Anticancer Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of novel pyrazole derivatives.

Protocol 1: Synthesis of the Core Scaffold

A plausible synthetic route to 3-Ethyl-4-methyl-1H-pyrazol-5-amine involves the cyclization of a suitable β-keto-nitrile with hydrazine, a common method for constructing the pyrazole ring.[19]

Step-by-Step Methodology:

  • Preparation of 2-methyl-3-oxopentanenitrile: This starting material can be synthesized through various established organic chemistry methods, such as the acylation of a suitable nitrile.

  • Cyclization Reaction:

    • Dissolve 1.0 equivalent of 2-methyl-3-oxopentanenitrile in a suitable solvent such as ethanol.

    • Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure 3-Ethyl-4-methyl-1H-pyrazol-5-amine.

Protocol 2: Derivatization via Amide Bond Formation

This protocol describes a general method for synthesizing a library of amide derivatives from the core scaffold.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-Ethyl-4-methyl-1H-pyrazol-5-amine in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

    • Add 1.2 equivalents of a base, such as triethylamine or diisopropylethylamine.

  • Acylation:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or HATU).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography or recrystallization.

Protocol 3: In-Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of the newly synthesized derivatives against a human cancer cell line, for example, the breast cancer cell line MCF-7.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized pyrazole derivatives in DMSO.

    • Treat the cells with various concentrations of the compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate a clear comparison of the derivatives' performance.

Table 2: Hypothetical Anticancer Activity of Novel Pyrazole Derivatives against MCF-7 Cells

Compound ID R-Group (at 5-Amide) IC50 (µM) Selectivity Index (if available)
Scaffold -H>100-
Derivative 1 -C(O)Ph15.2
Derivative 2 -C(O)-(4-Cl-Ph)8.5
Derivative 3 -C(O)-(4-MeO-Ph)22.1
Doxorubicin (Positive Control)0.8

This structured data will be crucial for establishing structure-activity relationships (SAR), which can guide the next round of synthesis and optimization.

Conclusion and Future Directions

The 3-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its unique substitution pattern, combined with the synthetic tractability of the 5-amino group, provides fertile ground for the discovery of new chemical entities with potentially unique biological profiles. The true novelty of these derivatives will be unveiled through systematic synthesis and rigorous biological evaluation, as outlined in this guide. Future work should focus on expanding the library of derivatives and exploring their efficacy in a broader range of biological assays to fully elucidate their therapeutic potential.

References

A comprehensive list of references is provided below to support the claims and protocols described in this guide.

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(11), 5344-5350.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6049.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 1-23.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Future Medicinal Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Journal of University of Shanghai for Science and Technology.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Taylor & Francis Online.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher, 13(3).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7).
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry, 22(9), 2633-2644.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 1993.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of the Chemical Society of Pakistan.
  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. (2017). Taylor & Francis Online.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Journal of Chemical Sciences.
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc.
  • 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. (n.d.). Acta Crystallographica Section E.
  • 3-ethyl-4-methyl-1h-pyrazol-5-amine. (n.d.). PubChem.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).
  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride proper disposal procedures

Executive Summary & Chemical Identification 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a specialized heterocyclic building block used primarily in pharmaceutical research for drug discovery.[1][2] Due to its am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a specialized heterocyclic building block used primarily in pharmaceutical research for drug discovery.[1][2] Due to its amine functionality and hydrochloride salt form, it presents specific handling and disposal challenges related to irritation and potential aquatic toxicity.[3]

This guide provides a rigid, self-validating protocol for the safe disposal of this compound, ensuring compliance with local (EPA/RCRA) and international (REACH) standards.[2]

Property Data
Chemical Name 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
CAS Number 1239460-52-6 (Salt); 91468-85-8 (Free Base)
Molecular Formula C₆H₁₁N₃[1][2][4][5][6][7][8] · HCl
Physical State Solid (typically yellow/off-white powder)
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
RCRA Status Non-Listed (Not P or U listed); Regulated as Hazardous Chemical Waste due to toxicity characteristics.

Pre-Disposal Hazard Assessment

Before initiating any disposal workflow, you must validate the state of the material.[3] This compound is an organic amine salt , meaning it is stable but water-soluble and potentially corrosive to mucous membranes.[2]

Critical Safety Parameters
  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides. Mixing with these during waste consolidation can cause exothermic reactions.[3]

  • Water Solubility: High.[3] Strictly prohibited from drain disposal. The hydrochloride salt will dissociate in water, releasing the aminopyrazole which is toxic to aquatic life.

  • Combustibility: Classified as Storage Class 11 (Combustible Solids).[3] It must be segregated from oxidizers in the waste stream.[3]

Waste Classification & Segregation

Proper classification is the foundation of compliant disposal.[3] While this specific CAS is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed as Hazardous Waste based on its GHS health hazards.[2]

RCRA Waste Coding (USA Context)
  • Primary Classification: Non-Regulated Hazardous Waste (unless exhibiting specific toxicity characteristics via TCLP, which is rare for this class).

  • Labeling Requirement: "Hazardous Waste - Toxic, Irritant."[2]

  • Segregation:

    • DO NOT mix with halogenated solvents (e.g., DCM, Chloroform).[2]

    • DO NOT mix with strong acids or bases.[3]

    • ACCEPTABLE to co-pack with other solid non-regulated organic toxic waste (e.g., other solid amines or amides) destined for incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Stock or Spilled Solids)
  • Objective: Secure containment for high-temperature incineration.

  • Mechanism: Thermal destruction breaks the pyrazole ring and neutralizes the HCl component via scrubbers.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If dust is visible, use an N95 respirator or work inside a fume hood.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to the potential corrosivity of the hydrochloride salt over time.[3]

  • Transfer:

    • Transfer the solid directly into the waste container.[3]

    • Do not dissolve in solvent to reduce volume; this increases waste mass and hazard profile.[3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl" (95%+).[1][2][4]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)
  • Objective: Segregation from incompatible streams.

  • Characterization: Determine the solvent system.

    • If Organic Solvent (MeOH, DMSO, DMF): Dispose of in "Organic Waste - Non-Halogenated" (or Halogenated if applicable).[2]

    • If Aqueous (Buffer/Water): Dispose of in "Aqueous Waste - Toxic".[1][2]

  • pH Check: If the solution is acidic (due to HCl dissociation), ensure the waste container is compatible (HDPE is preferred over metal).[3]

  • Labeling: List all solvents and the estimated concentration of the pyrazole.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., Methanol or Ethanol).[3]

  • Rinsate Disposal: Collect all rinsate as Hazardous Liquid Waste (See Protocol B).[3]

  • Defacing: Deface the original label and mark as "Triple Rinsed - Non-Hazardous" before discarding in standard trash (subject to institutional policy).

Visualized Decision Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures the material is routed to the correct destruction facility (Incineration vs. Fuel Blending).

WasteDisposal Start Waste Generation: 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid SolidCont Containerize in HDPE/Glass Label: 'Solid Hazardous Waste' Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck SolidDest Destruction: High Temp Incineration SolidCont->SolidDest OrgSolv Organic Solvent (DMSO, MeOH, etc.) SolventCheck->OrgSolv AqSolv Aqueous Solution SolventCheck->AqSolv HalogenCheck Halogenated? OrgSolv->HalogenCheck StreamC Stream C: Aqueous Toxic (Wastewater Treatment/Incineration) AqSolv->StreamC Yes Yes HalogenCheck->Yes DCM, Chloroform No No HalogenCheck->No MeOH, Acetone StreamA Stream A: Non-Halogenated Organic (Fuel Blending/Incineration) StreamB Stream B: Halogenated Organic (High Temp Incineration) Yes->StreamB No->StreamA

Caption: Decision logic for segregating solid and liquid waste streams to ensure compliant destruction methods.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent respiratory exposure to dust.[3][9]

Spill Cleanup Procedure
  • Evacuate & Ventilate: If the spill is large (>50g) or outside a hood, evacuate the immediate area.[3]

  • PPE Upgrade: Wear N95 or P100 respirator, safety goggles, and nitrile gloves.[3]

  • Containment:

    • Solids: Cover with wet paper towels to suppress dust.[3]

    • Liquids: Use absorbent pads or vermiculite.[3]

  • Neutralization (Optional but Recommended): For large liquid spills, treat with weak base (Sodium Bicarbonate) to neutralize acidity from the HCl salt.[3]

  • Disposal: Scoop material into a hazardous waste bag. Label as "Spill Debris: Aminopyrazole HCl".[3]

Figure 2: Spill Response Logic

SpillResponse Alert Spill Detected Assess Assess Volume & Location Alert->Assess Small Small (<50g) / In Hood Assess->Small Large Large (>50g) / Outside Hood Assess->Large PPE Don PPE: Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Type State? PPE->Type SolidSpill Solid: Cover with Wet Paper Towels Type->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite/Pads Type->LiquidSpill Clean Double Bag Waste Label & Submit SolidSpill->Clean LiquidSpill->Clean

Caption: Operational workflow for managing spills, prioritizing containment and dust suppression.

Regulatory Compliance & Documentation

To maintain "Audit-Ready" status, ensure the following documentation is attached to the waste manifest:

  • Waste Profile: Must list "Aminopyrazole" and "Organic Acid Salt".[3]

  • Transport:

    • UN Number: Generally Not Regulated for transport in small quantities (check specific vendor SDS as bulk formulations may vary).

    • DOT Class: N/A (unless mixed with flammable solvents).[3]

  • Destruction Certificate: Request a "Certificate of Destruction" from your waste vendor to prove incineration occurred.[3]

References

  • Sigma-Aldrich. (2024).[3][10] Safety Data Sheet: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Aminopyrazole Derivatives. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [2]

  • PubChem. (2024).[3] Compound Summary: 3-Ethyl-4-methyl-1H-pyrazol-5-amine.[1][2] Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][6] Laboratory Safety Guidance. Retrieved from [2]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Executive Safety Summary Compound: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No: 1239460-52-6 (HCl salt); 91468-85-8 (Free base) Physical State: Solid (Crystalline powder) Primary Hazards: Acute Toxicity (Ora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No: 1239460-52-6 (HCl salt); 91468-85-8 (Free base) Physical State: Solid (Crystalline powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation (STOT SE 3).

Immediate Action Required: If you are currently holding a breached container outside of a fume hood, STOP . Place the container in a secondary containment tray inside a certified chemical fume hood immediately before proceeding.

Technical Hazard Analysis & PPE Strategy

As researchers, we often treat salts of amines as "benign powders," but the hydrochloride moiety alters the safety profile significantly. Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the salt can lower local pH, exacerbating the irritant properties of the parent pyrazole.

The following PPE selection is based on the "Barrier-Ventilation-Neutralization" triad used in high-throughput medicinal chemistry labs.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: N95 (minimum) or P100 RespiratorThe HCl salt is a fine particulate. Inhalation poses a dual risk: systemic absorption of the pyrazole and acid-induced bronchospasm.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Fine powders drift around face shields. Goggles provide the necessary seal against dust ingress.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Pyrazoles can penetrate skin. The outer glove protects against gross contamination; the inner glove prevents permeation during doffing.
Body Lab Coat (High-neck, cotton/poly blend)Synthetic fibers can melt if a fire occurs; blends offer resistance. A high neck prevents dust from settling on the clavicle/neck area.

Operational Protocols: Handling & Manipulation

This protocol uses a Self-Validating System : at each step, a visual or physical check confirms safety before moving to the next.

Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust generation.

  • Engineering Control Check: Verify fume hood flow monitor is green/operational.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Reasoning: HCl salts are often static-prone; static discharge can scatter powder outside the weigh boat.

  • The "Draft Shield" Technique:

    • Place the analytical balance inside the hood.

    • Do not turn off the hood fan. Instead, use the balance's draft shield doors.

    • Open only the side door of the balance to introduce the spatula; keep the front sash of the hood as low as possible.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture invisible dust.

Phase B: Solubilization (Liquid State)

Risk: Exothermic dissolution and splashes.

  • Solvent Choice: Dissolve in DMSO, Methanol, or Water.

  • Addition Order: Add the solid to the solvent , not solvent to solid.

    • Mechanism:[1] Adding solvent to a pile of powder can displace air rapidly, "puffing" toxic dust into the operator's face.

  • Vessel Closure: Cap the vial immediately after addition. Vortex inside the hood.

Waste Disposal & Deactivation

Do not treat this as general trash. Pyrazoles are nitrogen-rich heterocycles and potential environmental toxins.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag (double-bagged).

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" or "General Organic Waste" .

    • Note: If the solution is acidic (due to the HCl), ensure the waste container is compatible (glass or HDPE) and not solely for non-halogenated solvents if mixing risks exist.

  • Container Rinse: Triple rinse empty reagent bottles with methanol before disposing of the glass. Add rinsate to liquid waste.

Safety Logic & Emergency Response Visualization

The following diagram outlines the decision logic for spills and exposure. It prioritizes containment and personnel safety over asset recovery.

SafetyProtocol Start Incident Detected: Spill or Exposure Assess Assess Magnitude Start->Assess MinorSpill Minor Spill (<5g/5mL) Inside Hood Assess->MinorSpill Contained MajorSpill Major Spill (>5g) Or Outside Hood Assess->MajorSpill Uncontained SkinContact Skin/Eye Contact Assess->SkinContact Direct Exposure ActionMinor 1. Cover with wet paper towel 2. Wipe inward 3. Dispose as Haz Waste MinorSpill->ActionMinor ActionMajor 1. Evacuate Area 2. Secure Lab Doors 3. Call EHS/Hazmat MajorSpill->ActionMajor ActionMedical 1. Flush (15 min) 2. Remove Contaminated Clothing 3. Seek Medical Aid (SDS Section 4) SkinContact->ActionMedical

Caption: Decision matrix for immediate response to pyrazole amine salt incidents. Blue nodes indicate decision points; Green indicates user-manageable actions; Black indicates emergency escalation.

References

  • PubChem. (n.d.). Compound Summary: 3-Ethyl-4-methyl-1H-pyrazol-5-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
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